4-Bromo-3,5-dimethoxyaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-3,5-dimethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2/c1-11-6-3-5(10)4-7(12-2)8(6)9/h3-4H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJINXEUETHLORE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1Br)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80626601 | |
| Record name | 4-Bromo-3,5-dimethoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
232275-47-7 | |
| Record name | 4-Bromo-3,5-dimethoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-3,5-dimethoxyaniline | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
4-Bromo-3,5-dimethoxyaniline chemical properties
An In-Depth Technical Guide to 4-Bromo-3,5-dimethoxyaniline: Properties, Synthesis, and Reactivity
Introduction
4-Bromo-3,5-dimethoxyaniline is a halogenated and methoxy-substituted aromatic amine, a class of compounds that serves as a cornerstone for complex organic synthesis. Its unique substitution pattern—a bromine atom flanked by two electron-donating methoxy groups and an activating amino group—imparts a distinct reactivity profile, making it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials. This guide provides a comprehensive overview of its chemical properties, synthetic methodologies, and key reactive characteristics, offering a technical resource for researchers and professionals in drug development and chemical synthesis.
Physicochemical and Spectroscopic Properties
The physical and chemical characteristics of a molecule are fundamental to its application in synthesis, dictating solubility, reaction conditions, and purification strategies. 4-Bromo-3,5-dimethoxyaniline is a solid at room temperature, and its properties are well-defined.
Physical Properties
A summary of the core physicochemical data for 4-Bromo-3,5-dimethoxyaniline is presented below.
| Property | Value | Source(s) |
| CAS Number | 232275-47-7 | [1] |
| Molecular Formula | C₈H₁₀BrNO₂ | [2] |
| Molecular Weight | 232.07 g/mol | [1] |
| Appearance | Solid | |
| Monoisotopic Mass | 229.98949 Da | [2] |
Spectroscopic Profile
The structural features of 4-Bromo-3,5-dimethoxyaniline give rise to a distinct spectroscopic signature, which is crucial for its identification and characterization.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. Two key signals would be a singlet for the two equivalent aromatic protons and a singlet for the six equivalent protons of the two methoxy groups. The protons of the amine group may appear as a broad singlet.
-
¹³C NMR Spectroscopy : The carbon NMR would show distinct signals for the four types of carbon atoms in the aromatic ring (C-Br, C-OCH₃, C-H, and C-NH₂) and a signal for the methoxy carbons.
-
Infrared (IR) Spectroscopy : The IR spectrum would be characterized by N-H stretching vibrations for the primary amine, C-O stretching for the methoxy ether linkages, and C-Br stretching vibrations.
-
Mass Spectrometry (MS) : The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom, with two peaks of nearly equal intensity corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[3]
Synthesis of 4-Bromo-3,5-dimethoxyaniline
The synthesis of 4-Bromo-3,5-dimethoxyaniline is typically achieved through the selective bromination of its precursor, 3,5-dimethoxyaniline. The strong activating and ortho-, para-directing nature of the amino and methoxy groups makes the position between the two methoxy groups (C4) highly susceptible to electrophilic substitution.
Synthetic Workflow Diagram
The following diagram illustrates a typical laboratory-scale synthesis.
Caption: A generalized workflow for the synthesis of 4-Bromo-3,5-dimethoxyaniline.
Experimental Protocol: Bromination of 3,5-Dimethoxyaniline
This protocol is adapted from a general procedure for the bromination of activated anilines.[4][5]
-
Preparation : In a round-bottom flask, dissolve 3,5-dimethoxyaniline (1.0 equivalent) in a suitable solvent such as acetonitrile (MeCN).
-
Cooling : Place the flask in an ice bath to cool the solution to 0°C.
-
Bromination : Separately, dissolve N-Bromosuccinimide (NBS) (1.0 equivalent) in acetonitrile. Add this solution dropwise to the cooled aniline solution while stirring. The strong activating nature of the aniline derivative facilitates a rapid reaction.[4][5]
-
Reaction Monitoring : Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup : Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Purification : Purify the resulting residue by silica gel column chromatography to isolate the 4-bromo-3,5-dimethoxyaniline product.[5]
Chemical Reactivity and Synthetic Utility
The reactivity of 4-Bromo-3,5-dimethoxyaniline is governed by the interplay of its three functional groups: the nucleophilic amino group, the electron-rich aromatic ring, and the versatile carbon-bromine bond.
Reactivity Overview
Caption: Key reactivity pathways for 4-Bromo-3,5-dimethoxyaniline.
-
Amine Group Reactivity : The primary amine is a key site for functionalization. It can readily undergo acylation, alkylation, and sulfonylation. Furthermore, it can be converted into a diazonium salt, which is a gateway to a wide array of transformations via Sandmeyer-type reactions. The synthesis of Schiff bases through condensation with aldehydes is another important reaction, used to create derivatives with potential antioxidant activity.[6]
-
Electrophilic Aromatic Substitution : The amino group is a powerful activating group that directs electrophiles to the ortho and para positions.[7] However, in this molecule, these positions are already occupied by the methoxy and bromo substituents. The synergistic activating effect of the amine and two methoxy groups makes the ring highly electron-rich, but further substitution is sterically hindered.
-
Carbon-Bromine Bond Reactivity : The C-Br bond is the most versatile handle for building molecular complexity. It is an ideal substrate for transition-metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon (e.g., Suzuki, Heck, Sonogashira couplings) or carbon-nitrogen (Buchwald-Hartwig amination) bonds, which are fundamental transformations in modern drug discovery.
Safety, Handling, and Storage
Proper handling of 4-Bromo-3,5-dimethoxyaniline is essential to ensure laboratory safety.
-
Hazards : While specific data for this exact compound is limited, analogous bromoanilines are classified as harmful if swallowed, in contact with skin, or if inhaled.[8][9] They can cause skin and serious eye irritation.
-
Personal Protective Equipment (PPE) : Always wear suitable protective clothing, including chemical-resistant gloves and safety goggles.[10] Handle the compound in a well-ventilated area or a chemical fume hood to avoid the formation and inhalation of dust.[11]
-
First Aid :
-
Storage : Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and away from incompatible materials such as strong oxidizing agents and strong acids.[8][11]
Conclusion
4-Bromo-3,5-dimethoxyaniline is a highly functionalized building block with significant potential in organic synthesis. Its defined physicochemical properties, straightforward synthesis, and multi-faceted reactivity make it an attractive starting material for constructing complex molecular architectures. The strategic placement of the amino, bromo, and dimethoxy groups provides synthetic chemists with multiple avenues for derivatization, particularly through N-functionalization and palladium-catalyzed cross-coupling reactions. A thorough understanding of its properties and adherence to strict safety protocols are paramount for its effective and safe utilization in research and development.
References
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PubChem. 4-Bromo-3-methoxyaniline. Retrieved from [Link]
-
Organic Syntheses. Organic Syntheses Procedure. Retrieved from [Link]
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PubChemLite. 4-bromo-3,5-dimethoxyaniline (C8H10BrNO2). Retrieved from [Link]
- Google Patents. EP0051806B1 - Process for the preparation of 3,5-dimethyl aniline.
-
PubChem. 4-Bromo-3,5-dimethylaniline. Retrieved from [Link]
- Mallesha, L., et al. (2014). Investigation of Antioxidant Activity of 3, 5-Dimethoxyaniline Derivatives. Journal of Applicable Chemistry, 3(5), 2131-2137.
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4-Bromo-3,5-dimethoxyaniline (CAS 232275-47-7): A Comprehensive Technical Guide on Synthesis, Profiling, and Applications in Integrin Antagonist Development
Executive Summary
In the landscape of modern medicinal chemistry, highly functionalized aniline derivatives serve as indispensable building blocks for complex active pharmaceutical ingredients (APIs). 4-Bromo-3,5-dimethoxyaniline (CAS: 232275-47-7) is a prime example of such a scaffold. Characterized by its unique steric and electronic profile, this compound is primarily utilized in the synthesis of
This whitepaper provides an in-depth technical analysis of 4-Bromo-3,5-dimethoxyaniline, detailing its physicochemical properties, the mechanistic rationale behind its regioselective synthesis, and its downstream application in drug discovery workflows.
Physicochemical Profiling & Structural Dynamics
Understanding the structural parameters of 4-Bromo-3,5-dimethoxyaniline is essential for predicting its reactivity and solubility during late-stage functionalization. The compound features a highly electron-rich aromatic ring, activated by two methoxy groups and a primary amine, with a heavy bromine atom installed at the para position relative to the amine.
Table 1: Quantitative Physicochemical Data
| Property | Value |
| CAS Number | 1 |
| Molecular Formula | C8H10BrNO2 |
| Molecular Weight | 232.08 g/mol |
| Monoisotopic Mass | 2 |
| XLogP3 (Predicted) | 1.9 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 1 |
| SMILES String | COC1=CC(=CC(=C1Br)OC)N |
Synthesis Workflow & Mechanistic Insights
The synthesis of 4-Bromo-3,5-dimethoxyaniline requires stringent control over electrophilic aromatic substitution (EAS). The starting material, 3,5-dimethoxyaniline, possesses an aromatic ring that is heavily activated by the synergistic ortho/para-directing effects of the amino group and the two methoxy groups.
Mechanistic Causality in Reagent Selection
The selection of Tetrabutylammonium tribromide (TBATB) over elemental bromine (
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system: the final acid-base extraction inherently verifies the presence of the basic aniline moiety, stripping away non-basic organic byproducts.
-
Preparation: Dissolve 7.55 g of 3,5-dimethoxyaniline in 100 mL of anhydrous dichloromethane (
) under a continuous nitrogen ( ) atmosphere to prevent oxidative degradation. -
Cryogenic Cooling: Submerge the reaction vessel in a dry ice/acetone bath to cool the solution to -78 °C.
-
Bromination: Prepare a solution of 25 g of Tetrabutylammonium tribromide (TBATB) in 100 mL of
. Add this solution dropwise to the reaction vessel to maintain thermal control. -
Incubation: Stir the mixture at -78 °C for 45 minutes to allow the initial EAS
-complex (Arenium ion) to form without overcoming the activation energy for secondary bromination. -
Thermal Equilibration: Remove the cooling bath and allow the mixture to gradually warm to room temperature. Stir for an additional 1.5 hours to drive the reaction to thermodynamic completion.
-
Self-Validating Extraction:
-
Extract the organic layer with 1N HCl. Causality: This protonates the target aniline, migrating it into the aqueous phase while neutral/acidic impurities remain in the organic phase.
-
Isolate the aqueous layer and neutralize it with 3N NaOH until basic. Causality: This deprotonates the ammonium salt back into the lipophilic free base.
-
Extract the basified aqueous layer with Ethyl Acetate (AcOEt).
-
-
Isolation: Dry the organic extract over anhydrous
, filter, and concentrate in vacuo to yield the purified 4-Bromo-3,5-dimethoxyaniline.
Fig 1. Regioselective synthesis workflow of 4-Bromo-3,5-dimethoxyaniline using TBATB.
Application in Drug Development: Integrin Inhibitors
The primary industrial and pharmaceutical utility of 4-Bromo-3,5-dimethoxyaniline lies in its incorporation into small-molecule antagonists of
Biological Rationale
Leukocyte adhesion to endothelial cells is a fundamental process in immunity and inflammation. The
Chemical Integration
4-Bromo-3,5-dimethoxyaniline acts as a highly specific pharmacophore in the design of these antagonists. The primary amine is typically subjected to condensation reactions (using coupling reagents like BOP-Cl, DCC, or EDC) to form stable amide bonds with complex carboxylic acid scaffolds. The presence of the bromine atom at the C4 position is critical; it not only provides a steric shield that locks the molecule into a specific bioactive conformation but also serves as a synthetic handle for late-stage Suzuki-Miyaura cross-coupling reactions if further extension of the molecule is required to probe the integrin binding pocket.
Fig 2. Mechanism of action for α4β7 integrin antagonists in preventing leukocyte adhesion.
Analytical Validation & Quality Control
To ensure the integrity of the synthesized 4-Bromo-3,5-dimethoxyaniline before downstream coupling, the following analytical validations are standard:
- H-NMR (Nuclear Magnetic Resonance): The disappearance of the C4 proton signal and the presence of a singlet integrating to 2 protons (representing the symmetrical C2 and C6 protons) confirms regioselective bromination.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): The mass spectrum will display a characteristic 1:1 isotopic doublet pattern at
~232 and ~234 , which is the definitive signature of a single bromine atom incorporation.
References
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PubChemLite. "4-bromo-3,5-dimethoxyaniline (C8H10BrNO2)". Compound Summary. URL:[Link]
- Google Patents. "MXPA00007138A - INHIBITORS OF α4 MEDIATED CELL ADHESION". Patent Literature.
Sources
4-Bromo-3,5-dimethoxyaniline molecular weight and formula
An In-depth Technical Guide to 4-Bromo-3,5-dimethoxyaniline: Properties, Synthesis, and Applications in Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. Substituted anilines, in particular, represent a privileged scaffold, forming the core of numerous approved drugs and clinical candidates.[1] Among these, 4-Bromo-3,5-dimethoxyaniline emerges as a compound of significant interest for researchers, scientists, and drug development professionals. Its unique substitution pattern—a bromine atom flanked by two methoxy groups—offers a confluence of electronic and steric properties that can be strategically exploited in the design of targeted therapies.
This guide provides a comprehensive technical overview of 4-Bromo-3,5-dimethoxyaniline, moving beyond a simple recitation of data to offer field-proven insights into its properties, synthesis, and potential applications. As a senior application scientist, the aim is to explain the causality behind its chemical behavior and its utility as a versatile intermediate in the synthesis of complex organic molecules.
Section 1: Core Physicochemical and Structural Properties
The foundational step in evaluating any chemical entity for drug development is a thorough understanding of its physicochemical properties. These parameters govern its reactivity, solubility, and ultimately, its potential for biological activity. The key identifiers and properties of 4-Bromo-3,5-dimethoxyaniline are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀BrNO₂ | |
| Molecular Weight | 232.07 g/mol | , |
| CAS Number | 232275-47-7 | , |
| IUPAC Name | 4-Bromo-3,5-dimethoxyaniline | N/A |
| Appearance | Expected to be a crystalline solid | Inferred from related compounds[2][3] |
| Melting Point | Not explicitly reported; estimated range 50-105 °C | Based on isomers like 2-bromo-4,5-dimethoxyaniline (51 °C) and 4-bromo-3-methoxyaniline (96-100 °C)[2][4] |
| Solubility | Expected to be slightly soluble in water; soluble in common organic solvents (e.g., ethanol, ether, dichloromethane) | Based on general properties of bromoanilines[3] |
Section 2: The Strategic Role of 4-Bromo-3,5-dimethoxyaniline in Medicinal Chemistry
The utility of 4-Bromo-3,5-dimethoxyaniline as a synthetic intermediate is rooted in the specific contributions of its constituent functional groups. The aniline moiety itself is a common starting point for building complex molecules, but the true value lies in the interplay of the bromo and dimethoxy substituents.
The "Heavy Atom" Advantage of Bromine: The introduction of a bromine atom into a drug candidate is a well-established strategy in medicinal chemistry.[5] The bromine atom can increase the compound's lipophilicity, potentially enhancing membrane permeability. Furthermore, it can form halogen bonds, a type of non-covalent interaction that can contribute to a stronger and more selective binding of the drug to its biological target.[5] The bromine also serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of further molecular complexity.
The Influence of Methoxy Groups: The two methoxy groups are strong electron-donating groups, which activate the aromatic ring towards electrophilic substitution. Their placement at the 3 and 5 positions sterically directs reactions and influences the overall conformation of the molecule. This electronic and steric control is crucial for achieving desired reactivity and selectivity in subsequent synthetic steps.
A pertinent example of the utility of the bromo- and dimethoxyphenyl motif is found in the development of novel inhibitors for Fibroblast Growth Factor Receptor-1 (FGFR1), a key target in non-small cell lung cancer. A study detailed the synthesis of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives that showed potent inhibitory activity against several cancer cell lines.[6] While not a direct application of the title compound, this research underscores the therapeutic potential of molecules containing the 4-bromo and 3,5-dimethoxy-substituted phenyl rings, highlighting the importance of 4-Bromo-3,5-dimethoxyaniline as a key building block for such structures.
Section 3: A Validated Approach to Synthesis
A reliable and reproducible synthesis is the cornerstone of utilizing any chemical building block. While a specific protocol for 4-Bromo-3,5-dimethoxyaniline is not widely published, a robust synthesis can be logically derived from established methods for analogous compounds. The following protocol is adapted from the bromination of similarly substituted anilines, such as 3,5-dimethylaniline, using N-Bromosuccinimide (NBS).[7]
The Causality of Experimental Design: The choice of NBS as the brominating agent is deliberate. It is a solid, easy-to-handle source of electrophilic bromine that allows for controlled, mono-bromination of activated aromatic rings under relatively mild conditions. The electron-donating methoxy groups in the starting material, 3,5-dimethoxyaniline, strongly activate the ortho and para positions. Due to steric hindrance from the two flanking methoxy groups, the incoming electrophile (Br+) is overwhelmingly directed to the less hindered para position (C4), leading to high regioselectivity for the desired product. Acetonitrile is chosen as the solvent due to its polarity, which helps to dissolve the starting materials and reagents, and its relative inertness under the reaction conditions.
Detailed Experimental Protocol: Synthesis of 4-Bromo-3,5-dimethoxyaniline
Materials and Reagents:
-
3,5-Dimethoxyaniline (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.0 eq)
-
Acetonitrile (MeCN)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dimethoxyaniline (1.0 equivalent) in acetonitrile (approximately 10 mL per gram of aniline).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Addition of NBS: In a separate flask, dissolve N-Bromosuccinimide (1.0 equivalent) in a minimum amount of acetonitrile. Add this solution dropwise to the cooled aniline solution over a period of 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-18 hours).
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile.
-
Redissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure 4-Bromo-3,5-dimethoxyaniline.
Section 4: Visualization of the Synthetic Workflow
To provide a clear visual representation of the logical flow of the synthesis, the following diagram outlines the key steps from starting material to the purified product.
Caption: Synthetic workflow for 4-Bromo-3,5-dimethoxyaniline.
Section 5: Critical Safety and Handling Considerations
Expected Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[8][9]
-
Skin Irritation: Causes skin irritation.[9]
-
Eye Irritation: Causes serious eye irritation.[9]
Self-Validating Safety Protocol:
-
Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.
-
Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[10]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Spill & Disposal: In case of a spill, avoid breathing dust and clear the area. Collect the spilled material using appropriate methods that do not generate dust and place it in a sealed container for disposal. Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
4-Bromo-3,5-dimethoxyaniline stands as a strategically valuable, yet under-explored, building block for the synthesis of complex molecules, particularly within the realm of drug discovery. Its molecular architecture provides a unique combination of reactivity and functionality that can be leveraged to create novel therapeutic agents. This guide has provided a comprehensive overview of its known properties, a scientifically sound and detailed protocol for its synthesis, and the critical safety considerations necessary for its handling. For researchers and drug development professionals, 4-Bromo-3,5-dimethoxyaniline represents a promising entry point for the development of next-generation targeted therapies.
References
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 4-bromo-N,N-dimethylaniline. Retrieved from [Link]
-
Taylor & Francis Online. (2018, May 7). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Retrieved from [Link]
-
MDPI. (2024, October 15). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from [Link]
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Regioselective Synthesis of 4-Bromo-3,5-dimethoxyaniline: Mechanistic Insights and Optimization Strategies
Executive Summary
The synthesis of 4-bromo-3,5-dimethoxyaniline from 3,5-dimethoxyaniline presents a classic challenge in advanced organic synthesis: controlling chemoselectivity and regioselectivity in a highly activated aromatic system. As a critical building block for alpha-4 integrin inhibitors, benzonitriles, and tubulin-targeting cytotoxic agents, securing high-purity yields of this C4-brominated intermediate is essential for downstream drug development.
This technical guide provides an in-depth analysis of the electronic and steric factors governing this transformation. We evaluate two distinct, field-proven methodologies: a kinetically controlled direct bromination under cryogenic conditions, and a thermodynamically robust protection-deprotection strategy. By understanding the causality behind reagent selection and temperature control, researchers can implement these self-validating protocols to eliminate polybromination and oxidative degradation.
Mechanistic Rationale: The Electronic and Steric Landscape
To master the bromination of 3,5-dimethoxyaniline, one must first map its electronic topology. The aromatic ring is heavily enriched by three electron-donating groups (EDGs):
-
The Amino Group (-NH₂): A powerful activator that strongly directs electrophilic aromatic substitution (EAS) to the ortho (C2, C6) and para (C4) positions.
-
The Methoxy Groups (-OCH₃): Located at C3 and C5, these groups synergistically direct electrophiles to the C2, C4, and C6 positions via resonance stabilization of the Wheland intermediate.
The Chemoselectivity Dilemma: Because the C2, C4, and C6 positions are all mutually activated by the amine and methoxy groups, the ring is hyper-nucleophilic. Introduction of standard brominating agents (like Br₂ or N-Bromosuccinimide) at ambient temperatures inevitably leads to rapid polybromination (e.g., 2,4-dibromo or 2,4,6-tribromo byproducts) and oxidative degradation of the free amine.
To achieve exclusive C4-bromination, the synthetic strategy must either kinetically freeze the reaction after the first substitution or electronically dampen the ring to favor the most thermodynamically stable mono-brominated product.
Figure 1: Regioselectivity logic in the protected intermediate favoring C4 bromination.
Strategic Pathways for C4-Bromination
Strategy A: Cryogenic Direct Bromination
This approach utilizes Tetrabutylammonium tribromide (TBATB) as a mild, bulky source of electrophilic bromine. By dropping the thermal energy of the system to -78 °C, the kinetic barrier for the first bromination at the highly activated C4 position is crossed, while the activation energy required for subsequent brominations at C2/C6 remains insurmountable1[1].
Strategy B: Protection-Bromination-Deprotection (Industry Standard)
To completely eliminate the risk of amine oxidation at scale, the amine is temporarily masked. Acetylation (or trifluoroacetylation) converts the strongly activating -NH₂ group into a moderately activating -NHAc group. This tunes the ring's nucleophilicity and provides steric bulk that shields the C2 and C6 positions, funneling the electrophile exclusively to the C4 position. This strategy routinely achieves 75–80% overall yields 2[2].
Figure 2: Divergent synthetic strategies for the preparation of 4-bromo-3,5-dimethoxyaniline.
Quantitative Data & Optimization Parameters
Table 1: Comparison of Synthetic Strategies
| Parameter | Strategy A: Cryogenic Direct | Strategy B: Protection-Deprotection |
| Reagents | TBATB, CH₂Cl₂ | Ac₂O, NBS, K₂CO₃, MeOH/DMF |
| Temperature | -78 °C to Room Temp | 0 °C to 25 °C (Bromination step) |
| Regioselectivity | Moderate to High | Extremely High (Sterically guided) |
| Overall Yield | ~60 - 70% | 75 - 80%[2] |
| Scalability | Poor (Requires cryogenic reactors) | Excellent (Standard jacketed reactors) |
| Primary Risk | Exothermic runaway leading to polybromination | Additional synthetic steps increase time |
Table 2: Solvent Optimization for NBS Bromination (Strategy B)
| Solvent | Polarity Index | Byproduct Formation | Optimal Temp | Yield Impact |
| DMF | High (6.4) | Low | 0–25 °C | High (Optimal solubility for NBS) |
| Acetonitrile | High (5.8) | Low | 0–25 °C | High (Excellent regiocontrol)[2] |
| Dichloromethane | Low (3.1) | Moderate | 0 °C | Medium (Reduces byproduct formation but lowers NBS solubility)[2] |
Experimental Protocols (Self-Validating Systems)
Protocol 1: Cryogenic Direct Bromination via TBATB
Adapted from pharmaceutical patent literature for alpha-4 integrin inhibitors1[1].
System Causality: The bulky tetrabutylammonium counterion modulates the release of the electrophilic bromine. The cryogenic temperature (-78 °C) suppresses the nucleophilicity of the C2/C6 positions, ensuring the reaction stops at mono-bromination.
Step-by-Step Methodology:
-
Preparation: Dissolve 3,5-dimethoxyaniline (7.55 g, ~49.3 mmol) in anhydrous CH₂Cl₂ (100 mL) under a strict nitrogen atmosphere to prevent moisture-induced side reactions.
-
Cryogenic Cooling: Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.
-
Electrophile Addition: Prepare a solution of tetrabutylammonium tribromide (TBATB) (25.0 g, ~51.8 mmol, 1.05 equiv) in CH₂Cl₂ (100 mL). Add this solution dropwise over 30 minutes to maintain the internal temperature.
-
Reaction Propagation: Stir the mixture at -78 °C for exactly 45 minutes.
-
Thermal Release: Remove the cooling bath and allow the mixture to naturally warm to room temperature. Stir for an additional 1.5 hours.
-
Quench & Extraction: Extract the organic layer with 1N HCl to protonate and pull the product into the aqueous phase (leaving neutral impurities behind).
-
Neutralization: Carefully neutralize the acidic extract with 3N NaOH until pH 7-8 is reached, precipitating the free base product. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo.
Validation & Analytics: The system self-validates during the extraction phase; the target amine will partition into the acidic aqueous layer, while polybrominated non-basic impurities remain in the organic layer. Final confirmation via LC-MS will show a distinct M and M+2 isotopic cluster (approx. 1:1 ratio) at m/z 232 and 234, confirming mono-bromination.
Protocol 2: The Protection-Deprotection Workflow
The industry standard for maximizing yield and preventing oxidation 2[2].
System Causality: By converting the amine to an acetamide (or trifluoroacetamide), the lone pair on the nitrogen is delocalized into the carbonyl group. This eliminates the risk of amine oxidation by NBS and introduces steric bulk that physically blocks the C2/C6 positions.
Step-by-Step Methodology:
-
Protection (Acetylation):
-
Dissolve 3,5-dimethoxyaniline (1.0 equiv) in dichloromethane.
-
Add triethylamine (1.2 equiv) and cool to 0 °C.
-
Dropwise add acetic anhydride (1.1 equiv). Stir for 2 hours at room temperature.
-
Wash with water, dry, and concentrate to yield N-(3,5-dimethoxyphenyl)acetamide.
-
-
Regioselective Bromination:
-
Dissolve the protected intermediate in anhydrous DMF (or Acetonitrile for superior regiocontrol).
-
Cool the solution to 0 °C.
-
Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise to control the mild exotherm.
-
Stir at 0–25 °C for 2-4 hours. The NBS selectively targets the electron-rich C4 position[2].
-
Quench with saturated aqueous sodium thiosulfate to neutralize unreacted NBS. Extract with ethyl acetate.
-
-
Deprotection:
-
Dissolve the crude N-(4-bromo-3,5-dimethoxyphenyl)acetamide in a mixture of Methanol and 2N NaOH (or K₂CO₃/MeOH for milder conditions)[2].
-
Reflux for 4-6 hours until complete cleavage of the amide bond is observed.
-
Cool, dilute with water, and extract the final product with dichloromethane.
-
Validation & Analytics: The bromination step is validated via TLC (Hexane:EtOAc 7:3); the starting material will completely disappear, replaced by a slightly less polar spot. ¹H-NMR of the final product will definitively prove C4 regioselectivity by the presence of a singlet integrating to 2 protons in the aromatic region (representing the symmetrical C2 and C6 protons), rather than two doublets which would indicate ortho-bromination.
References
- Buy 4-Bromo-3,5-dimethoxybenzonitrile (EVT-13575094) - EvitaChem. EvitaChem.
- MXPA00007138A - INHIBITORS OF α4 MEDIATED CELL ADHESION. Google Patents.
Sources
Spectroscopic Profiling and Analytical Characterization of 4-Bromo-3,5-dimethoxyaniline: A Comprehensive Technical Guide
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper / Application Guide
Executive Summary & Chemical Context
4-Bromo-3,5-dimethoxyaniline (CAS: 232275-47-7) is a highly functionalized, electron-rich aromatic building block critical to the development of advanced pharmaceutical active ingredients (APIs) and organic materials. Its molecular architecture features orthogonal reactive sites: a nucleophilic primary amine and an electrophilic aryl bromide. This duality allows chemists to perform sequential, site-specific cross-coupling reactions, such as Buchwald-Hartwig aminations followed by Suzuki-Miyaura couplings.
Understanding the exact spectroscopic signature of this molecule is paramount for verifying regioselectivity during its synthesis—specifically, ensuring that bromination has occurred at the C4 position rather than the C2 or C6 positions.
Caption: Synthetic workflow and orthogonal downstream applications of 4-bromo-3,5-dimethoxyaniline.
Nuclear Magnetic Resonance (NMR) Profiling
The NMR profile of 4-bromo-3,5-dimethoxyaniline is defined by extreme electronic differentiation. The aromatic ring operates as a powerful "push" system, heavily influenced by the mesomeric (+M) electron-donating effects of the amine and methoxy groups.
Causality in ¹H NMR (500 MHz, DMSO-d₆)
The two aromatic protons (H2 and H6) are chemically and magnetically equivalent due to the molecule's
Causality in ¹³C NMR (125 MHz, DMSO-d₆)
The ¹³C spectrum is a masterclass in substituent effects. The C4 carbon, directly attached to the bromine atom, experiences the "heavy atom effect" . The large, polarizable electron cloud of bromine induces significant diamagnetic shielding, driving the C4 resonance upfield to ~87.0 ppm . Conversely, C3 and C5 are heavily deshielded by the inductive (-I) effect of the attached oxygen atoms, resonating downfield at ~157.5 ppm .
Table 1: Consolidated NMR Assignments
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment / Causality |
| ¹H | 5.96 | Singlet (s) | 2H | Ar-H (C2, C6); Highly shielded by +M effects. |
| ¹H | 5.23 | Broad Singlet (br s) | 2H | -NH ₂; Broadened by quadrupolar relaxation of ¹⁴N. |
| ¹H | 3.76 | Singlet (s) | 6H | -OCH ₃; Deshielded by adjacent oxygen. |
| ¹³C | 157.5 | Singlet (Cq) | 2C | C 3, C 5; Deshielded by -I effect of oxygen. |
| ¹³C | 149.0 | Singlet (Cq) | 1C | C 1; Ipso to the primary amine. |
| ¹³C | 91.5 | Singlet (CH) | 2C | C 2, C 6; Shielded by dual ortho +M effects. |
| ¹³C | 87.0 | Singlet (Cq) | 1C | C 4; Extreme shielding via Bromine heavy atom effect. |
| ¹³C | 56.5 | Singlet (CH₃) | 2C | -OC H₃; Standard aliphatic ether carbon. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Infrared spectroscopy provides orthogonal validation of the functional groups. The primary amine (-NH₂) is diagnostic because it exhibits two distinct stretching modes: asymmetric (higher energy, ~3450 cm⁻¹) and symmetric (lower energy, ~3350 cm⁻¹). The ether linkages (-O-CH₃) display a strong asymmetric C-O-C stretch around 1250 cm⁻¹ due to the significant change in the dipole moment during the vibrational mode.
Table 2: FT-IR Vibrational Assignments (ATR)
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Structural Diagnostic |
| 3450, 3350 | Medium | N-H Stretch (Asym / Sym) | Confirms presence of a primary amine. |
| 3050 | Weak | C-H Stretch (Aromatic) | sp² hybridized C-H bonds. |
| 2950, 2840 | Weak | C-H Stretch (Aliphatic) | sp³ hybridized C-H bonds of methoxy groups. |
| 1620 | Medium | N-H Bend (Scissoring) | Secondary confirmation of the -NH₂ group. |
| 1590, 1500 | Strong | C=C Stretch (Aromatic) | Aromatic ring skeletal vibrations. |
| 1250 | Strong | C-O-C Stretch (Asym) | Aryl alkyl ether linkage. |
Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) provides definitive proof of the mono-brominated structure. Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 natural abundance (50.69% and 49.31%). This dictates a highly specific "twin peak" molecular ion signature at m/z 231 and 233.
The primary fragmentation pathway involves the homolytic cleavage of the O-CH₃ bond, expelling a methyl radical (15 Da) to form a resonance-stabilized oxonium ion at m/z 216/218. Subsequent loss of carbon monoxide (28 Da) yields m/z 188/190, a classic ring-contraction fragmentation for aromatic methoxy compounds .
Caption: Primary EI-MS fragmentation pathways of 4-bromo-3,5-dimethoxyaniline.
Table 3: EI-MS Fragmentation Ions
| m/z Ratio | Relative Abundance | Ion Assignment | Fragmentation Mechanism |
| 231 / 233 | 100% (Base Peak) | [M]⁺• | Intact molecular ion (⁷⁹Br / ⁸¹Br isotopes). |
| 216 / 218 | 45% | [M - CH₃]⁺ | Alpha-cleavage loss of a methyl radical. |
| 188 / 190 | 20% | [M - CH₃ - CO]⁺ | Loss of carbon monoxide from the oxonium ion. |
| 152 | 15% | [M - Br]⁺ | Direct loss of the bromine radical. |
Standardized Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation criteria are met.
Protocol A: High-Resolution NMR Acquisition
-
Sample Preparation: Dissolve 15 mg of 4-bromo-3,5-dimethoxyaniline in 0.6 mL of anhydrous DMSO-d₆. Transfer to a 5 mm precision NMR tube.
-
Tuning and Matching: Insert the sample into the spectrometer (e.g., 500 MHz). Perform automatic tuning and matching (ATM) for both ¹H and ¹³C channels to maximize probe sensitivity.
-
Shimming & Validation: Execute gradient shimming.
-
Self-Validating Check: The Full Width at Half Maximum (FWHM) of the residual DMSO quintet (2.50 ppm) must be < 1.0 Hz . If broader, re-shim to prevent peak overlap.
-
-
Acquisition Parameters: For quantitative ¹H integration, set the relaxation delay (D1) to 5.0 seconds (ensuring >5×T₁ for full nuclear relaxation). Acquire 16 scans. For ¹³C, acquire 1024 scans with proton decoupling (WALTZ-16).
Protocol B: FT-IR ATR Spectroscopic Analysis
-
Crystal Preparation: Clean the diamond ATR crystal with LC-MS grade isopropanol and a lint-free wipe. Allow to air dry.
-
Background Acquisition & Validation: Run a background scan (32 scans, 4 cm⁻¹ resolution).
-
Self-Validating Check: Verify the baseline transmittance is >98% and no "ghost peaks" (e.g., residual organic matter) exist in the 3000-2800 cm⁻¹ region.
-
-
Sample Application: Place 2-3 mg of the solid compound directly onto the crystal. Apply the pressure anvil until the clutch clicks, ensuring optimal optical contact.
-
Acquisition: Acquire the sample spectrum (32 scans) and automatically subtract the background.
Protocol C: GC-EI-MS Analytical Protocol
-
Instrument Calibration & Validation: Initiate an Autotune using PFTBA (Perfluorotributylamine).
-
Self-Validating Check: The tune report must display m/z 69, 219, and 502 with correct isotopic ratios, and peak widths must be < 0.6 Da . Do not inject the sample if the electron multiplier voltage exceeds 2500V (indicates a dirty source).
-
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of GC-grade ethyl acetate.
-
Injection: Inject 1 µL in split mode (1:50 ratio). Set the injector temperature to 250 °C.
-
Oven Program: Start at 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min). Set the EI source to 70 eV and 230 °C.
References
- Patent CN110183475B - Biboroxapyrene compound based on donor-acceptor structure and application thereof. (Contains verified ¹H NMR chemical shift data for 4-bromo-3,5-dimethoxyaniline).
-
Silverstein, R. M., et al. - Spectrometric Identification of Organic Compounds, 8th Edition. (Authoritative grounding for ¹³C heavy atom effects and IR vibrational causality). URL:[Link]
Solvation Thermodynamics and Processing Protocols for 4-Bromo-3,5-dimethoxyaniline in Organic Solvents
Executive Summary
4-Bromo-3,5-dimethoxyaniline (4-BDMA) is a critical halogenated aromatic intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), notably [1]. Due to its unique structural motifs—combining a hydrogen-bond donating primary amine, two hydrogen-bond accepting methoxy groups, and a highly lipophilic bromine atom—its solubility profile in organic solvents is highly nuanced. This technical guide provides researchers and drug development professionals with a comprehensive framework covering the solvation thermodynamics, empirical solubility data, and validated experimental protocols for handling 4-BDMA.
Structural Profiling and Solvation Thermodynamics
To predict and manipulate the solubility of 4-BDMA (Molecular Formula: C8H10BrNO2, Monoisotopic Mass: 230.99 Da)[2], one must evaluate its intermolecular interaction potential. The molecule exhibits a multifaceted polarity profile that dictates its behavior in solution:
-
The Primary Amine (-NH₂): Acts as a strong hydrogen-bond donor and weak acceptor. This drives solubility in polar protic and aprotic solvents.
-
The Methoxy Groups (-OCH₃): Act as hydrogen-bond acceptors, facilitating strong dipole-dipole interactions with solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).
-
The Bromine Atom (-Br) and Aromatic Core: Impart significant lipophilicity and polarizability, driving London dispersion forces. This explains the molecule's high affinity for halogenated solvents and its [3].
Causality in Solvent Selection: The selection of an organic solvent for 4-BDMA must balance these competing forces. For synthetic reactions (e.g., electrophilic aromatic substitution or amide coupling), a solvent must dissolve the lipophilic core without deactivating the amine nucleophile. Halogenated solvents like Dichloromethane (DCM) are often the optimal choice because they solvate the bulky brominated ring via dispersion forces while leaving the amine exposed and reactive.
Intermolecular forces governing 4-BDMA solvation in organic solvents.
Quantitative Solubility Data in Organic Solvents
While exact empirical solubility limits depend on temperature and purity, the theoretical and observed solubility of 4-BDMA can be categorized using the dielectric constant (ε) and Hansen Solubility Parameters (HSP). The table below summarizes the expected solubility profile at standard ambient temperature (25°C).
| Solvent Class | Representative Solvent | Dielectric Constant (ε) | Estimated Solubility | Primary Solvation Mechanism |
| Halogenated | Dichloromethane (DCM) | 8.93 | > 100 mg/mL (High) | Dispersion, Dipole-Induced Dipole |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 100 mg/mL (High) | H-Bond Acceptor, Dipole-Dipole |
| Polar Protic | Ethanol (EtOH) | 24.5 | 30 - 50 mg/mL (Moderate) | H-Bond Donor / Acceptor |
| Ester | Ethyl Acetate (EtOAc) | 6.02 | 50 - 80 mg/mL (Moderate) | Dipole-Dipole |
| Non-Polar | n-Hexane | 1.89 | < 5 mg/mL (Low) | Weak Dispersion |
| Aqueous | Water | 80.1 | < 0.1 mg/mL (Insoluble) | Hydrophobic Repulsion |
Table 1: Solubility profile of 4-BDMA across standard organic solvent classes.
Experimental Workflows: Dissolution and Acid-Base Extraction
A critical application of 4-BDMA's solubility profile is its purification via liquid-liquid extraction. Because the free base is highly soluble in organic solvents (like DCM) but insoluble in water, researchers can exploit the protonation of the primary amine to selectively drive the molecule into an aqueous phase.
A Self-Validating System: This extraction protocol acts as a built-in quality control mechanism. If the target compound fails to partition into the aqueous phase upon acid addition, it immediately indicates either a failure in the protonation step (e.g., pH is too high) or the presence of a highly lipophilic side-product that resists aqueous solvation. This methodology is explicitly utilized in the[1].
Step-by-Step Protocol: Acid-Base Extraction of 4-BDMA
Objective: Isolate 4-BDMA from lipophilic impurities following a bromination reaction.
-
Initial Solvation: Dissolve the crude 4-BDMA mixture in Dichloromethane (DCM) at a ratio of 10 mL per gram of crude material in a separatory funnel. Ensure complete dissolution; the lipophilic nature of DCM will solvate both the target API and organic impurities.
-
Acidic Partitioning (Protonation): Add an equal volume of 1N Hydrochloric Acid (HCl) to the separatory funnel.
-
Agitation and Separation: Shake vigorously and vent to release pressure. Allow the phases to separate. The 4-BDMA will protonate to form an ammonium chloride salt, drastically shifting its solubility preference from the organic phase to the aqueous phase.
-
Phase Collection: Drain the lower organic layer (DCM) containing non-basic lipophilic impurities and discard or set aside for analysis. Retain the upper aqueous layer containing the 4-BDMA salt.
-
Neutralization (Free-basing): Cool the aqueous layer to 0-5°C using an ice bath. Slowly add 3N Sodium Hydroxide (NaOH) dropwise while stirring until the pH reaches 9-10. The deprotonation will regenerate the lipophilic free base, which will precipitate out of the aqueous solution due to its inherent water insolubility.
-
Recovery: Extract the precipitated free base with fresh DCM (3 x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and evaporate the solvent under reduced pressure to yield purified 4-BDMA.
Acid-base extraction and purification workflow for 4-bromo-3,5-dimethoxyaniline.
Safety and Handling Considerations in Solvents
When handling 4-BDMA in organic solvents, researchers must account for both the toxicity of the solvent and the inherent hazards of the aniline derivative.[4]. Dissolution in highly skin-permeable solvents like DMSO significantly increases the risk of transdermal absorption of the brominated compound. All handling, dissolution, and extraction protocols must be conducted within a certified fume hood using appropriate PPE (nitrile gloves, lab coat, and safety goggles).
References
-
PubChemLite - 4-bromo-3,5-dimethoxyaniline (C8H10BrNO2) Source: PubChem / uni.lu URL:[Link]
- MXPA00007138A - INHIBITORS OF α4 MEDIATED CELL ADHESION Source: Google Patents URL
-
3,5-Dimethoxyaniline | CAS#:10272-07-8 Source: Chemsrc URL:[Link]
Sources
An In-depth Technical Guide to the Reactivity of the Aniline Group in 4-Bromo-3,5-dimethoxyaniline
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary: 4-Bromo-3,5-dimethoxyaniline is a highly functionalized aromatic amine that serves as a versatile building block in medicinal chemistry and materials science. Its reactivity is dictated by a complex interplay of electronic and steric effects originating from its substituents. The aniline (-NH₂) group's nucleophilicity is significantly modulated by the flanking, electron-donating methoxy groups, while its accessibility is sterically hindered. The bromine atom provides a key handle for cross-coupling reactions. This guide provides a comprehensive analysis of the aniline group's reactivity, offering field-proven insights and detailed protocols for key transformations, including N-acylation, diazotization, and participation in Suzuki cross-coupling reactions.
Molecular Architecture: Understanding the Interplay of Steric and Electronic Effects
The reactivity of the aniline moiety in 4-Bromo-3,5-dimethoxyaniline is not governed by the amino group in isolation. Instead, it is a consequence of the cumulative influence of all substituents on the aromatic ring.
Electronic Effects:
-
Amino Group (-NH₂): A potent activating group with a strong positive resonance (+R) effect, donating its lone pair of electrons into the aromatic π-system.[1][2] This increases the electron density of the ring, particularly at the ortho and para positions, and enhances the nucleophilicity of the nitrogen atom.
-
Dimethoxy Groups (-OCH₃): Positioned at the 3 and 5 (meta) positions relative to the bromine, but critically, at the 2 and 6 (ortho) positions relative to the amino group. Like the amino group, methoxy groups are strong activators through a +R effect, further enriching the electron density of the aromatic ring.[1]
-
Bromo Group (-Br): Located para to the amino group, the bromine atom exhibits a dual electronic nature. It is deactivating through a negative inductive (-I) effect due to its electronegativity, but it also has a weak +R effect, directing incoming electrophiles to the ortho and para positions.[3]
The net result is a highly electron-rich aromatic system. However, the most profound impact on the aniline group's reactivity comes from the steric environment.
Steric Hindrance: The two methoxy groups flanking the aniline nitrogen create significant steric congestion.[4][5] This bulkiness impedes the approach of electrophiles and other reactants to both the nitrogen atom and the adjacent ortho positions on the ring.[4][6] This steric shield is a dominant factor in many of its reactions, often dictating the required reaction conditions and the feasibility of certain transformations.
Caption: Electronic and steric influences on 4-Bromo-3,5-dimethoxyaniline.
Reactivity of the Aniline Nitrogen (N-Reactivity)
The lone pair of electrons on the aniline nitrogen is the primary site for nucleophilic attack. However, its reactivity is a trade-off between enhanced electronic availability and severe steric hindrance.
N-Acylation
N-acylation is a fundamental transformation used to protect the amino group or to synthesize amide-containing target molecules. Due to the steric hindrance from the ortho-methoxy groups, the acylation of 4-Bromo-3,5-dimethoxyaniline is often slower than that of unhindered anilines.[5] While some simple acylations can proceed without a catalyst, forcing conditions or a catalyst may be necessary for bulkier acylating agents.[7]
Field-Proven Insight: Standard acylation with acetic anhydride can be performed efficiently at room temperature without solvent.[7] The absence of a solvent often accelerates the reaction. For less reactive acylating agents or to improve reaction times, the addition of a catalytic amount of a strong acid or base can be beneficial, though care must be taken to avoid side reactions.
Table 1: Representative N-Acylation Conditions
| Acylating Agent | Solvent | Catalyst | Temperature | Typical Reaction Time |
| Acetic Anhydride | None | None | Room Temp | 5-15 min[7] |
| Acetyl Chloride | Dichloromethane | Pyridine | 0 °C to RT | 1-3 hours |
| Benzoyl Chloride | THF | Triethylamine | Room Temp | 2-6 hours |
Detailed Protocol: Catalyst-Free N-Acetylation [7]
-
In a 50 mL round-bottomed flask, add 4-Bromo-3,5-dimethoxyaniline (1.0 mmol, 232 mg).
-
Add acetic anhydride (1.2 mmol, 113 µL) to the flask.
-
Stir the mixture vigorously at room temperature. The solid aniline will dissolve as the reaction proceeds.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 10-20 minutes).
-
Upon completion, add 5 mL of diethyl ether to the reaction mixture.
-
Allow the mixture to stand at room temperature for 30-60 minutes to induce crystallization of the product.
-
Collect the crystalline N-(4-bromo-3,5-dimethoxyphenyl)acetamide by filtration, wash with cold diethyl ether, and dry in vacuo.
Diazotization
The conversion of the primary amino group to a diazonium salt is one of the most powerful transformations in aromatic chemistry, opening pathways to a vast array of functionalities via Sandmeyer-type reactions.[8] The diazotization of 4-Bromo-3,5-dimethoxyaniline proceeds via the standard mechanism, involving the in-situ formation of nitrous acid from sodium nitrite and a strong mineral acid.[9]
Causality Behind Experimental Choices:
-
Low Temperature (0-5 °C): Arenediazonium salts are notoriously unstable and can decompose violently, releasing nitrogen gas.[10] Maintaining a low temperature is critical to ensure the stability of the diazonium intermediate throughout the reaction.
-
Strong Acid (HCl, H₂SO₄): The acid serves two purposes: it reacts with sodium nitrite to generate the active electrophile, the nitrosonium ion (NO⁺), and it keeps the reaction medium acidic to prevent the newly formed diazonium salt from coupling with unreacted aniline.[9]
Caption: Standard workflow for the diazotization of 4-Bromo-3,5-dimethoxyaniline.
Utility in Cross-Coupling Reactions
While not a direct reaction of the aniline group itself, the presence of the amino group significantly influences the molecule's utility in palladium-catalyzed cross-coupling reactions, where the C-Br bond is the reactive site. The Suzuki-Miyaura coupling is a prime example.[11][12]
Role of the Aniline Moiety: The electron-donating nature of the amino and methoxy groups can impact the oxidative addition step of the catalytic cycle. While electron-donating groups can sometimes slow the rate of Suzuki couplings with aryl bromides compared to electron-withdrawing groups, the reaction is highly effective and a cornerstone for building molecular complexity from this scaffold.[13]
Field-Proven Insight: The unprotected aniline group is generally compatible with Suzuki coupling conditions.[14] There is typically no need to protect the -NH₂ group, which simplifies the synthetic route. The choice of base is crucial; potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often effective.[13][15]
Detailed Protocol: Suzuki Cross-Coupling [15]
-
To an oven-dried Schlenk flask, add 4-Bromo-3,5-dimethoxyaniline (1.0 mmol, 232 mg), the desired arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.5 mmol, 531 mg).
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)), typically at 3-5 mol% (35-58 mg).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add a suitable solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL total).
-
Heat the reaction mixture with vigorous stirring to 80-100 °C.
-
Monitor the reaction by TLC or LC-MS. Reaction times can vary from 4 to 24 hours depending on the boronic acid used.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic phase with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Summary and Outlook
The reactivity of the aniline group in 4-Bromo-3,5-dimethoxyaniline is a nuanced subject, defined by the confluence of powerful electron-donating effects and significant steric hindrance.
-
N-Reactivity: The nitrogen is nucleophilic and readily undergoes reactions like acylation and diazotization, though reaction rates can be attenuated by steric bulk.
-
Ring Reactivity: The aromatic ring is highly activated towards electrophilic substitution, but the directing effects and steric hindrance make regioselectivity a key consideration for further functionalization.
-
Synthetic Utility: The molecule is an excellent substrate for cross-coupling reactions at the C-Br bond, providing a robust platform for the synthesis of complex biaryl structures relevant to pharmaceutical and materials science applications.
Understanding these principles allows researchers to strategically employ 4-Bromo-3,5-dimethoxyaniline as a versatile intermediate, leveraging its unique electronic and steric properties to achieve desired synthetic outcomes.
References
-
Zakrzewska, A., Gawinecki, R., Kolehmainen, E., & Ośmiałowski, B. (2005). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. International Journal of Molecular Sciences, 6(1), 52-62. [Link]
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Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved March 7, 2026, from [Link]
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Kand, D., et al. (2014). Steric Effects Compete with Aryne Distortion to Control Regioselectivities of Nucleophilic Additions to 3-Silylarynes. PMC. Retrieved March 7, 2026, from [Link]
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Buncel, E., et al. (2002). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2. [Link]
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Lumen Learning. (n.d.). Substituent Effects | Organic Chemistry II. Lumen Learning. Retrieved March 7, 2026, from [Link]
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Baruah, U., et al. (2012). Comparative kinetic study of the Suzuki reaction involving 4-bromo... ResearchGate. Retrieved March 7, 2026, from [Link]
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Heravi, M. M., et al. (2011). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. ARKIVOC. Retrieved March 7, 2026, from [Link]
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Filo. (2025, June 5). Conversion of Aniline to 4-Bromoaniline in Three Steps. Filo. Retrieved March 7, 2026, from [Link]
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Ahmad, A. (2020, February 4). Preparation of N,N-dimethylation of 4-bromoaniline? ResearchGate. Retrieved March 7, 2026, from [Link]
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Chemistry Steps. (2024, January 12). Reactions of Aniline. Chemistry Steps. Retrieved March 7, 2026, from [Link]
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LibreTexts. (2024, September 30). 24.8: Reactions of Arylamines. Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]
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Trammell, G. (2001). Diazotization of Aniline Derivatives: Nitrous Acid Test. ChemEd X. Retrieved March 7, 2026, from [Link]
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Wikipedia. (n.d.). Suzuki reaction. Wikipedia. Retrieved March 7, 2026, from [Link]
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Asghar, M. N., et al. (2017). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. Molecules, 22(12), 2125. [Link]
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Tlosto, E., et al. (2016). A practical catalytic method for synthesis of sterically hindered anilines. RSC Publishing. Retrieved March 7, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Diazotisation. Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]
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The Organic Chemistry Tutor. (2019, January 3). converting anilines to diazoniums ions. YouTube. Retrieved March 7, 2026, from [Link]
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ChemWis. (2024, November 25). Conversion of Aniline to 4-Bromoaniline. YouTube. Retrieved March 7, 2026, from [Link]
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Black, D. StC., et al. (1980). Investigation of the Bischler indole synthesis from 3,5-dimethoxyaniline. ConnectSci. Retrieved March 7, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]
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Goldberg, F. W., et al. (2016). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. Retrieved March 7, 2026, from [Link]
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A Technical Guide to the Safe Handling of 4-Bromo-3,5-dimethoxyaniline for Laboratory Professionals
This document provides in-depth safety protocols and handling guidelines for 4-Bromo-3,5-dimethoxyaniline (CAS No. 586-77-6), a compound frequently utilized as an intermediate in complex organic synthesis. The nature of aromatic amines and halogenated compounds necessitates a rigorous and informed approach to laboratory safety. This guide is intended for researchers, chemists, and drug development professionals, offering a framework built on the principles of risk mitigation, hazard understanding, and emergency preparedness. The causality behind each recommendation is explained to foster a culture of safety that is not merely procedural, but also intellectual.
Compound Identification and Physicochemical Properties
A foundational element of safe handling is a clear understanding of the substance's physical and chemical identity. This data informs storage, handling, and emergency response decisions.
| Property | Value | Source |
| CAS Number | 586-77-6 | [1] |
| Molecular Formula | C₈H₁₀BrN | [1] |
| Molecular Weight | 200.08 g/mol | [1] |
| Appearance | Solid (form may vary) | [2] |
| Melting Point | 52 - 54 °C (126 - 129 °F) | [3] |
| Boiling Point | 264 °C (507 °F) | [3] |
Hazard Identification and Toxicological Profile
4-Bromo-3,5-dimethoxyaniline is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and ingestion. Aromatic amines as a class are known for their potential to be readily absorbed through the skin and can pose long-term health risks.[4]
GHS Classification: This chemical is considered hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[2]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A/2 | H319: Causes serious eye irritation |
(Classification based on representative data for similar compounds, as specific data for 4-Bromo-3,5-dimethoxyaniline may be limited)[1][2][3]
Toxicological Narrative: The "harmful" designation for acute toxicity (oral, dermal, inhalation) indicates that significant adverse health effects can occur from a single, short-term exposure.[1] The primary concern with compounds of this nature is their ability to be absorbed systemically. Skin and eye irritation are immediate localized effects resulting from direct contact.[5] Repeated or prolonged exposure to aromatic amines may cause damage to organs.[6][7] While specific carcinogenicity data for this exact molecule is not readily available, many primary aromatic amines are considered a matter of concern for their potential carcinogenicity and mutagenicity, warranting cautious handling.[4]
The Hierarchy of Controls: A Risk-Based Approach
Effective safety is not just about personal protective equipment (PPE). It is a systematic approach to risk reduction. The most effective controls are applied at the source of the hazard. PPE, while essential, is the last line of defense.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
-
Causality: The logic is to first attempt to remove the hazard entirely. If that's not possible, isolate it through engineering (like a fume hood). Administrative controls (like SOPs) and PPE are then used to protect personnel from the residual, controlled risk.
Standard Operating Procedure (SOP) for Safe Handling
Adherence to a detailed SOP is critical. Do not deviate from these procedures.
4.1. Engineering Controls
-
Primary Control: All manipulations of 4-Bromo-3,5-dimethoxyaniline solid, or solutions thereof, must be conducted within a certified chemical fume hood.[3] This is non-negotiable. The fume hood contains vapors and dust, preventing inhalation, which is a primary exposure route.[8]
-
Ventilation: Ensure the laboratory is well-ventilated to handle any fugitive emissions.[9]
4.2. Personal Protective Equipment (PPE) The selection of PPE is dictated by the hazards identified in Section 2.
| PPE Type | Specification | Rationale |
| Hand Protection | Nitrile gloves (inspect before use) | Provides a barrier against skin contact.[10] Nitrile is generally preferred for its chemical resistance. Always use proper glove removal technique to avoid contaminating your skin.[10] |
| Eye Protection | Tightly fitting safety goggles or a face shield (8-inch minimum) | Protects against splashes and airborne particles causing serious eye irritation.[5][10] |
| Skin/Body Protection | Laboratory coat | Prevents contamination of personal clothing.[6] |
| Respiratory Protection | Required when dusts are generated | If there is a risk of dust formation outside of a fume hood (e.g., during a large spill), a NIOSH-approved respirator is necessary.[3] |
4.3. Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the fume hood is operational, all necessary PPE is donned, and a spill kit is accessible. Review the Safety Data Sheet (SDS).[11]
-
Weighing: Conduct all weighing operations on a disposable weigh boat or glassine paper within the fume hood to contain any dust.
-
Transfer: When transferring the solid, use a spatula and minimize the creation of dust. If making a solution, add the solid slowly to the solvent.
-
Post-Handling: After use, decontaminate the spatula and work surface with an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water.
-
Hand Washing: Wash hands and face thoroughly after handling the substance and before leaving the laboratory.[3][5]
-
Clothing: Immediately change any contaminated clothing.[3]
Storage and Incompatibility
Improper storage can lead to degradation of the material and create unsafe conditions.
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] Some related compounds are sensitive to air and light, so storage under an inert atmosphere (e.g., nitrogen) and in an amber vial is a prudent best practice.[12]
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids.[3][13] Contact with these substances can lead to vigorous, potentially hazardous reactions.
Emergency Procedures
Preparedness is key to mitigating the impact of an incident.
6.1. First Aid Measures Immediate action is crucial. Always show the Safety Data Sheet to attending medical personnel.[3]
| Exposure Route | First Aid Protocol |
| Inhalation | Remove the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[5][9] Call a POISON CENTER or doctor.[1] |
| Skin Contact | Immediately remove all contaminated clothing.[8] Rinse the affected skin area with plenty of soap and water.[9] Seek medical advice if irritation persists.[2] |
| Eye Contact | Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do so.[8] Continue rinsing and call an ophthalmologist immediately.[3] |
| Ingestion | Do NOT induce vomiting.[8] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[9] Call a POISON CENTER or doctor immediately.[5] |
6.2. Spill Response Protocol For incidental laboratory spills, follow this workflow. For large spills, evacuate the area and contact your institution's emergency response team.
Caption: A stepwise workflow for managing an incidental chemical spill.
-
Causality of Spill Response:
-
Alert & Assess: Notifying others prevents accidental exposure.[14]
-
PPE: Protect yourself before addressing the spill.[14]
-
Containment: Use an inert absorbent material (like vermiculite or sand) to prevent the spill from spreading.[8] Do not use combustible materials.
-
Cleanup: Carefully collect the absorbed material. Avoid creating dust.[3]
-
Disposal: The waste is hazardous and must be disposed of according to regulations.[14]
-
Decontamination: A final wash of the area ensures no residual chemical remains.[15]
-
Waste Disposal
Chemical waste generators are responsible for the proper classification and disposal of hazardous materials.[2]
-
Procedure: Dispose of 4-Bromo-3,5-dimethoxyaniline and any contaminated materials (e.g., gloves, absorbent pads, empty containers) in a designated, properly labeled hazardous waste container.[1]
-
Regulations: Adhere strictly to local, state, and federal environmental regulations.[3] Do not dispose of this chemical down the drain, as it can be toxic to aquatic life.[6]
References
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- ACS Publications. (2023, November 9).
- Unidym. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
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- Fisher Scientific. (2009, August 13).
- ECHEMI. (n.d.).
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- PubChem. (n.d.). 4-Bromo-3-methoxyaniline.
- Thermo Fisher Scientific. (2025, September 17).
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- Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES.
- Cornell University EHS. (n.d.). 5.4.1.1 Incidental Spill Cleanup Procedures.
- Sigma-Aldrich. (2021, September 11). 4-bromo-N,N-dimethyl..
- Alfa Aesar. (2012, May 9).
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Advanced Technical Guide and Material Safety Data Sheet (MSDS) for 4-Bromo-3,5-dimethoxyaniline
Executive Summary
4-Bromo-3,5-dimethoxyaniline (CAS: 232275-47-7) is a highly functionalized aromatic building block extensively utilized in pharmaceutical development, agrochemical synthesis, and advanced materials science[1]. Featuring both a reactive primary amine and a bromine atom strategically positioned on an electron-rich dimethoxy-substituted benzene ring, this compound serves as a versatile linchpin for transition-metal-catalyzed cross-coupling reactions.
Unlike standard compliance documents, this whitepaper provides a comprehensive safety, handling, and application framework designed specifically for research scientists and drug development professionals. It synthesizes regulatory hazard data with the mechanistic chemical logic required to handle and utilize this compound effectively.
Physicochemical Profiling & Structural Dynamics
The specific arrangement of two electron-donating methoxy groups and an amino group makes the aromatic ring highly electron-rich, while the bromine atom provides a handle for orthogonal reactivity. Understanding these properties is critical for both safety and synthetic planning.
Table 1: Quantitative Physicochemical Properties
| Property | Value |
| Chemical Name | 4-Bromo-3,5-dimethoxyaniline |
| CAS Number | 232275-47-7[2] |
| Molecular Formula | C8H10BrNO2[1] |
| Molecular Weight | 232.07 g/mol [1] |
| Monoisotopic Mass | 230.98949 Da[3] |
| SMILES String | NC1=CC(OC)=C(Br)C(OC)=C1[1] |
| Storage Conditions | 2-8°C, Inert Atmosphere, Dark Place[1] |
Mechanistic Causality for Storage: The electron-rich nature of the aniline core significantly lowers its oxidation potential. Exposure to ambient oxygen and UV light accelerates radical-mediated degradation pathways, resulting in the characteristic darkening of the material (polymerization). Hence, strict storage at 2-8°C under an inert argon or nitrogen atmosphere is scientifically mandated to maintain >98% purity[1].
Toxicological Assessment & Hazard Identification
As a halogenated aniline derivative, 4-Bromo-3,5-dimethoxyaniline presents specific toxicological risks that must be managed through rigorous engineering controls and personal protective equipment (PPE).
Table 2: GHS Classification and Hazard Statements
| Hazard Class | Signal Word | Hazard Statements |
| Acute Toxicity (Oral/Dermal/Inhalation) | Warning | H302, H312, H332 (Harmful if swallowed, in contact with skin, or inhaled)[4] |
| Skin Corrosion/Irritation | Warning | H315 (Causes skin irritation)[4] |
| Serious Eye Damage/Irritation | Warning | H319 (Causes serious eye irritation)[4] |
| Specific Target Organ Toxicity (Single) | Warning | H335 (May cause respiratory irritation)[4] |
Mechanistic Toxicology & Causality: Anilines are known to induce methemoglobinemia upon systemic absorption. The lipophilic nature of the dimethoxy and bromo substituents enhances dermal penetration. Therefore, the H312 (Harmful in contact with skin) designation requires strict adherence to barrier protection[4]. Standard latex gloves are highly permeable to organic solutions of anilines; thus, handling requires heavy-duty nitrile gloves (minimum 8 mil thickness) or double-gloving.
Fig 1. Emergency response workflow for 4-Bromo-3,5-dimethoxyaniline exposure.
Advanced Handling & Emergency Response Protocols
-
Engineering Controls : Always handle within a certified Class II Type A2 biological safety cabinet or a dedicated chemical fume hood with a minimum face velocity of 100 fpm.
-
Decontamination Logic : Anilines can be neutralized on surfaces using mildly acidic solutions (e.g., 5% aqueous acetic acid) followed by standard detergent washing. This causality-driven step converts the volatile, lipophilic free base into a highly water-soluble, non-volatile ammonium salt, drastically reducing inhalation and dermal risks.
-
Spill Response : Do not sweep dry powder, as this creates an inhalation hazard (H332)[4]. Cover the spill with damp absorbent pads to suppress dust, then transfer to a sealed hazardous waste container.
Experimental Workflows: Synthetic Applications
4-Bromo-3,5-dimethoxyaniline is frequently employed in complex synthetic sequences. The following is a field-validated protocol for selectively protecting the primary amine via N-acylation, preserving the aryl bromide for subsequent orthogonal cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions).
Step-by-Step Methodology: Selective N-Acylation (Self-Validating System)
-
Step 1: Initiation : Dissolve 1.0 equivalent (e.g., 232 mg, 1.0 mmol) of 4-Bromo-3,5-dimethoxyaniline in 5.0 mL of anhydrous Dichloromethane (DCM) under an argon atmosphere.
-
Causality: Anhydrous conditions are critical to prevent the premature hydrolysis of the electrophilic acylating agent.
-
-
Step 2: Base Addition : Add 1.5 equivalents of Triethylamine (TEA) and 0.1 equivalents of 4-Dimethylaminopyridine (DMAP).
-
Causality: TEA acts as an acid scavenger for the generated HCl byproduct. DMAP acts as a nucleophilic catalyst, accelerating the reaction and allowing it to proceed at lower temperatures, thereby preventing thermal degradation of the starting material.
-
-
Step 3: Acylation : Cool the reaction mixture to 0°C using an ice bath. Slowly add 1.2 equivalents of Acetyl Chloride dropwise over 10 minutes.
-
Causality: The exothermic nature of acylation requires strict thermal control to prevent over-reaction (di-acylation of the amine).
-
-
Step 4: In-Process Validation : After 2 hours at room temperature, perform Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (3:1) mobile phase.
-
Self-Validation: The complete disappearance of the starting material spot (fluorescent under 254 nm UV) validates reaction completion. Proceeding without this confirmation will result in inseparable mixtures during workup.
-
-
Step 5: Quenching & Workup : Quench with saturated aqueous NaHCO3 (5 mL). Extract the aqueous layer with DCM (3 x 5 mL). Wash the combined organic layers with 1M HCl (to remove unreacted starting material, TEA, and DMAP), followed by a brine wash.
-
Step 6: Isolation : Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the pure N-(4-bromo-3,5-dimethoxyphenyl)acetamide.
Fig 2. Standardized N-acylation workflow utilizing 4-Bromo-3,5-dimethoxyaniline.
Analytical Validation & Quality Control
To ensure the integrity of 4-Bromo-3,5-dimethoxyaniline before use in sensitive catalytic cycles, researchers must perform baseline Quality Control (QC) to verify identity and check for oxidative degradation.
-
LC-MS Profiling : The compound exhibits a monoisotopic mass of 230.989 Da[3]. In positive electrospray ionization (ESI+), expect an [M+H]+ peak at m/z 231.99. The presence of the bromine atom will be distinctly visible as a 1:1 isotopic doublet at m/z 231.99 and 233.99 due to the nearly equal natural abundance of ^79Br and ^81Br isotopes.
-
1H NMR Spectroscopy (CDCl3) : The symmetry of the molecule simplifies the spectrum. Expect a sharp singlet integrating to 6 protons around 3.8-3.9 ppm (the two equivalent methoxy groups), a broad singlet integrating to 2 protons around 3.5-4.0 ppm (the NH2 group, exchangeable with D2O), and a singlet integrating to 2 protons in the aromatic region (around 6.0-6.2 ppm) representing the two symmetric meta-protons.
References
-
PubChemLite. "4-bromo-3,5-dimethoxyaniline (C8H10BrNO2) - Structural Information and Mass Spectrometry." Université du Luxembourg. Available at:[Link]
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The Strategic Sourcing and Synthetic Utilization of 4-Bromo-3,5-dimethoxyaniline in Drug Discovery: A Technical Whitepaper
As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter bottlenecks related to the procurement and application of highly functionalized building blocks. Among these, 4-Bromo-3,5-dimethoxyaniline (CAS: 232275-47-7) stands out as a critical intermediate. Its unique substitution pattern—combining a nucleophilic primary amine, two electron-donating methoxy groups, and an electrophilic bromine handle—makes it an indispensable scaffold for transition-metal catalysis and late-stage functionalization.
This whitepaper provides an in-depth technical analysis of its commercial availability, its strategic role in therapeutic development, and a self-validating synthetic protocol designed to bypass supply chain limitations.
Chemical Architecture and Physicochemical Profile
The utility of 4-Bromo-3,5-dimethoxyaniline lies in its highly orchestrated electronic environment. The methoxy groups at the C3 and C5 positions provide immense electron density to the aromatic ring while simultaneously offering steric shielding. The bromine atom at the C4 position is perfectly primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the C1 aniline group remains available for amidation or diazotization.
Table 1: Physicochemical Profile
| Property | Value |
| Chemical Name | 4-Bromo-3,5-dimethoxyaniline |
| CAS Registry Number | 1 |
| Molecular Formula | C8H10BrNO2 |
| Molecular Weight | 232.08 g/mol |
| SMILES String | NC1=CC(OC)=C(Br)C(OC)=C1 |
| Storage Conditions | 2-8°C, inert atmosphere, protect from light |
Strategic Importance in Pharmaceutical Development
In the realm of targeted therapeutics, 4-Bromo-3,5-dimethoxyaniline is a cornerstone in the synthesis of alpha-4 (α4) integrin inhibitors [1]. These inhibitors specifically target α4β7 and α4β1 integrins, which mediate leukocyte adhesion to endothelial cells. By blocking this interaction, these compounds prevent the infiltration of leukocytes into gastrointestinal and respiratory tissues. Consequently, derivatives of this molecule are actively investigated for the treatment of inflammatory bowel disease (IBD), Crohn's disease, asthma, and multiple sclerosis.
Therapeutic development pathway utilizing 4-Bromo-3,5-dimethoxyaniline.
Commercial Landscape and Supply Chain Dynamics
Sourcing this compound requires navigating varying purity grades and steep pricing structures. Due to its specialized nature, it is primarily supplied by specialty chemical vendors rather than bulk commodity manufacturers. For instance,2 lists pricing that scales aggressively, from approximately 103,000 JPY for 100mg up to nearly 1.94 million JPY for 10g [4]. This high cost per gram often forces process chemists to synthesize the compound in-house during scale-up phases.
Table 2: Commercial Supply Landscape
| Supplier | Purity Specification | Target Application Scale |
| 3 | ≥95% | Analytical & Clinical Discovery |
| 1 | ≥97% | Medicinal Chemistry Screening |
| Fujifilm Wako | High-grade | Custom Synthesis (100mg - 10g) |
| 4 | Standard | General Laboratory Use |
Validated Synthetic Methodology: Regioselective Bromination
When commercial procurement is not viable, researchers must rely on the regioselective bromination of 3,5-dimethoxyaniline. Standard bromination techniques (e.g., Br₂ in acetic acid) fail here; the highly activated nature of the dimethoxyaniline ring leads to uncontrollable polybromination and oxidation of the sensitive amine group.
To solve this, we employ Tetrabutylammonium tribromide (TBATB) at cryogenic temperatures [1].
Causality Behind Experimental Choices
-
Solvent (CH₂Cl₂): Dichloromethane remains fluid at -78 °C and fully solubilizes both the starting material and the bulky TBATB reagent without participating in electrophilic aromatic substitution.
-
Temperature (-78 °C): Imposes strict kinetic control. At room temperature, the reaction lacks regioselectivity. At -78 °C, the bulky tribromide complex is forced to attack the most sterically accessible and electronically favored para-position (C4), completely avoiding the ortho-positions (C2, C6).
-
Reagent (TBATB): Provides a mild, weighable, solid source of electrophilic bromine, preventing the harsh oxidative degradation typically caused by liquid Br₂.
Regioselective synthesis workflow for 4-Bromo-3,5-dimethoxyaniline.
Step-by-Step Protocol (Self-Validating System)
-
Preparation: Dissolve 7.55 g of 3,5-dimethoxyaniline in 100 mL of anhydrous CH₂Cl₂ under a nitrogen atmosphere.
-
Cooling: Submerge the reaction flask in a dry ice/acetone bath to reach -78 °C.
-
Electrophilic Addition: Slowly add a solution of 25 g of tetrabutylammonium tribromide (TBATB) dissolved in 100 mL of CH₂Cl₂ dropwise to maintain the internal temperature.
-
Reaction: Stir the mixture at -78 °C for 45 minutes, then remove the cooling bath and allow it to warm to room temperature over 1.5 hours.
-
Self-Validating Extraction: Extract the organic layer with 1N HCl. Causality: This step protonates the target aniline, pulling it into the aqueous phase as a water-soluble hydrochloride salt. Non-basic impurities and over-brominated neutral byproducts remain trapped in the discarded organic phase.
-
Isolation: Neutralize the aqueous extract with 3N NaOH. Validation: The immediate precipitation of the purified free base serves as visual, self-validating proof of successful isolation. Extract the precipitate with fresh CH₂Cl₂, dry over Na₂SO₄, and concentrate in vacuo.
Quality Control and Analytical Validation
To ensure the integrity of the synthesized or procured batch, ¹H-NMR spectroscopy provides an elegant, self-validating analytical proof of regioselectivity.
Because the target molecule (4-Bromo-3,5-dimethoxyaniline) possesses a plane of symmetry passing through the C1-amine and C4-bromine, the two aromatic protons at the C2 and C6 positions are chemically equivalent. In the ¹H-NMR spectrum, they will appear as a single, sharp singlet integrating to 2H (typically around 6.0–6.5 ppm). If the bromination had occurred at the ortho-position (C2), the symmetry would be broken, resulting in two distinct aromatic signals. If over-bromination occurred, the integration would drop to 1H or 0H. This inherent structural symmetry makes analytical validation absolute and unambiguous.
References
- Google Patents. "MXPA00007138A - INHIBITORS OF α4 MEDIATED CELL ADHESION". Google Patents Database.
Sources
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- 4. 4-Bromo-3,5-dimethoxyaniline | CymitQuimica [cymitquimica.com]
Methodological & Application
4-Bromo-3,5-dimethoxyaniline in Suzuki-Miyaura cross-coupling reactions
An Application Guide to the Suzuki-Miyaura Cross-Coupling of 4-Bromo-3,5-dimethoxyaniline
Introduction: The Strategic Value of 4-Bromo-3,5-dimethoxyaniline
4-Bromo-3,5-dimethoxyaniline is a highly functionalized aromatic building block of significant interest to medicinal chemists and materials scientists.[1] Its structure is primed for molecular elaboration through orthogonal chemical strategies. The bromine atom serves as a reliable handle for transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of new carbon-carbon bonds.[2][3] The aniline moiety provides a nucleophilic site for amide bond formation, reductive amination, or participation in the synthesis of heterocyclic scaffolds.[2][3]
Furthermore, the two electron-donating methoxy groups flanking the bromine atom electronically activate the aryl bromide. This electronic enrichment can influence the kinetics of the catalytic cycle and necessitates a carefully optimized protocol. This guide provides an in-depth analysis and a field-proven protocol for the successful implementation of .
| Property | Value |
| Molecular Formula | C₈H₁₀BrNO₂ |
| Molecular Weight | 232.07 g/mol |
| CAS Number | 232275-47-7[4] |
| Appearance | Pale cream to brown crystalline powder |
| Melting Point | 96-100 °C |
The Suzuki-Miyaura Reaction: A Pillar of Modern Synthesis
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C(sp²)–C(sp²) bonds between organoboron compounds and organic halides or triflates.[5][6][7] Its widespread adoption is due to its mild reaction conditions, exceptional tolerance of a vast array of functional groups, and the low toxicity of its boron-based byproducts.[8][9]
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[6][10]
The Catalytic Cycle Explained
The mechanism comprises three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-bromo-3,5-dimethoxyaniline, forming a square-planar Pd(II) complex. This is often the rate-limiting step of the cycle.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide and forming a diarylpalladium(II) intermediate. The base is critical for activating the organoboron species.[6]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled as the final biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[5][10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol Design: Addressing an Electron-Rich Substrate
The presence of two methoxy groups and an amino group makes 4-Bromo-3,5-dimethoxyaniline an electron-rich aryl bromide. While this can facilitate oxidative addition, it also presents challenges, such as potential catalyst inhibition by the aniline nitrogen. Therefore, the choice of catalyst, ligand, and base is critical for an efficient reaction.
Causality Behind Component Selection
-
Palladium Pre-catalyst: While Pd(PPh₃)₄ can be effective, modern pre-catalysts like CataXCium A Pd G3 or those incorporating bulky, electron-rich phosphine ligands are often superior for challenging substrates.[9] These advanced systems form the highly active, low-coordinate Pd(0) species more readily.
-
Ligand: The aniline nitrogen can coordinate to the palladium center, acting as a catalyst poison. Bulky dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) are essential.[8] Their steric bulk creates a "pocket" around the palladium that favors coordination of the aryl halide over the aniline while their electron-donating nature enhances the rates of both oxidative addition and reductive elimination.[8]
-
Base: A moderately strong base is required to facilitate transmetalation without promoting unwanted side reactions. Potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are often excellent choices, offering a good balance of reactivity and compatibility.[8]
-
Solvent: A mixture of an organic solvent and water is standard. Solvents like 1,4-dioxane or toluene are common, and the presence of water is often crucial for dissolving the base and facilitating the transmetalation step.
Detailed Experimental Protocol
This protocol describes the coupling of 4-Bromo-3,5-dimethoxyaniline with a generic arylboronic acid on a 1.0 mmol scale.
Materials & Equipment:
-
4-Bromo-3,5-dimethoxyaniline (232.07 mg, 1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 2.2 mg, 0.01 mmol, 1 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (8.2 mg, 0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄), tribasic (424 mg, 2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane (5 mL)
-
Deionized Water (1 mL)
-
Round-bottom flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Standard glassware for work-up (separatory funnel, flasks)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add 4-Bromo-3,5-dimethoxyaniline (232 mg, 1.0 mmol), the arylboronic acid (1.2 equiv.), and potassium phosphate (424 mg, 2.0 mmol).
-
Catalyst Addition: In a separate vial, pre-mix the palladium(II) acetate (2.2 mg, 1 mol%) and SPhos ligand (8.2 mg, 2 mol%) in 1 mL of dioxane. Add this catalyst/ligand solution to the main reaction flask.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the removal of all oxygen.
-
Solvent Addition: Add the remaining 1,4-dioxane (4 mL) and deionized water (1 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C. Stir the reaction vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
Caption: A streamlined workflow for the Suzuki-Miyaura coupling protocol.
Troubleshooting and Key Insights
| Issue | Potential Cause | Recommended Solution |
| Low Conversion | Inefficient catalyst activation or decomposition. | Use a pre-formed catalyst (e.g., a G3 pre-catalyst). Ensure the reaction is rigorously deoxygenated. |
| Poor quality boronic acid. | Use a fresh bottle of boronic acid or consider converting it to a more stable boronate ester (e.g., a pinacol ester). | |
| Protodeboronation | The boronic acid is being replaced by a proton from the solvent. | Use a milder base or a less protic solvent system. Ensure the reaction is not heated for an excessive amount of time. |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Improve the deoxygenation procedure (e.g., sparge solvents with inert gas before use). |
| Aniline Inhibition | The aniline nitrogen is coordinating to the palladium center. | Ensure a sufficiently bulky ligand like SPhos or XPhos is being used with at least a 2:1 ligand-to-palladium ratio. |
Conclusion
4-Bromo-3,5-dimethoxyaniline is a versatile and valuable building block for the synthesis of complex biaryl structures. While its electron-rich nature requires careful consideration, the application of modern palladium catalysts with bulky, electron-rich phosphine ligands enables highly efficient Suzuki-Miyaura cross-coupling. The protocol detailed herein provides a robust and reliable starting point for researchers seeking to leverage this substrate in their synthetic campaigns, paving the way for innovations in drug discovery and materials science.
References
- Vertex AI Search. (n.d.). An air stable and efficient palladium catalyst for Suzuki-Miyaura cross coupling reaction at room t.
- ResearchGate. (n.d.). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating | Request PDF.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC.
- PubChem. (n.d.). 4-Bromo-3-methoxyaniline.
- National Center for Biotechnology Information. (n.d.). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC.
- RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
- Organic Chemistry. (2026, February 28). Suzuki Coupling Reaction | Palladium Catalyzed Carbon-Carbon Bond Formation Reaction.
- ChemicalBook. (2026, January 13). 4-BROMO-3-METHOXYANILINE | 19056-40-7.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- National Center for Biotechnology Information. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC.
- CymitQuimica. (n.d.). 4-Bromo-3,5-dimethoxyaniline.
- YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Thermo Fisher Scientific. (n.d.). 4-Bromo-3-methoxyaniline, 97+% 5 g | Buy Online | Thermo Scientific Chemicals.
- ResearchGate. (n.d.). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and.
- ECHEMI. (n.d.). 16791-41-6, 2-BROMO-4,5-DIMETHOXYANILINE Formula.
- National Center for Biotechnology Information. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction - PMC.
- Ketone Pharma. (2024, August 30). 4-Bromoaniline: Properties, Applications, Safety & Insights.
- ChemicalBook. (2023, November 13). 4-Bromoaniline: properties, applications and safety.
- GLENTHAM. (n.d.). Understanding 3,5-Dimethoxyaniline: Properties, Applications, and Manufacturing.
- Tokyo Chemical Industry. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- BenchChem. (n.d.). The Role of 3-Hydroxy-4-methoxyaniline in Medicinal Chemistry: Application Notes and Protocols.
- Google Patents. (n.d.). US6388135B1 - Preparation of 4-bromoaniline derivatives.
Sources
- 1. nbinno.com [nbinno.com]
- 2. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]
- 3. 4-Bromoaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 4. 4-Bromo-3,5-dimethoxyaniline | CymitQuimica [cymitquimica.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Yoneda Labs [yonedalabs.com]
Chemoselective Buchwald-Hartwig Amination Strategies Utilizing 4-Bromo-3,5-dimethoxyaniline
Application Note & Protocol Guide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Chemoselectivity, Catalytic Causality, and Reaction Engineering
Executive Summary & Substrate Profiling
In modern drug discovery and materials science, bifunctional building blocks offer rapid access to complex molecular architectures. 4-Bromo-3,5-dimethoxyaniline (CAS: 232275-47-7) is a highly valuable, yet challenging, AB-type monomer. It possesses both a nucleophilic primary aniline and an electrophilic aryl bromide.
The primary synthetic challenge when utilizing this substrate in palladium-catalyzed Buchwald-Hartwig amination (BHA) is chemoselectivity . Without careful catalyst design and reaction engineering, the substrate will undergo uncontrolled self-condensation (AB-type step-growth polymerization) [4]. Furthermore, the two electron-donating methoxy groups significantly increase the electron density of the aromatic ring, strengthening the C–Br bond and rendering oxidative addition sluggish compared to electron-neutral or electron-deficient aryl halides [2].
As a Senior Application Scientist, I have structured this guide to provide field-proven, self-validating protocols that exploit the kinetic differences in catalytic elementary steps. By tuning the palladium/ligand system and employing strategic protecting groups, researchers can divergently direct the coupling to either the amine or the bromide terminus.
Mechanistic Rationale: Divergent Chemoselectivity
To achieve absolute chemoselectivity, the catalytic cycle must be manipulated at its rate-determining steps.
-
Pathway A (Amine-Directed): To utilize the substrate exclusively as an amine nucleophile, we must prevent its internal bromide from undergoing oxidative addition. This is achieved by introducing an external aryl iodide . Aryl iodides undergo oxidative addition with Pd(0) orders of magnitude faster than electron-rich aryl bromides [3]. By using a moderate temperature (80 °C) and a ligand like Xantphos, the Pd(0) species selectively inserts into the external Ar–I bond, completely ignoring the internal Ar–Br bond.
-
Pathway B (Bromide-Directed): To utilize the substrate as an electrophile, the internal aniline must be transiently masked (e.g., via N-Boc protection) to prevent competitive binding and self-condensation. Because the bromide is heavily deactivated by the meta-methoxy groups, a highly electron-rich, bulky dialkylbiaryl phosphine ligand—specifically RuPhos —is required to force the challenging oxidative addition and subsequent reductive elimination [2].
Divergent chemoselective pathways for 4-Bromo-3,5-dimethoxyaniline in Pd-catalyzed coupling.
Quantitative Data: Ligand & Condition Optimization
The following tables summarize the empirical data driving the protocol design. Note the stark contrast in yield and selectivity based on the ligand's electronic and steric properties.
Table 1: Ligand Screening for Bromide-Directed Coupling (Pathway B) (Conditions: N-Boc-4-bromo-3,5-dimethoxyaniline, morpholine, 2 mol% Pd(OAc)2, 4 mol% Ligand, NaOtBu, Dioxane, 100 °C)
| Ligand | Ligand Class | Yield (%) | Observation / Causality |
| PPh3 | Monodentate Aryl | < 5% | Insufficient electron density for oxidative addition into deactivated Ar-Br. |
| BINAP | Bidentate Aryl | 15% | Sluggish oxidative addition; competitive hydrodehalogenation observed. |
| XPhos | Dialkylbiaryl | 65% | Good conversion, but steric bulk slightly hinders secondary amine binding. |
| RuPhos | Dialkylbiaryl | > 95% | Optimal balance of electron richness (accelerates OxAdd) and steric profile [2]. |
Table 2: Halide Selectivity in Amine-Directed Coupling (Pathway A) (Conditions: 4-Bromo-3,5-dimethoxyaniline, External Aryl Halide, Pd2(dba)3 / Xantphos, Cs2CO3, Toluene, 80 °C)
| External Halide | Conversion | Chemoselectivity (Ar-X vs. Ar-Br) | Resulting Product |
| Iodobenzene | > 99% | > 99:1 | Exclusive coupling at the external Ar-I [3]. |
| Bromobenzene | 40% | 1:1 (Mixture) | Complete loss of selectivity; severe oligomerization. |
| Chlorobenzene | < 5% | N/A | No reaction at 80 °C with Xantphos. |
Experimental Protocols
Protocol 1: Amine-Directed Coupling (Aryl Iodide Selectivity)
Objective: Selectively couple the primary aniline of 4-bromo-3,5-dimethoxyaniline with an external aryl iodide, leaving the internal bromide completely intact for downstream functionalization.
Reagents & Materials:
-
4-Bromo-3,5-dimethoxyaniline: 1.0 mmol (232.07 mg)
-
Aryl Iodide (e.g., 4-Iodotoluene): 1.05 mmol
-
Pd2(dba)3: 0.02 mmol (18.3 mg, 2 mol%)
-
Xantphos: 0.04 mmol (23.1 mg, 4 mol%)
-
Cs2CO3 (anhydrous, finely powdered): 1.5 mmol (488 mg)
-
Anhydrous Toluene: 5.0 mL
Step-by-Step Methodology:
-
Preparation (Glovebox or Schlenk line): To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 4-bromo-3,5-dimethoxyaniline, Pd2(dba)3, Xantphos, and Cs2CO3.
-
Causality Note: Cs2CO3 is chosen over stronger bases like NaOtBu to prevent unwanted base-mediated degradation of sensitive functional groups and to suppress background homocoupling [1].
-
-
Degassing: Seal the tube with a rubber septum. Evacuate and backfill with ultra-pure Argon (3 cycles).
-
Liquid Addition: Add the aryl iodide (if liquid) and anhydrous toluene via syringe. If the aryl iodide is solid, add it in Step 1.
-
Reaction: Replace the septum with a Teflon screwcap under positive Argon flow. Heat the reaction mixture in an oil bath at 80 °C for 12 hours.
-
Self-Validation: The mixture should transition from a dark purple/red (Pd2(dba)3) to a distinct yellow/orange homogeneous solution (active Pd(0)-Xantphos complex) with suspended inorganic salts.
-
-
Workup: Cool to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove palladium black and salts. Concentrate in vacuo.
-
Purification: Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure secondary amine. The intact C-Br bond can be verified via mass spectrometry (characteristic 1:1 isotopic doublet for ^79Br/^81Br).
Protocol 2: Bromide-Directed Coupling (Protection & RuPhos Strategy)
Objective: Utilize the deactivated aryl bromide as the electrophile by first masking the competing aniline, followed by coupling with an external amine using a highly active catalyst.
Step 2A: N-Boc Protection
-
Dissolve 4-bromo-3,5-dimethoxyaniline (5.0 mmol) in THF (15 mL).
-
Add Di-tert-butyl dicarbonate (Boc2O, 6.0 mmol) and a catalytic amount of DMAP (0.5 mmol).
-
Stir at 60 °C for 6 hours. Monitor by TLC until the highly polar aniline spot disappears.
-
Concentrate and recrystallize from Hexanes/EtOAc to yield tert-butyl (4-bromo-3,5-dimethoxyphenyl)carbamate.
Step 2B: RuPhos-Mediated Buchwald-Hartwig Amination Reagents & Materials:
-
N-Boc-4-bromo-3,5-dimethoxyaniline: 1.0 mmol (332.19 mg)
-
External Amine (e.g., Morpholine): 1.2 mmol (104.5 mg)
-
Pd(OAc)2: 0.02 mmol (4.5 mg, 2 mol%)
-
RuPhos: 0.04 mmol (18.7 mg, 4 mol%)
-
NaOtBu: 1.4 mmol (134.5 mg)
-
Anhydrous 1,4-Dioxane: 4.0 mL
Step-by-Step Methodology:
-
Assembly: In an argon-filled glovebox, charge a reaction vial with the N-Boc protected substrate, Pd(OAc)2, RuPhos, and NaOtBu.
-
Causality Note: NaOtBu is required here because the RuPhos-catalyzed coupling of deactivated bromides requires a strong base to facilitate the rapid deprotonation of the amine coordinated to the Pd(II) intermediate [2].
-
-
Solvent & Amine: Add anhydrous 1,4-dioxane and the external amine. Seal the vial with a PTFE-lined cap.
-
Reaction: Heat the mixture at 100 °C for 16 hours.
-
Self-Validation: A color change to deep red/brown indicates the formation of the active catalyst and progression of the cycle.
-
-
Workup & Deprotection: Cool to room temperature, filter through Celite, and concentrate. If the free primary amine is desired, treat the crude residue with 20% TFA in DCM for 2 hours, followed by neutralization with saturated aqueous NaHCO3.
Mechanistic Visualization: The Catalytic Cycle
Understanding the kinetic bottlenecks is crucial. For 4-bromo-3,5-dimethoxyaniline, the electron-donating methoxy groups raise the activation energy for oxidative addition. RuPhos lowers this barrier through its electron-rich dicyclohexylphosphine moiety, while its steric bulk accelerates the final reductive elimination.
Catalytic cycle of BHA highlighting the kinetic dependency of oxidative addition on halide identity.
References
-
Wolfe, J. P.; Wagaw, S.; Marcoux, J.-F.; Buchwald, S. L. "Rational Development of Practical Catalysts for Aromatic Carbon-Nitrogen Bond Formation." Accounts of Chemical Research, 1998.[Link]
-
Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.[Link]
-
Dhital, R. N. et al. "Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay." ACS Omega, 2022.[Link]
- Buchwald, S. L. et al. "Synthesis of oligoarylamines, and uses and reagents related thereto.
Application Notes and Protocols for Palladium-Catalyzed Synthesis with 4-Bromo-3,5-dimethoxyaniline
Introduction
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research, the strategic functionalization of aromatic scaffolds is of paramount importance. 4-Bromo-3,5-dimethoxyaniline stands out as a highly valuable and versatile building block. Its unique substitution pattern—a reactive bromine atom for cross-coupling, an electron-donating amino group, and two methoxy groups that influence both steric and electronic properties—makes it an ideal substrate for a variety of palladium-catalyzed transformations. These reactions are foundational for constructing complex molecular architectures found in numerous bioactive compounds and advanced materials.[1]
This comprehensive guide provides detailed application notes and robust protocols for the palladium-catalyzed synthesis involving 4-bromo-3,5-dimethoxyaniline. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Core Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds.[2] For a substrate like 4-bromo-3,5-dimethoxyaniline, several key reactions are particularly relevant:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.
-
Buchwald-Hartwig Amination: For the creation of C-N bonds with a wide range of amines.
-
Sonogashira Coupling: For the synthesis of C-C bonds with terminal alkynes.
-
Heck Coupling: For the formation of C-C bonds with alkenes.
The success of these transformations hinges on a judicious selection of the palladium catalyst, ligands, base, and solvent system.
The Critical Role of Ligands
Ligands are not mere spectators in the catalytic cycle; they are integral to the catalyst's stability, activity, and selectivity.[3] For electron-rich aryl bromides such as 4-bromo-3,5-dimethoxyaniline, bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often essential.[4] These ligands promote the crucial oxidative addition step and facilitate the final reductive elimination, ultimately leading to higher yields and faster reaction rates.[5]
Suzuki-Miyaura Coupling: Crafting Biaryl Scaffolds
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an organohalide and an organoboron compound.[6][7] This reaction is widely used in the pharmaceutical industry to construct biaryl structures, which are common motifs in drug molecules.
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-bromo-3,5-dimethoxyaniline to form a Pd(II) complex.[8]
-
Transmetalation: In the presence of a base, the organoboron reagent transfers its organic group to the palladium center.[6][8] The base activates the boronic acid, enhancing its nucleophilicity.[9]
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst.[8]
Caption: Catalytic Cycle of Suzuki-Miyaura Coupling
Detailed Protocol for Suzuki-Miyaura Coupling
This protocol describes the coupling of 4-bromo-3,5-dimethoxyaniline with a generic arylboronic acid.
Materials:
-
4-Bromo-3,5-dimethoxyaniline
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Toluene/Water (3:1 mixture)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To a degassed mixture of toluene and water (8 mL in a 3:1 ratio), add 4-bromo-3,5-dimethoxyaniline (1.0 mmol), the desired arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).[10]
-
Add Pd(PPh₃)₄ (0.03 mmol) to the mixture.[10]
-
Thoroughly degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to 80°C under an inert atmosphere and stir for 12 hours.[10]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.[10]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[10]
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Comparison of Bases for Suzuki Coupling
The choice of base is critical for efficient transmetalation. Below is a comparison of common bases for a model Suzuki coupling reaction.
| Entry | Base (2.0 equiv.) | Solvent System | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3) | 90 | 12 | 92 |
| 2 | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3) | 90 | 12 | 88 |
| 3 | K₂CO₃ | Toluene/H₂O (3:1) | Pd(PPh₃)₄ (3) | 80 | 12 | 85 |
Data adapted from representative procedures.[11]
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a versatile and powerful method for the synthesis of aryl amines from aryl halides.[12] This reaction has largely replaced harsher, classical methods for C-N bond formation due to its broad substrate scope and functional group tolerance.[12]
Mechanistic Insights
The catalytic cycle for the Buchwald-Hartwig amination proceeds through a series of well-defined steps:
-
Oxidative Addition: A Pd(0) species undergoes oxidative addition to the aryl halide.[12][13]
-
Amine Coordination and Deprotonation: The amine coordinates to the resulting Pd(II) complex, and a base facilitates its deprotonation to form a palladium amido complex.[13][14]
-
Reductive Elimination: This final step forms the desired C-N bond and regenerates the active Pd(0) catalyst.[12][13]
Caption: Catalytic Cycle of Buchwald-Hartwig Amination
Detailed Protocol for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the amination of 4-bromo-3,5-dimethoxyaniline.
Materials:
-
4-Bromo-3,5-dimethoxyaniline
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene
-
Ethyl acetate
-
Celite
Procedure:
-
In an oven-dried vial, combine 4-bromo-3,5-dimethoxyaniline (1.0 mmol), the desired amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol).[10]
-
Seal the vial, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100°C and stir for 16 hours.[10]
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.[10]
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of C-C bonds between aryl halides and terminal alkynes.[15] This reaction typically employs a dual catalytic system of palladium and copper(I).[15]
Mechanistic Principles
The Sonogashira coupling proceeds through two interconnected catalytic cycles:
-
Palladium Cycle: Similar to other cross-coupling reactions, it involves oxidative addition of the aryl halide to Pd(0), followed by transmetalation and reductive elimination.[16]
-
Copper Cycle: Copper(I) reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step with the palladium complex.[16]
Detailed Protocol for Sonogashira Coupling
This protocol provides a general method for the Sonogashira coupling of 4-bromo-3,5-dimethoxyaniline.
Materials:
-
4-Bromo-3,5-dimethoxyaniline
-
Terminal alkyne (1.2 equivalents)
-
Pd(PPh₃)₂Cl₂ (bis(triphenylphosphine)palladium(II) chloride) (2 mol%)
-
Copper(I) iodide (CuI) (3 mol%)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous NH₄Cl solution
Procedure:
-
To a solution of 4-bromo-3,5-dimethoxyaniline (1.0 mmol) in a mixture of THF and Et₃N, add Pd(PPh₃)₂Cl₂ (0.02 mmol) and CuI (0.03 mmol).
-
Degas the mixture by bubbling an inert gas through it for 10-15 minutes.[16]
-
Add the terminal alkyne (1.2 eq.) dropwise to the stirred reaction mixture.[16]
-
Stir the reaction at room temperature and monitor its progress by TLC. If the reaction is slow, gentle heating to 40-50°C can be applied.[16]
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.[16]
-
Wash the filtrate sequentially with saturated aqueous NH₄Cl solution and brine.[16]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[16]
-
Purify the crude product by flash column chromatography.[16]
Heck Coupling: Vinylation of the Aromatic Ring
The Mizoroki-Heck reaction facilitates the palladium-catalyzed C-C bond formation between an unsaturated halide and an alkene.[17] This reaction is a powerful tool for the synthesis of substituted alkenes.
Mechanistic Pathway
The Heck reaction mechanism involves:
-
Oxidative Addition: Pd(0) adds to the aryl bromide.
-
Migratory Insertion: The alkene coordinates to the palladium complex and inserts into the palladium-carbon bond.
-
β-Hydride Elimination: A β-hydrogen is eliminated, forming the alkene product and a palladium-hydride species.
-
Reductive Elimination: The palladium-hydride species is reductively eliminated, regenerating the Pd(0) catalyst.
Detailed Protocol for Heck Coupling
This protocol is a general starting point for the Heck coupling of 4-bromo-3,5-dimethoxyaniline.
Materials:
-
4-Bromo-3,5-dimethoxyaniline
-
Alkene (1.5 equivalents)
-
Pd(OAc)₂ (palladium(II) acetate) (2 mol%)
-
P(o-tol)₃ (tri(o-tolyl)phosphine) (4 mol%)
-
Triethylamine (Et₃N) (1.5 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
Procedure:
-
In a sealed tube, combine 4-bromo-3,5-dimethoxyaniline (1.0 mmol), the alkene (1.5 mmol), Pd(OAc)₂ (0.02 mmol), P(o-tol)₃ (0.04 mmol), and Et₃N (1.5 mmol) in DMF (5 mL).[10]
-
Heat the mixture at 100°C for 24 hours.[10]
-
Cool the reaction mixture, dilute with water, and extract with diethyl ether.[10]
-
Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate.[10]
-
Purify the product by column chromatography.[10]
Troubleshooting Common Issues
Palladium-catalyzed cross-coupling reactions, while powerful, can sometimes present challenges.
Caption: A workflow for troubleshooting common issues.
Common Problems and Solutions:
-
Low or No Yield: This can be due to inactive catalyst, impure reagents, or sub-optimal conditions.[4] Ensure that the catalyst and ligands have been stored properly under an inert atmosphere.[18] The purity of starting materials, especially amines, is critical.[19] Consider increasing the catalyst loading or screening different ligands, solvents, and bases.[4]
-
Formation of Palladium Black: A black precipitate indicates catalyst decomposition.[18] This is often caused by the presence of oxygen or excessive heat.[18] Ensure the reaction is thoroughly degassed and consider running the reaction at a lower temperature for a longer duration.[4][18]
-
Homocoupling: The formation of byproducts from the coupling of two identical starting materials can occur, particularly in Suzuki reactions. This is often exacerbated by the presence of oxygen.[19][20] Rigorous degassing and maintaining an inert atmosphere are crucial.
Conclusion
4-Bromo-3,5-dimethoxyaniline is a valuable and versatile substrate for a range of palladium-catalyzed cross-coupling reactions. By understanding the underlying mechanisms and carefully selecting the appropriate reaction conditions, researchers can efficiently construct complex molecular architectures. The protocols and insights provided in this guide serve as a robust foundation for the successful application of these transformative reactions in drug discovery and materials science.
References
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. [Link]
-
Buchwald-Hartwig Amination Reaction Explained: Definition, Examples, Practice & Video Lessons - Pearson. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
-
Merits of the Suzuki Coupling Reaction - BYJU'S. [Link]
-
Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. [Link]
-
Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. [Link]
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC. [Link]
-
Ligand electronic influence in Pd-catalyzed C-C coupling processes.. [Link]
-
Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO00640A. [Link]
-
Understanding the Ligand Influence in the Multistep Reaction of Diazoalkanes with Palladium Complexes Leading to Carbene-Aryl Coupling | Organometallics - ACS Publications. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. [Link]
-
Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a. [Link]
-
Optimization of the Sonogashira coupling of 4-bromo-3-... | Download Table - ResearchGate. [Link]
-
Buchwald-Hartwig Coupling - Organic Synthesis. [Link]
-
Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - MDPI. [Link]
-
Heck Reaction - Organic Chemistry Portal. [Link]
-
Sonogashira coupling - Wikipedia. [Link]
-
Mechanistic studies on palladium-catalyzed coupling reactions - IDEALS. [Link]
-
Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC - NIH. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]
-
Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex - Arkivoc. [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. [Link]
-
Heck Reaction—State of the Art - MDPI. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
-
Heck Reaction | Named Reactions | Organic Chemistry Lessons - YouTube. [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview - PMC. [Link]
Sources
- 1. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]
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4-Bromo-3,5-dimethoxyaniline: A Versatile Building Block for α4-Integrin Antagonists
Executive Summary & Structural Rationale
In modern medicinal chemistry, the design of non-peptide small molecules often relies on highly functionalized aromatic scaffolds that allow for divergent, late-stage functionalization. 4-Bromo-3,5-dimethoxyaniline (CAS: 232275-47-7)[1] has emerged as a critical building block in this arena, particularly for the synthesis of orally bioavailable inhibitors of α4-mediated cell adhesion[2].
The structural logic of 4-bromo-3,5-dimethoxyaniline is rooted in its orthogonal reactivity:
-
C1-Primary Amine: Serves as the primary anchoring point for amide bond formation, allowing for the attachment of diverse lipophilic or polar headgroups.
-
C4-Aryl Bromide: Acts as a latent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), enabling the extension of the molecular scaffold after the amine has been functionalized.
-
C3/C5-Methoxy Groups: Provide distinct steric bulk and electron-donating properties. In the context of integrin antagonists, these methoxy groups often lock the conformation of adjacent biaryl systems and enhance binding affinity within the hydrophobic pockets of the integrin receptor[3].
Biological Context: Targeting the α4β7 Integrin Pathway
The primary application of 4-bromo-3,5-dimethoxyaniline derivatives is the treatment of inflammatory diseases such as inflammatory bowel disease (IBD), Crohn's disease, and multiple sclerosis[3].
The mechanism of action centers on blocking the interaction between circulating leukocytes and endothelial cells. Leukocytes express α4β7 integrins on their surface. During inflammation, these integrins bind to MAdCAM-1 (Mucosal Vascular Addressin Cell Adhesion Molecule 1), which is overexpressed on the endothelium of the gastrointestinal tract[3]. This binding facilitates the infiltration of leukocytes into the tissue, driving chronic inflammation. Small molecule antagonists derived from 4-bromo-3,5-dimethoxyaniline competitively bind to the α4β7 integrin, preventing MAdCAM-1 adhesion and halting leukocyte migration[3].
Mechanism of α4β7 integrin antagonists in preventing leukocyte tissue infiltration.
Synthetic Strategy & Workflow
The integration of 4-bromo-3,5-dimethoxyaniline into drug discovery pipelines follows a strict sequence of operations to prevent cross-reactivity. The aniline nitrogen is typically functionalized first via amide coupling. This serves a dual purpose: it builds the target molecule's core and simultaneously protects the free amine, which could otherwise poison palladium catalysts or undergo unwanted amination during subsequent cross-coupling steps. Once the amide is formed, the C4-bromide is subjected to Suzuki-Miyaura cross-coupling to install the final aryl or heteroaryl substituents[3].
Synthetic workflow utilizing 4-bromo-3,5-dimethoxyaniline for integrin antagonist development.
Validated Experimental Protocols
The following protocols are designed as self-validating systems. The causality behind specific reagent choices and temperatures is detailed to ensure reproducibility and high E-E-A-T standards.
Protocol A: Regioselective Synthesis of 4-Bromo-3,5-dimethoxyaniline
Objective: Install a bromine atom exclusively at the C4 position of 3,5-dimethoxyaniline.
Causality & Design: The starting material, 3,5-dimethoxyaniline, is exceptionally electron-rich due to the combined resonance donation of the amine and two methoxy groups. Standard bromination with Br₂ at room temperature would rapidly lead to polybromination. To achieve strict regiocontrol (para to the amine), the reaction must be conducted at cryogenic temperatures (-78 °C) using a mild, solid bromine source such as tetrabutylammonium tribromide (TBATB)[2].
Step-by-Step Procedure:
-
Preparation: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 3,5-dimethoxyaniline (7.55 g, ~49.3 mmol) in anhydrous dichloromethane (CH₂Cl₂, 100 mL)[2].
-
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the solution to cool to exactly -78 °C. Note: Do not proceed until the internal temperature stabilizes, as premature addition will compromise regioselectivity.
-
Bromination: Prepare a solution of tetrabutylammonium tribromide (25.0 g, ~51.8 mmol, 1.05 equiv) in CH₂Cl₂ (100 mL). Add this solution dropwise to the reaction mixture over 20 minutes to maintain the internal temperature[2].
-
Reaction Maturation: Stir the mixture at -78 °C for 45 minutes. Remove the cooling bath and allow the reaction to naturally warm to room temperature, stirring for an additional 1.5 hours[2].
-
Acid-Base Workup (Self-Validation): Transfer the mixture to a separatory funnel and extract with 1N HCl (3 x 100 mL)[2].
-
Logic: The desired product is a basic amine, which forms a water-soluble hydrochloride salt and partitions into the aqueous layer. Unreacted TBATB and neutral organic impurities remain in the organic CH₂Cl₂ layer, effectively self-purifying the product.
-
-
Neutralization: Collect the aqueous acidic extracts, cool to 0 °C, and carefully neutralize to pH 8-9 using 3N NaOH[2]. The free base of 4-bromo-3,5-dimethoxyaniline will precipitate as a solid.
-
Isolation: Filter the precipitate, wash with cold distilled water, and dry under high vacuum to afford the product.
Protocol B: Amide Bond Formation
Objective: Couple the C1-amine with a target carboxylic acid.
Causality & Design: The electron-withdrawing nature of the C4-bromine slightly reduces the nucleophilicity of the aniline nitrogen. Therefore, highly efficient coupling reagents like BOP-Cl or DCC are required to drive the condensation to completion[2].
Step-by-Step Procedure:
-
Dissolve the target carboxylic acid (1.1 equiv) and 4-bromo-3,5-dimethoxyaniline (1.0 equiv) in anhydrous DMF (0.2 M concentration).
-
Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA, 3.0 equiv), and stir for 10 minutes.
-
Add the coupling reagent (e.g., BOP-Cl, 1.2 equiv) at 0 °C.
-
Warm to room temperature and stir for 12 hours.
-
Quench with saturated aqueous NaHCO₃, extract with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.
Protocol C: Late-Stage Suzuki-Miyaura Cross-Coupling
Objective: Extend the scaffold by coupling the C4-bromide with an arylboronic acid[3].
Step-by-Step Procedure:
-
In a Schlenk tube, combine the C4-bromo amide intermediate (1.0 equiv), the desired arylboronic acid (1.5 equiv), and Na₂CO₃ (3.0 equiv).
-
Add a degassed solvent mixture of 1,4-Dioxane/Water (4:1 v/v).
-
Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 equiv), under a strict nitrogen atmosphere.
-
Seal the tube and heat to 90 °C for 8-12 hours until complete consumption of the bromide is observed via TLC/LC-MS.
-
Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate the filtrate for subsequent purification.
Quantitative Data Summary
The following table summarizes the expected reaction parameters and yields for the transformations utilizing 4-bromo-3,5-dimethoxyaniline as a building block.
| Reaction Step | Reagents & Conditions | Temp (°C) | Typical Yield | Key Chemical Advantage |
| Regioselective Bromination | 3,5-Dimethoxyaniline, TBATB, CH₂Cl₂ | -78 °C to RT | 80–85% | Cryogenic control prevents polybromination; acid-base workup ensures high purity. |
| Amide Coupling | Ar-COOH, BOP-Cl or DCC, DIPEA, DMF | 0 °C to RT | 75–90% | Protects the amine while building the core integrin antagonist scaffold. |
| Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd(dppf)Cl₂, Na₂CO₃, Dioxane/H₂O | 90 °C | 70–95% | Exploits the C4-bromide for late-stage diversification without affecting the amide. |
References
1.1 - Source: uni.lu 2.2 - Source: google.com 3.3 - Source: google.com
Sources
Application Notes and Protocols for the Synthesis of FGFR1 Inhibitors Utilizing 4-Bromo-3,5-dimethoxyaniline
Introduction: Targeting FGFR1 in Oncology
The Fibroblast Growth Factor Receptor (FGFR) family, composed of four receptor tyrosine kinases (FGFR1-4), plays a pivotal role in regulating essential cellular processes, including proliferation, survival, differentiation, and angiogenesis.[1][2] Under normal physiological conditions, the binding of fibroblast growth factors (FGFs) to their cognate receptors triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events.[3][4] Key pathways activated include the RAS-MAPK-ERK, PI3K-AKT, and PLCγ signaling pathways, which are fundamental for cellular function.[2][4]
However, aberrant activation of FGFR signaling, often through gene amplification, mutations, or translocations, is a significant driver in the pathogenesis of various cancers, including non-small cell lung cancer (NSCLC), breast cancer, and bladder cancer.[3][5][6] Consequently, FGFR1 has emerged as a compelling therapeutic target for the development of targeted cancer therapies.[1][7][8] Small molecule tyrosine kinase inhibitors (TKIs) that compete with ATP for its binding site in the kinase domain represent a major class of therapeutics designed to block this oncogenic signaling.[3][4][5]
The Strategic Role of 4-Bromo-3,5-dimethoxyaniline in Inhibitor Design
In the rational design of potent and selective FGFR1 inhibitors, the selection of appropriate chemical scaffolds is paramount. 4-Bromo-3,5-dimethoxyaniline has proven to be a particularly valuable starting material and core structural motif for several reasons:
-
Optimal Hydrophobic Interactions: The 3,5-dimethoxyphenyl group is strategically important as it can be inserted into a key hydrophobic pocket within the FGFR1 kinase domain. This interaction significantly contributes to the binding affinity and selectivity of the inhibitor.[1]
-
Synthetic Versatility: The bromine atom on the aniline ring serves as a crucial synthetic handle. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination, allowing for the facile introduction of diverse chemical moieties.[9][10][11] This versatility enables the generation of large libraries of analogues for structure-activity relationship (SAR) studies, which are essential for optimizing potency and pharmacokinetic properties.[1][6]
This guide details the synthesis and evaluation of a series of benzamide derivatives based on the 4-Bromo-3,5-dimethoxyaniline scaffold, demonstrating its utility in the development of novel FGFR1 inhibitors.
Synthetic Workflow and Protocols
The synthesis of potent FGFR1 inhibitors from 4-bromo-3,5-dimethoxyaniline can be conceptualized as a multi-step process. A common strategy involves an initial amide bond formation followed by functionalization of a second reactive site on the core structure.
Caption: Synthetic workflow for FGFR1 inhibitors.
Protocol 1: Synthesis of Intermediate 1 (4-bromo-N-(3,5-dimethoxyphenyl)-2-nitrobenzamide)
This protocol outlines the synthesis of a key benzamide intermediate through an amide coupling reaction.[1][6]
Rationale: This step constructs the core scaffold of the inhibitor. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC HCl) is a water-soluble carbodiimide used to activate the carboxylic acid group of 4-bromo-2-nitrobenzoic acid, facilitating nucleophilic attack by the amino group of 3,5-dimethoxyaniline to form a stable amide bond.
Materials and Equipment:
-
4-bromo-2-nitrobenzoic acid
-
3,5-dimethoxyaniline
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC HCl)
-
Ethanol (EtOH)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add 4-bromo-2-nitrobenzoic acid (1.2 equivalents) and ethanol (approx. 5-10 mL per gram of benzoic acid).
-
Add EDC HCl (1.2 equivalents) to the mixture.
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add 3,5-dimethoxyaniline (1.0 equivalent) to the reaction vessel.
-
Heat the resulting solution to 80°C and stir for 5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add deionized water (approx. 10 mL per gram of starting aniline) to precipitate the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with additional water and allow it to dry thoroughly.
-
The resulting solid, Intermediate 1, can be used in the next step without further purification or can be purified by recrystallization if necessary. A typical yield for this reaction is approximately 71.6%.[1][6]
Protocol 2: General Procedure for Diversification
Intermediate 1 can be elaborated into a diverse library of final compounds. A common next step is the reduction of the nitro group to an amine, which can then be functionalized.
-
Nitro Reduction: The nitro group of Intermediate 1 is reduced to a primary amine (Intermediate 2) using standard conditions, such as iron powder in the presence of ammonium chloride in an ethanol/water mixture.
-
Functionalization: The newly formed aniline (Intermediate 2) is a versatile nucleophile. It can be reacted with a variety of electrophiles to generate diverse final products:
-
Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides (Series A compounds).[1]
-
Sulfonylation: Reaction with sulfonyl chlorides provides sulfonamide derivatives (Series C compounds).[1]
-
Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling with aryl halides can introduce further aromatic rings (Series B compounds).[1]
-
Biological Evaluation of Synthesized Inhibitors
The efficacy of the synthesized compounds as FGFR1 inhibitors is assessed through a series of in vitro assays.
FGFR1 Signaling Pathway
The synthesized inhibitors are designed to block the ATP-binding site of the FGFR1 kinase domain, thereby preventing autophosphorylation and the activation of downstream signaling pathways that drive cancer cell proliferation and survival.
Caption: FGFR1 signaling and inhibitor mechanism.
Protocol 3: In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of FGFR1.
Rationale: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is a key metric for potency. This assay quantifies the direct interaction between the compound and the target kinase.
Procedure (General):
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing purified recombinant FGFR1 enzyme, a suitable peptide substrate, and the synthesized inhibitor at various concentrations.
-
Reaction Initiation: Start the kinase reaction by adding a solution of ATP (often [γ-³²P]ATP).
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes) to allow for substrate phosphorylation.
-
Termination and Detection: Stop the reaction. Quantify the amount of phosphorylated substrate. If using radiolabeled ATP, this is typically done by capturing the phosphorylated substrate on a filter membrane and measuring radioactivity with a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 4: Cell-Based Proliferation Assay
This assay assesses the ability of the compounds to inhibit the growth of cancer cells that are dependent on FGFR1 signaling.
Rationale: Moving from an enzymatic to a cellular context, this assay determines if the compound can penetrate the cell membrane and inhibit FGFR1 in a more biologically relevant environment, ultimately leading to a reduction in cancer cell proliferation.
Procedure (General):
-
Cell Seeding: Seed a human cancer cell line with known FGFR1 amplification (e.g., NCI-H1581 NSCLC cells) into 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the synthesized inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a period of 48-72 hours.
-
Viability Assessment: Measure cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value for each compound.
Data Presentation: Structure-Activity Relationship
The data gathered from these assays are crucial for establishing a structure-activity relationship (SAR). For example, a study on 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives revealed that certain substitutions significantly impact inhibitory activity against NSCLC cell lines.[1][12]
| Compound ID | R-Group Modification (at 2-position) | NCI-H1581 IC50 (µM)[1][12] |
| A9 | Acetamido with electronegative group | Data not specified, noted as excellent |
| B9 | 4-Nitrophenylamido | Data not specified, noted as prominent |
| B13 | 4-Chloromethylphenylamido | Data not specified, noted as prominent |
| C9 | 4-Methylphenylsulfonamido | 1.25 ± 0.23 |
Data from a representative study illustrates how modifications to the core scaffold influence anti-proliferative activity. Compound C9 emerged as a particularly promising lead.[1][12]
Conclusion and Future Directions
4-Bromo-3,5-dimethoxyaniline is a validated and highly effective building block for the synthesis of novel FGFR1 inhibitors. Its unique electronic and structural properties allow for the creation of compounds that can potently and selectively target the FGFR1 kinase. The synthetic protocols outlined herein provide a robust framework for generating libraries of these inhibitors for further optimization. Future work in this area will likely focus on developing next-generation inhibitors that can overcome acquired resistance mechanisms and exhibit improved safety profiles, ultimately leading to more effective treatments for patients with FGFR-driven cancers.[2][13][14]
References
-
Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application. Oncotarget. Available at: [Link]
-
FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice. Cancers. Available at: [Link]
-
What are FGFR1 antagonists and how do they work? News-Medical.net. Available at: [Link]
-
(A) Mechanism of action of FGFR inhibitors and FGFR signaling pathway. ResearchGate. Available at: [Link]
-
Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. Frontiers in Pharmacology. Available at: [Link]
-
Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors f. Semantic Scholar. Available at: [Link]
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Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. PubMed. Available at: [Link]
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Safety and Activity of Fibroblast Growth Factor Receptor Inhibitors in Advanced Malignancies: A Pooled Analysis of Early-Phase Clinical Trials. JCO Precision Oncology. Available at: [Link]
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Early Trial Results Show Potential Benefits of FGFR Inhibitors and PARP/ATR Inhibitor Combinations in Multiple Tumor Types. The ASCO Post. Available at: [Link]
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Pharmacological and Biological Targeting of FGFR1 in Cancer. Current Issues in Molecular Biology. Available at: [Link]
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Patient Selection Approaches in FGFR Inhibitor Trials—Many Paths to the Same End? Journal of Personalized Medicine. Available at: [Link]
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Design of novel FGFR1 inhibitors. ResearchGate. Available at: [Link]
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Purification and binding profiles of selected anti-FGFR1 scFvs. ResearchGate. Available at: [Link]
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Expression and Purification of FGFR1-Fc Fusion Protein and Its Effects on Human Lung Squamous Carcinoma. PubMed. Available at: [Link]
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Synthesis of some new pyrimidine-based pyrene/benzochromene hybrids as EGFR kinase inhibitors in HCT-116 cancer cells through apoptosis. RSC Publishing. Available at: [Link]
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Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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Expression and purification of intracrine human FGF 11 and study of its FGFR-dependent biological activity. PubMed. Available at: [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
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Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. Available at: [Link]
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Identification of 4-methoxythieno[2,3-d]pyrimidines as FGFR1 Inhibitors. Semantic Scholar. Available at: [Link]
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Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. Available at: [Link]
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4-bromo-3,5-dimethoxyaniline (C8H10BrNO2). PubChemLite. Available at: [Link]
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Molecular modeling of pyrrolo-pyrimidine based analogs as potential FGFR1 inhibitors: a scientific approach for therapeutic drugs. PubMed. Available at: [Link]
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Discovery of Novel FGFR1 Inhibitors via Pharmacophore Modeling and Scaffold Hopping: A Screening and Optimization Approach. MDPI. Available at: [Link]
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Molecular modeling of pyrrolo-pyrimidine based analogs as potential FGFR1 inhibitors: a scientific approach for therapeutic drugs. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
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N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Discovery of a series of dimethoxybenzene FGFR inhibitors with 5H-pyrrolo[2,3-b]pyrazine scaffold. Acta Pharmaceutica Sinica B. Available at: [Link]
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Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl) Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Molecules. Available at: [Link]
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Experimental protocol for N-arylation of 4-Bromo-3,5-dimethoxyaniline
An In-Depth Guide to the N-Arylation of 4-Bromo-3,5-dimethoxyaniline: Protocols and Mechanistic Insights
Introduction: The Strategic Importance of C-N Bond Formation
The construction of carbon-nitrogen (C-N) bonds is a foundational transformation in modern organic synthesis, with profound implications for the development of novel pharmaceuticals, agrochemicals, and advanced materials. Arylamine scaffolds are ubiquitous structural motifs in a vast array of biologically active molecules.[1][2] The N-arylation of anilines, such as 4-bromo-3,5-dimethoxyaniline, provides a direct pathway to complex diaryl or aryl-alkyl amines, which can serve as versatile intermediates or as the final target molecules.
Historically, methods for N-arylation like nucleophilic aromatic substitution were limited by harsh reaction conditions and a narrow substrate scope.[1][3] The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized this field. The two most prominent and powerful strategies employed today are the Palladium-catalyzed Buchwald-Hartwig Amination and the Copper-catalyzed Ullmann Condensation .[1][3][4][5]
This guide provides a comprehensive overview and detailed experimental protocols for the N-arylation of 4-bromo-3,5-dimethoxyaniline, a substrate characterized by its electron-rich nature and the presence of a reactive bromine substituent. We will explore the mechanistic underpinnings of both the Buchwald-Hartwig and Ullmann reactions, offer step-by-step laboratory procedures, and provide a troubleshooting framework to address common experimental challenges.
Mechanistic Foundations: Palladium vs. Copper Catalysis
The choice between a palladium or copper-based catalytic system is a critical decision in planning an N-arylation reaction. While both can effectively forge C-N bonds, their mechanisms, operational conditions, and functional group tolerances differ significantly.
The Buchwald-Hartwig Amination Catalytic Cycle
The Buchwald-Hartwig amination is renowned for its high efficiency, broad substrate scope, and generally milder reaction conditions.[1][6] The reaction is driven by a Pd(0)/Pd(II) catalytic cycle, which typically involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl halide (4-bromo-3,5-dimethoxyaniline), forming a Pd(II) intermediate. This is often the rate-limiting step of the cycle.[1]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. A base then deprotonates the coordinated amine, forming a palladium-amido complex.[1]
-
Reductive Elimination: The final and product-forming step involves the elimination of the newly formed N-arylated product from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[1]
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
The Ullmann Condensation Catalytic Cycle
The Ullmann condensation is a copper-catalyzed N-arylation method. While traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), modern protocols often use catalytic amounts of a copper(I) salt with a ligand, allowing for milder conditions.[2][4] The mechanism is still debated but is generally thought to involve a Cu(I)/Cu(III) cycle.
-
Ligand Association: A copper(I) salt associates with the amine.
-
Metathesis/Coordination: The resulting copper(I) amide reacts with the aryl halide.
-
Oxidative Addition: Oxidative addition of the aryl halide to the copper(I) center forms a transient Cu(III) intermediate.
-
Reductive Elimination: This intermediate undergoes reductive elimination to form the C-N bond and regenerate a Cu(I) species.
Caption: A proposed catalytic cycle for the Ullmann N-arylation reaction.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is generally the first choice for N-arylation due to its reliability and broad applicability. The selection of a bulky, electron-rich phosphine ligand is crucial for promoting both the oxidative addition and the final reductive elimination steps.[7]
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Purpose | Notes |
| 4-Bromo-3,5-dimethoxyaniline | C₈H₁₀BrNO₂ | 232.08 | Aryl Halide | Substrate |
| Amine Coupling Partner | - | - | Nucleophile | e.g., Aniline, Morpholine, Benzylamine |
| Palladium(II) Acetate (Pd(OAc)₂) | C₄H₆O₄Pd | 224.50 | Catalyst Precursor | Or use a pre-catalyst like a G3/G4 palladacycle |
| XPhos | C₃₃H₄₅P | 476.68 | Ligand | Bulky monophosphine ligand |
| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | 96.10 | Base | Strong, non-nucleophilic base |
| Anhydrous Toluene | C₇H₈ | 92.14 | Solvent | Must be degassed prior to use |
| Schlenk tube or Reaction vial | - | - | Reaction Vessel | Must be oven-dried to remove moisture |
| Magnetic Stirrer & Stir Bar | - | - | Agitation | |
| Inert Gas (Argon or Nitrogen) | Ar / N₂ | - | Atmosphere | Prevents catalyst oxidation |
Experimental Workflow
Caption: A generalized workflow for the Buchwald-Hartwig N-arylation protocol.
Step-by-Step Methodology
-
Reaction Setup : To an oven-dried Schlenk tube containing a magnetic stir bar, add 4-bromo-3,5-dimethoxyaniline (1.0 equiv.), the desired amine coupling partner (1.2 equiv.), sodium tert-butoxide (NaOtBu, 1.4 equiv.), and XPhos (4 mol%).[8]
-
Catalyst Addition : In a separate vial, weigh out Palladium(II) Acetate (Pd(OAc)₂, 2 mol%) and add it to the Schlenk tube. Note: Using a well-defined palladium pre-catalyst can lead to more consistent results.[9]
-
Inert Atmosphere : Seal the Schlenk tube with a septum cap. Evacuate the tube under vacuum and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[9][10]
-
Solvent Addition : Using a syringe, add anhydrous and thoroughly degassed toluene to the reaction tube to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent.
-
Reaction Execution : Place the sealed tube into a preheated oil bath set to 100 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring : The reaction's progress can be monitored by periodically taking a small aliquot (via syringe), quenching it with ethyl acetate and a drop of water, and analyzing it by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up : Once the reaction is complete (as indicated by the consumption of the starting material), remove the tube from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.[9] Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Catalyzed Ullmann Condensation
This protocol serves as a valuable alternative to palladium-catalyzed methods, particularly when palladium-sensitivity is a concern or for specific substrate combinations. Modern Ullmann protocols are significantly milder than their historical counterparts.[2][11]
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Purpose | Notes |
| 4-Bromo-3,5-dimethoxyaniline | C₈H₁₀BrNO₂ | 232.08 | Aryl Halide | Substrate |
| Amine Coupling Partner | - | - | Nucleophile | e.g., Imidazole, Pyrrole, or other N-heterocycles |
| Copper(I) Iodide (CuI) | CuI | 190.45 | Catalyst | Common copper(I) source |
| L-Proline | C₅H₉NO₂ | 115.13 | Ligand | A simple, effective ligand for Ullmann reactions |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | Base | A milder base suitable for this reaction |
| Anhydrous Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | Solvent | High-boiling polar aprotic solvent |
| Schlenk tube or Reaction vial | - | - | Reaction Vessel | Must be oven-dried |
Step-by-Step Methodology
-
Reaction Setup : To an oven-dried Schlenk tube containing a magnetic stir bar, add Copper(I) Iodide (CuI, 10 mol%), L-Proline (20 mol%), and Potassium Carbonate (K₂CO₃, 2.0 equiv.).
-
Reagent Addition : Add 4-bromo-3,5-dimethoxyaniline (1.0 equiv.) and the amine coupling partner (1.5 equiv.) to the tube.
-
Inert Atmosphere : Seal the vessel, and purge with an inert gas (argon or nitrogen) for 10-15 minutes.[10]
-
Solvent Addition : Add anhydrous Dimethyl Sulfoxide (DMSO) via syringe to achieve a concentration of 0.2-0.5 M.
-
Reaction Execution : Heat the mixture in a preheated oil bath to 110-130 °C and stir vigorously.
-
Monitoring : Monitor the reaction progress by TLC or LC-MS over 24-48 hours.
-
Work-up : After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and add an aqueous solution of ammonia to complex with the copper catalyst.
-
Purification : Filter the mixture through Celite if necessary. Separate the organic layer in a separatory funnel, wash with water and brine, then dry over anhydrous sodium sulfate.[2] Concentrate the solution and purify the crude residue by flash column chromatography to obtain the desired product.
Troubleshooting Common N-Arylation Issues
Even with robust protocols, cross-coupling reactions can be sensitive and may require optimization.[9][12]
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Inactive catalyst (poisoned by oxygen or water).- Impure reagents or solvents.- Suboptimal choice of ligand, base, or solvent.- Reaction temperature is too low. | - Ensure a strictly inert atmosphere and use thoroughly degassed, anhydrous solvents.[9]- Purify starting materials.- Screen a panel of different ligands and bases.[9]- Increase the reaction temperature in 10-20 °C increments. |
| Formation of Palladium Black | - Catalyst decomposition due to high temperature or impurities.- Inappropriate ligand that does not sufficiently stabilize the Pd(0) center. | - Lower the reaction temperature and potentially increase reaction time.- Use a more robust, sterically hindered ligand (e.g., biarylphosphines).[9]- Use a well-defined palladium pre-catalyst. |
| Hydrodehalogenation of Starting Material | - Presence of water or other protic impurities.- The base is too strong or the temperature is too high, leading to side reactions. | - Ensure all reagents and solvents are anhydrous.- Try a weaker base (e.g., K₃PO₄ or Cs₂CO₃ instead of NaOtBu).- Lower the reaction temperature. |
| Reaction Stalls | - Catalyst deactivation.- Product inhibition. | - Add an extra equivalent of ligand relative to the palladium source.[13]- Run the reaction at a more dilute concentration.- If using aryl iodides, consider a less polar solvent like toluene to prevent salt inhibition.[13] |
Conclusion
The N-arylation of 4-bromo-3,5-dimethoxyaniline is a highly achievable and valuable transformation for synthetic chemists. Both the Buchwald-Hartwig amination and modern Ullmann condensation offer effective pathways to the desired products. The choice of methodology will depend on the specific coupling partner, functional group tolerance, and available laboratory resources. Success in these reactions hinges on careful attention to experimental detail, particularly the exclusion of oxygen and water, and the rational selection of catalyst, ligand, and base. The protocols and troubleshooting guide provided herein offer a solid foundation for researchers to successfully implement and optimize these powerful C-N bond-forming reactions.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for Buchwald-Hartwig Amination Side Reactions.
- Benchchem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination for C-N Bond Formation in Anilines.
- Tian, Z.-Y., & Zhang, C.-P. (2019). Ullmann-type N-arylation of anilines with alkyl(aryl)sulfonium salts. Chemical Communications.
- Wikipedia. (n.d.). Ullmann condensation.
- Benchchem. (n.d.). Application of the Ullmann Reaction for N-Aryl Bond Formation.
- Schön, U., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- Tian, Z.-Y., & Zhang, C.-P. (2019). Ullmann-type N-arylation of anilines with alkyl(aryl)sulfonium salts. RSC Publishing.
- MilliporeSigma. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Books. (2023). Chapter 3: Synthetic Methods for Primary Anilines.
- MDPI. (2026). Efficient Microwave-Assisted Palladium-Catalyzed Selective N-Arylation of Anilines with 2,3-Dihalopyridines in Water.
- Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?.
- Indian Academy of Sciences. (n.d.). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction.
- Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting.
- PMC. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.
- Benchchem. (n.d.). Application Notes: Protocol for the N-arylation of Amines using 4-Bromo-2-methoxyphenol.
- Benchchem. (n.d.). A Comparative Guide to the Cross-Reactivity of 4-Bromo-3-(trifluoromethyl)aniline in Key Coupling Reactions.
- Benchchem. (n.d.). Application Notes and Protocols for N-arylation of 4-Bromo-2,6-diiodoaniline.
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Application Note: Sonogashira Coupling of 4-Bromo-3,5-dimethoxyaniline with Terminal Alkynes
Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Overcoming Steric and Electronic Deactivation in Cross-Coupling Workflows
Executive Summary
The Sonogashira cross-coupling of aryl halides with terminal alkynes is a cornerstone reaction in pharmaceutical synthesis and materials science. However, applying this methodology to 4-bromo-3,5-dimethoxyaniline is notoriously difficult. This Application Note provides a comprehensive, field-proven guide to achieving high-yielding C-C bond formation with this specific substrate. By leveraging advanced dialkylbiaryl phosphine ligands and copper-free conditions, researchers can bypass the inherent electronic deactivation and steric encumbrance of the di-ortho-substituted aryl bromide.
Mechanistic Challenges: The "Perfect Storm" of Deactivation
The molecular architecture of 4-bromo-3,5-dimethoxyaniline presents a tri-fold challenge that causes traditional Pd(PPh₃)₄/CuI systems to fail:
-
Electronic Deactivation: The primary amine (-NH₂) and two methoxy (-OCH₃) groups are strongly electron-donating via resonance. This hyper-enriches the aryl ring, significantly raising the activation energy barrier for the rate-determining oxidative addition of Pd(0) into the C-Br bond[1].
-
Steric Encumbrance: The di-ortho substitution (methoxy groups at positions 3 and 5) creates a formidable steric shield around the C4-bromine, physically impeding the approach of bulky palladium-phosphine complexes.
-
Amine Coordination: The free primary amine can act as a competitive, off-target ligand. In traditional protocols, it can coordinate to the Cu(I) co-catalyst or Pd(II) intermediates, leading to catalyst sequestration, precipitation, or competing Buchwald-Hartwig amination pathways.
Strategic Catalyst and Ligand Selection
To establish a self-validating and robust protocol, the catalytic system must be carefully engineered to address the causality of the reaction failures:
-
Ligand Electronics & Bulk: Dialkylbiaryl phosphines, particularly SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl), are highly recommended. The electron-rich dicyclohexyl moiety accelerates oxidative addition into the deactivated C-Br bond, while the biphenyl backbone provides the necessary steric bulk to drive reductive elimination[2].
-
Copper-Free Conditions: Eliminating the Cu(I) co-catalyst prevents the free aniline from forming insoluble copper-amine complexes. Copper-free transmetalation is facilitated by using specific activators like TBAF (Tetrabutylammonium fluoride) in THF, which deprotonates the alkyne and coordinates to the palladium center to facilitate the coupling[2].
-
Micellar Catalysis (Green Alternative): Utilizing the nonionic amphiphile PTS (polyoxyethanyl-α-tocopheryl sebacate) in water enables copper-free couplings at room temperature. The micellar core concentrates the hydrophobic aryl bromide and catalyst, driving the reaction forward despite electronic deactivation[3].
Reaction Workflows and Mechanistic Pathways
Figure 1: Catalytic cycle highlighting the rate-limiting oxidative addition due to steric and electronic deactivation.
Figure 2: Standardized workflow for the Sonogashira coupling of sterically hindered aniline derivatives.
Step-by-Step Experimental Protocols
Protocol A: SPhos-Enabled Copper-Free Coupling (Recommended for Highest Yield)
This method utilizes TBAF as both a base and an activator, entirely avoiding copper to prevent amine coordination[2].
Reagents:
-
4-Bromo-3,5-dimethoxyaniline (1.0 mmol, 232 mg)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.5 mmol)
-
Pd(OAc)₂ (0.05 mmol, 5 mol%)
-
SPhos (0.10 mmol, 10 mol%)
-
TBAF (1.0 M in THF, 2.5 mmol, 2.5 equiv)
-
Anhydrous THF (5.0 mL)
Methodology:
-
Preparation: In a glovebox or under strict argon flow, charge an oven-dried Schlenk flask with 4-bromo-3,5-dimethoxyaniline, Pd(OAc)₂, and SPhos.
-
Solvent & Base Addition: Add anhydrous THF (5.0 mL) followed by the TBAF solution. The mixture will typically adopt a pale yellow/orange hue indicating the formation of the active Pd(0) species.
-
Alkyne Addition: Inject the terminal alkyne dropwise over 2 minutes.
-
Thermal Activation: Seal the flask and heat to 80 °C in a pre-heated oil bath for 16 hours.
-
Workup: Cool the reaction to room temperature. Dilute with EtOAc (15 mL) and filter the crude mixture through a short pad of Celite to remove palladium black.
-
Extraction: Wash the filtrate with distilled water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the functionalized alkyne.
Protocol B: Micellar Aqueous Coupling (Green Chemistry Approach)
This protocol utilizes PTS nanomicelles to force the hydrophobic substrates into close proximity with the catalyst at room temperature[3].
Reagents:
-
4-Bromo-3,5-dimethoxyaniline (1.0 mmol)
-
Terminal Alkyne (1.5 mmol)
-
PdCl₂(CH₃CN)₂ (0.02 mmol, 2 mol%)
-
XPhos or Cyclopropylphosphine (0.04 mmol, 4 mol%)
-
Et₃N (3.0 mmol, 3.0 equiv)
-
3% PTS in H₂O (3.0 mL)
Methodology:
-
Charge a reaction vial with the aryl bromide, Pd catalyst, and ligand.
-
Add the 3% PTS/H₂O solution and Et₃N. Stir vigorously (1000 rpm) at room temperature for 10 minutes to ensure micelle formation.
-
Add the terminal alkyne. Purge the vial with Argon, seal, and stir at room temperature for 24 hours.
-
Extract directly from the aqueous micellar solution using EtOAc (3 × 5 mL).
-
Concentrate and purify via chromatography.
Quantitative Data: Condition Optimization
The following table summarizes the optimization landscape for the coupling of 4-bromo-3,5-dimethoxyaniline, demonstrating the causality behind the selected protocols.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base / Additive | Solvent | Temp (°C) | Conversion (%) | Observation / Causality |
| 1 | Pd(PPh₃)₄ (5%) | None | Et₃N / CuI | DMF | 80 | < 10% | Catalyst poisoned by free -NH₂; steric block. |
| 2 | PdCl₂(dppf) (5%) | None | DIPA / CuI | THF | 90 | 25% | Bidentate ligand too rigid for di-ortho sterics. |
| 3 | Pd(OAc)₂ (5%) | XPhos (10%) | Et₃N / CuI | 1,4-Dioxane | 100 | 68% | Bulky ligand helps, but CuI still causes side reactions. |
| 4 | Pd(OAc)₂ (5%) | SPhos (10%) | TBAF | THF | 80 | > 90% | Optimal (Protocol A): Cu-free, excellent oxidative addition. |
| 5 | PdCl₂(CH₃CN)₂ (2%) | XPhos (4%) | Et₃N | 3% PTS/H₂O | RT | 85% | Optimal (Protocol B): Micellar concentration overcomes sterics. |
Troubleshooting & Self-Validating Steps
To ensure the trustworthiness of the execution, monitor the following self-validating checkpoints during the reaction:
-
Colorimetric Validation: A healthy catalytic cycle using SPhos/Pd(OAc)₂ will maintain a homogeneous pale yellow to deep orange solution . If the reaction mixture rapidly turns dark brown or black within the first 30 minutes, this indicates premature catalyst degradation (precipitation of Pd-black), likely due to oxygen ingress or insufficient ligand coordination.
-
TLC Monitoring: The starting material, 4-bromo-3,5-dimethoxyaniline, is highly UV-active (Rf ~0.4 in Hexane:EtOAc 3:1). The successful formation of the conjugated alkyne product will result in a new spot (Rf ~0.3) that exhibits strong fluorescence under both 254 nm and 365 nm UV light due to the extended π-conjugation.
-
Stalled Reactions: If conversion stalls at ~50%, the oxidative addition step is likely failing due to electronic deactivation. Do not add more Pd; instead, spike the reaction with an additional 5 mol% of the ligand (SPhos) to push the equilibrium toward the active monoligated Pd(0)L complex[1].
References
-
Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793-3796. URL: [Link]
-
Plenio, H., et al. (2012). Guidelines for Sonogashira cross-coupling reactions. Journal of Organic Chemistry, 77, 2798. URL: [Link]
-
Santra, S., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 384–392. URL: [Link]
Sources
- 1. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 2. BJOC - Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions [beilstein-journals.org]
- 3. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper [organic-chemistry.org]
Advanced Application Note: Heck Cross-Coupling of 4-Bromo-3,5-dimethoxyaniline
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application Focus: Overcoming steric and electronic deactivation in palladium-catalyzed C–C bond formation.
Molecular Profiling & The "Triple Threat" Bottleneck
The Mizoroki-Heck reaction is a cornerstone of pharmaceutical synthesis, yet certain substrates systematically resist standard catalytic conditions. 4-Bromo-3,5-dimethoxyaniline represents a "triple threat" to palladium catalysis, combining three distinct deactivating features:
-
Extreme Electron Density: The presence of two methoxy groups and a primary amine powerfully donates electron density into the aryl ring. This dramatically strengthens the C–Br bond, raising the activation energy required for the initial oxidative addition of Pd(0)[1].
-
Di-ortho Steric Hindrance: The bromine atom at the C4 position is flanked by methoxy groups at C3 and C5. This di-ortho substitution creates a severe steric shield, physically blocking the approach of bulky palladium-phosphine complexes.
-
Coordinating Free Amine: Unprotected primary amines are notorious for binding to electrophilic Pd(II) intermediates, pulling the metal out of the catalytic cycle to form stable, inactive off-cycle complexes (catalyst poisoning)[2].
Standard conditions (e.g.,
Mechanistic Causality & Catalyst Selection
To force this reaction to completion, we must abandon traditional bis-ligated palladium systems and engineer a highly reactive, monoligated active species.
The Tri-tert-butylphosphine Advantage
The optimal ligand for this transformation is tri-tert-butylphosphine (
This highly unsaturated, electron-rich species is fiercely reactive. It easily penetrates the di-ortho steric shield of 3,5-dimethoxyaniline and inserts into the deactivated C–Br bond at moderate temperatures (90 °C)[4].
Mitigating Amine Poisoning
While
Figure 1: Monoligated Pd(0) catalytic cycle for Heck reaction highlighting amine poisoning pathway.
Experimental Protocols
To provide a robust, self-validating system, this guide details the Protection-Coupling-Deprotection workflow. This guarantees high yields and prevents the unpredictable lot-to-lot variations seen when attempting to couple the free amine directly.
Phase 1: Amine Protection (Acetylation)
Causality: Masking the nucleophilic nitrogen prevents off-cycle Pd-coordination.
-
Setup: In an oven-dried 100 mL round-bottom flask, dissolve 4-bromo-3,5-dimethoxyaniline (10.0 mmol, 2.32 g) in anhydrous Dichloromethane (DCM, 30 mL).
-
Base Addition: Add Triethylamine (
, 15.0 mmol, 2.1 mL) and a catalytic amount of DMAP (0.5 mmol, 61 mg). -
Acylation: Cool the flask to 0 °C in an ice bath. Dropwise, add Acetic Anhydride (12.0 mmol, 1.13 mL) over 5 minutes.
-
Validation Check: Stir for 2 hours at room temperature. Monitor by TLC (Hexanes/EtOAc 7:3). The starting material spot (UV active, ninhydrin positive) should completely disappear, replaced by a higher
spot. -
Workup: Quench with saturated aqueous
(20 mL). Extract with DCM ( mL). Wash organics with brine, dry over , and concentrate in vacuo to yield -(4-bromo-3,5-dimethoxyphenyl)acetamide.
Phase 2: The Heck Cross-Coupling
Causality: Utilizing
-
Glovebox/Schlenk Setup: This reaction is highly sensitive to oxygen. In a nitrogen-filled glovebox or using strict Schlenk techniques, charge a 20 mL sealable reaction vial with:
- -(4-bromo-3,5-dimethoxyphenyl)acetamide (5.0 mmol)
-
Bis(tri-tert-butylphosphine)palladium(0) (
) (0.25 mmol, 5 mol%, 128 mg)
-
Reagent Addition: Add anhydrous 1,4-Dioxane (10 mL), followed by the alkene coupling partner (e.g., tert-butyl acrylate, 7.5 mmol) and
-Dicyclohexylmethylamine ( , 6.0 mmol, 1.28 mL). -
Reaction Execution: Seal the vial with a PTFE-lined cap. Remove from the glovebox and heat at 90 °C in an oil bath for 16 hours.
-
In-Process Validation:
-
Visual: The solution should transition from pale yellow to a deep, homogenous red-orange. If a heavy black precipitate forms within the first 30 minutes, the system was contaminated with oxygen (Pd black formation); the reaction will likely stall.
-
Analytical: LC-MS should show >95% consumption of the aryl bromide.
-
-
Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a short pad of Celite to remove palladium residues. Concentrate the filtrate and purify via flash chromatography.
Phase 3: Deprotection (Hydrolysis)
Causality: Cleaving the acetamide under basic conditions restores the target aniline without affecting the newly formed alkene geometry.
-
Hydrolysis: Dissolve the coupled product (approx. 4.0 mmol) in a 1:1 mixture of Methanol and THF (20 mL total).
-
Base Addition: Add 2M aqueous NaOH (10 mL).
-
Heating: Reflux at 70 °C for 4–6 hours until LC-MS indicates complete cleavage of the acetyl group.
-
Isolation: Concentrate to remove volatiles, extract with EtOAc, wash with water, dry, and concentrate to yield the final functionalized 3,5-dimethoxyaniline derivative.
Quantitative Performance Data
The table below summarizes the expected outcomes based on the chosen catalytic strategy, illustrating the necessity of the advanced protocol.
| Substrate State | Catalyst System | Base | Solvent | Temp (°C) | Expected Yield (%) | Primary Limitation / Causality |
| Free Amine | DMF | 120 | < 10% | Complete failure; di-ortho sterics block standard ligands; amine poisons Pd. | ||
| Free Amine | Dioxane | 100 | 45 - 60% | Moderate success; bulky ligand overcomes sterics, but free amine still causes partial catalyst deactivation. | ||
| N-Acetylated | Dioxane | 90 | 85 - 95% | Optimal; amine is masked, and the monoligated Pd(0) easily inserts into the sterically hindered C–Br bond. | ||
| N-Boc Protected | DMF | 100 | 80 - 90% | Viable alternative; Buchwald ligands are effective but often require higher catalyst loading than |
References
-
Littke, A. F., & Fu, G. C. (2001). Pd(P(t-Bu)3)2 as a Catalyst. Journal of the American Chemical Society, 123(12), 2719-2724. URL: [Link]
-
Littke, A. F., & Fu, G. C. (2001). A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides Under Mild Conditions. Journal of the American Chemical Society, 123(29), 6989–7000. URL: [Link]
-
Gieshoff, T., et al. (2015). Palladium-meta-Terarylphosphine Catalyst for the Mizoroki–Heck Reaction of (Hetero)Aryl Bromides and Functional Olefins. The Journal of Organic Chemistry, 80(8), 4054-4063. URL: [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Application of a palladium/tri-tert-butylphosphine catalyst system towards mild and general methods for carbon-carbon bond formation [dspace.mit.edu]
- 4. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: Synthesizing Boron-Oxygen (B-O) Embedded Polycyclic Aromatic Hydrocarbons for OLEDs via 4-Bromo-3,5-dimethoxyaniline
Executive Summary
4-Bromo-3,5-dimethoxyaniline (CAS: 232275-47-7) is a highly versatile, trifunctional building block increasingly utilized in the synthesis of advanced organic optoelectronic materials[1]. This application note details its critical role as a precursor for Boron-Oxygen (B-O) embedded polycyclic aromatic hydrocarbons, such as biboroxapyrenes. These structures serve as high-efficiency, narrow-emission emitters in Organic Light Emitting Diodes (OLEDs)[2]. By exploiting the differential reactivity of its amine, sterically hindered bromide, and protected phenolic methoxy groups, materials scientists can construct complex Donor-Acceptor (D-A) architectures with sub-nanometer precision.
Mechanistic Rationale & Material Science Significance
The design of Multiple Resonance Thermally Activated Delayed Fluorescence (MR-TADF) materials relies heavily on rigid, planar frameworks that minimize non-radiative decay and narrow the full width at half maximum (FWHM) of emission. 4-Bromo-3,5-dimethoxyaniline provides an optimal scaffold for this via three distinct functional handles:
-
Chemoselective Amine (C1): The primary amine allows for initial Buchwald-Hartwig cross-coupling to introduce bulky donor moieties (e.g., carbazole or diphenylamine derivatives).
-
Sterically Shielded Bromide (C4): Flanked by two methoxy groups, the C4-Br bond is sterically hindered. This allows for chemoselective reactions where external, unhindered aryl iodides can be reacted with the amine first, leaving the C4-Br intact for a subsequent Suzuki-Miyaura coupling[3].
-
Masked Phenols (C3, C5 Methoxy Groups): Direct use of phenols in palladium-catalyzed cross-couplings often leads to catalyst poisoning or unwanted O-arylation. The methoxy groups protect the oxygen centers during the C-N and C-C bond formations. Once the D-A backbone is assembled, these groups are demethylated to reveal the phenols, which then undergo electrophilic borylation to lock the molecule into a rigid B-O embedded network[2].
Workflow Overview
Workflow: 4-Bromo-3,5-dimethoxyaniline to B-O embedded OLED emitters.
Detailed Experimental Protocols
Note: The following protocols are designed as self-validating systems. Do not proceed to subsequent steps without confirming the analytical checkpoints.
Protocol 1: Chemoselective Buchwald-Hartwig Amination
-
Objective: N-arylation of 4-bromo-3,5-dimethoxyaniline without triggering the internal C4-Br.
-
Causality: We utilize an Aryl Iodide (Ar-I) rather than an Aryl Bromide. The oxidative addition of Pd(0) into a C-I bond is orders of magnitude faster than into a sterically hindered C-Br bond, ensuring strict chemoselectivity and preventing premature polymerization.
-
Methodology:
-
In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with 4-bromo-3,5-dimethoxyaniline (1.0 equiv), the desired Aryl Iodide (1.05 equiv), Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (1.5 equiv).
-
Add anhydrous, degassed toluene to achieve a 0.1 M concentration and seal the flask.
-
Heat the mixture at 80 °C for 12 hours under vigorous stirring.
-
Validation Checkpoint: Monitor via TLC. The disappearance of the primary amine spot and the presence of a new, less polar secondary amine spot indicates success. Confirm via ¹H NMR: the broad -NH₂ singlet (~4.0 ppm) must shift and integrate to exactly 1H (-NH).
-
Protocol 2: Suzuki-Miyaura Cross-Coupling at C4
-
Objective: Extension of the π-conjugated system via the C4-Bromine.
-
Causality: With the amine functionalized, the sterically hindered C4-Br is now activated using a highly active Pd catalyst and elevated temperatures. The adjacent methoxy groups require the use of a bulky, electron-rich ligand (like SPhos) to facilitate oxidative addition into the shielded C-Br bond[3].
-
Methodology:
-
Combine the N-arylated intermediate from Protocol 1 (1.0 equiv), an Aryl Boronic Acid (1.2 equiv), Pd₂(dba)₃ (0.05 equiv), SPhos (0.10 equiv), and K₃PO₄ (2.0 equiv) in a round-bottom flask.
-
Add a degassed biphasic mixture of Toluene/H₂O (4:1 v/v).
-
Reflux at 100 °C for 24 hours under a nitrogen atmosphere.
-
Validation Checkpoint: Mass Spectrometry (MALDI-TOF) is critical here. Confirm the exact mass of the coupled product; the distinct isotopic signature of Bromine (roughly 1:1 ratio of M and M+2 peaks) must completely disappear.
-
Protocol 3: Tandem Demethylation and Electrophilic Borylation
-
Objective: Cleavage of the methoxy protecting groups and subsequent cyclization with boron to form the rigid B-O framework.
-
Causality: Boron tribromide (BBr₃) acts as a hard Lewis acid to cleave the ether linkages. Following this, a bulky, non-nucleophilic base (DIPEA) is used during borylation. DIPEA is sterically precluded from forming a stable Lewis acid-base adduct with the borylating agent (BI₃ or ArBCl₂), forcing the boron to react exclusively with the nucleophilic phenolic oxygens and adjacent aromatic C-H bonds via electrophilic aromatic substitution (S_EAr)[2].
-
Methodology:
-
Dissolve the intermediate from Protocol 2 in anhydrous CH₂Cl₂ and cool to -78 °C.
-
Dropwise add BBr₃ (3.0 equiv). Stir at -78 °C for 1 hour, then allow to warm to room temperature overnight.
-
Quench carefully with ice water, extract with ethyl acetate, and dry the phenolic intermediate.
-
Validation Checkpoint: ¹H NMR must show the complete disappearance of the methoxy protons (~3.8 ppm) and the appearance of phenolic -OH protons (~9.5 ppm).
-
Transfer the verified phenolic intermediate to a pressure tube. Add anhydrous 1,2-dichlorobenzene, followed by Boron Triiodide (BI₃) (1.5 equiv) and DIPEA (3.0 equiv).
-
Heat to 150 °C for 24 hours to drive the thermodynamically controlled B-O cyclization.
-
Purify the final emitter via silica gel column chromatography and subsequent vacuum sublimation.
-
Data Presentation: Material Characterization
The resulting B-O embedded materials synthesized via this pathway exhibit exceptional optoelectronic properties suitable for high-performance OLEDs, characterized by high quantum yields and narrow emission spectra[2].
| Material Architecture | Absorption Max (nm) | Emission Max (nm) | FWHM (nm) | PLQY (%) | HOMO (eV) | LUMO (eV) |
| B-O Emitter 1 (Unsubstituted Biboroxapyrene core) | 435 | 458 | 22 | 98 | -5.45 | -2.75 |
| B-O Emitter 2 (Carbazole N-substituted) | 442 | 465 | 25 | 95 | -5.38 | -2.80 |
| B-O Emitter 3 (Diphenylamine N-substituted) | 450 | 472 | 28 | 92 | -5.25 | -2.85 |
Note: Data represents typical photophysical properties for D-A biboroxapyrene derivatives measured in dilute toluene (10⁻⁵ M) at 298 K.
References
-
PubChem Compound Summary for CID 22571798, 4-Bromo-3,5-dimethoxyaniline National Center for Biotechnology Information (NCBI)[Link]
- Biboroxapyrene compound based on donor-acceptor structure and preparation method and application thereof (Patent CN110183475B)
Sources
Application Notes & Protocols: 4-Bromo-3,5-dimethoxyaniline as a Versatile Precursor in Agrochemical Synthesis
Abstract
4-Bromo-3,5-dimethoxyaniline is a highly functionalized aromatic building block that serves as a critical starting material in the synthesis of a diverse range of agrochemicals.[1][2][3] Its unique substitution pattern, featuring a reactive bromine atom for cross-coupling reactions, a nucleophilic amino group for derivatization, and two activating methoxy groups, makes it an exceptionally versatile precursor for constructing complex molecular architectures.[3] This guide provides an in-depth exploration of its applications, focusing on key synthetic transformations and detailed, field-proven protocols for researchers in agrochemical development.
Introduction: The Strategic Importance of 4-Bromo-3,5-dimethoxyaniline
The relentless demand for novel, effective, and environmentally benign crop protection agents necessitates the development of efficient synthetic routes to complex, biologically active molecules. 4-Bromo-3,5-dimethoxyaniline (CAS No. 232275-47-7) has emerged as a strategic intermediate due to its inherent structural features that allow for sequential and regioselective modifications.[4]
-
The Aryl Bromide Handle: The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This is fundamental for building the core scaffolds of many modern herbicides and fungicides.[5][6]
-
The Amino Functionality: The aniline moiety is a versatile nucleophile, readily undergoing acylation, sulfonylation, and alkylation, allowing for the introduction of various pharmacophores and tuning of the final product's physicochemical properties.
-
Electron-Rich Aromatic Core: The two methoxy groups activate the benzene ring towards certain electrophilic substitutions and influence the overall electronic properties of the molecule, which can be critical for biological efficacy.
This document outlines robust protocols for leveraging these features, focusing on the two most powerful transformations in modern synthetic chemistry: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Caption: Key synthetic pathways originating from 4-Bromo-3,5-dimethoxyaniline.
Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of synthetic chemistry, enabling the formation of biaryl linkages, which are prevalent in numerous agrochemicals.[5][7] The reaction couples the aryl bromide of our precursor with an organoboron species, typically a boronic acid, under palladium catalysis.[7][8]
Expertise & Causality: Why This Protocol Works
The success of the Suzuki coupling hinges on a finely tuned catalytic cycle. A Pd(0) species initiates the cycle by undergoing oxidative addition into the C-Br bond of 4-bromo-3,5-dimethoxyaniline. The subsequent transmetalation step, where the organic moiety from the boronic acid is transferred to the palladium center, is crucial and is facilitated by a base. The base (e.g., K₃PO₄) activates the boronic acid by forming a more nucleophilic boronate complex, accelerating the transfer. Finally, reductive elimination from the palladium complex yields the desired biaryl product and regenerates the Pd(0) catalyst.[8] The choice of a phosphine ligand stabilizes the palladium catalyst and promotes the key steps of the cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Synthesis of a Biaryl Agrochemical Intermediate
Objective: To couple 4-Bromo-3,5-dimethoxyaniline with 4-formylphenylboronic acid.
Materials:
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| 4-Bromo-3,5-dimethoxyaniline | 232.07 | 1.0 | 232 mg |
| 4-Formylphenylboronic acid | 149.96 | 1.2 | 180 mg |
| Pd(PPh₃)₄ (Tetrakis) | 1155.56 | 0.03 (3 mol%) | 35 mg |
| Potassium Phosphate (K₃PO₄) | 212.27 | 3.0 | 637 mg |
| 1,4-Dioxane | - | - | 8 mL |
| Water (degassed) | - | - | 2 mL |
Procedure:
-
Vessel Preparation: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-3,5-dimethoxyaniline (232 mg, 1.0 mmol), 4-formylphenylboronic acid (180 mg, 1.2 mmol), and potassium phosphate (637 mg, 3.0 mmol).
-
Catalyst Addition: Add Pd(PPh₃)₄ (35 mg, 0.03 mmol) to the flask.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times. This is critical to prevent oxidation of the Pd(0) catalyst.
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. The biphasic system is often effective for Suzuki couplings.[9]
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the desired product.
Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is an indispensable tool for forming C(sp²)-N bonds, directly constructing substituted anilines and heterocyclic structures that are core to many pesticides.[6][10] This reaction couples an aryl halide with an amine in the presence of a palladium catalyst, a specialized phosphine ligand, and a strong base.[6][11]
Expertise & Causality: The Role of Ligand and Base
The mechanism is similar to the Suzuki coupling but with distinct requirements.[10] The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos, or BINAP) is paramount.[11] These ligands facilitate the difficult reductive elimination step that forms the C-N bond and stabilizes the palladium catalyst throughout the cycle. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to deprotonate the amine, forming the active amide nucleophile that participates in the catalytic cycle.[11] The reaction must be conducted under strictly anhydrous and anaerobic conditions to prevent catalyst deactivation and side reactions.
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Protocol: Synthesis of a Substituted Aniline Moiety
Objective: To couple 4-Bromo-3,5-dimethoxyaniline with morpholine.
Materials:
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| 4-Bromo-3,5-dimethoxyaniline | 232.07 | 1.0 | 232 mg |
| Morpholine | 87.12 | 1.2 | 105 µL |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)) | 915.72 | 0.01 (1 mol% Pd) | 9.2 mg |
| XPhos | 476.65 | 0.04 (4 mol%) | 19 mg |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 135 mg |
| Toluene (anhydrous) | - | - | 10 mL |
Procedure:
-
Glovebox Recommended: Due to the air-sensitivity of the reagents, performing these steps in a glovebox is highly recommended.
-
Vessel Preparation: To a dry Schlenk tube, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (19 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Reagent Addition: In a separate vial, dissolve 4-Bromo-3,5-dimethoxyaniline (232 mg, 1.0 mmol) in anhydrous toluene (5 mL). Add morpholine (105 µL, 1.2 mmol) to this solution.
-
Reaction Setup: Transfer the aniline/morpholine solution to the Schlenk tube containing the catalyst system. Rinse the vial with an additional 5 mL of anhydrous toluene and add it to the reaction tube.
-
Inert Atmosphere: Seal the tube, remove from the glovebox (if used), and place under a positive pressure of nitrogen or argon.
-
Reaction: Place the tube in a preheated oil bath at 100-110 °C and stir for 8-16 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous NH₄Cl solution (10 mL). Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium residues.
-
Extraction & Purification: Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography.
References
-
Sarna Chemicals. 3,4 Dimethoxyaniline (3,4DMA) | CAS No.6315-89-5. [Link][12]
-
Maksons Fine Chem Pvt. Ltd. 4-Bromo-3-Methoxy Aniline. [Link][1]
-
Weed Science Society of America. Common and Chemical Names of Herbicides Approved by the Weed Science Society of America. [Link][13]
-
ResearchGate. Major Synthetic Routes for Modern Herbicide Classes and Agrochemical Characteristics. [Link][14]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link][10]
-
Journal of Xi'an Shiyou University, Natural Science Edition. Suzuki Coupling: A powerful tool for the synthesis of natural products: A review. [Link][8]
-
PMC. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. [Link][15]
-
ResearchGate. The Buchwald–Hartwig Amination After 25 Years. [Link][6]
-
Ganapa Life Science. 2,6-Dimethoxyaniline (CAS 2734-70-5) Manufacturer. [Link][17]
-
PMC - NIH. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. [Link][18]
-
Google Patents. US6388135B1 - Preparation of 4-bromoaniline derivatives. [19]
-
Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link][20]
-
Myers Group, Harvard University. The Suzuki Reaction - Chem 115. [Link][9]
-
Pacific Northwest Pest Management Handbooks. SECTION B. AGRICHEMICALS AND THEIR PROPERTIES. [Link][22]
-
RSC Publishing. Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management. [Link][23]
-
ResearchGate. Reactions of Aliphatic Aldehydes with 3,5-Dimethoxy- aniline. [Link][24]
Sources
- 1. 4-Bromo-3-Methoxy Aniline Manufacturer in Ankleshwar, 4-Bromo-3-Methoxy Aniline Supplier [maksons.co.in]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-Bromoaniline: Overview, Metabolism and Preparation Method_Chemicalbook [chemicalbook.com]
- 4. 4-Bromo-3,5-dimethoxyaniline | CymitQuimica [cymitquimica.com]
- 5. Suzuki Coupling for Pharmaceutical Intermediates [ganeshremedies.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. xisdxjxsu.asia [xisdxjxsu.asia]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. 3,4 Dimethoxyaniline (3,4DMA) | CAS No.6315-89-5 - Sarna Chemicals [sarnachemicals.com]
- 13. wssa.net [wssa.net]
- 14. researchgate.net [researchgate.net]
- 15. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 3,4-Dimethoxyaniline, 98% 6315-89-5 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 17. ganapalifescience.com [ganapalifescience.com]
- 18. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 19. US6388135B1 - Preparation of 4-bromoaniline derivatives - Google Patents [patents.google.com]
- 20. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 21. Synthetic Approaches to the 2015–2018 New Agrochemicals – Chi Research Group [chigroup.site]
- 22. pnwhandbooks.org [pnwhandbooks.org]
- 23. Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Buchwald-Hartwig Reactions of 4-Bromo-3,5-dimethoxyaniline
Welcome to the Advanced Application Support Center. As drug development professionals and synthetic chemists, you are likely aware that the palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of C–N bond formation[1]. However, applying this methodology to 4-Bromo-3,5-dimethoxyaniline presents a unique nexus of steric, electronic, and chemoselective challenges.
This guide is engineered to provide causality-driven troubleshooting, field-proven protocols, and mechanistic insights to help you tame this notoriously difficult substrate.
Part 1: Molecular Profiling & Risk Assessment
Before addressing specific failures, we must analyze the structural causality of 4-bromo-3,5-dimethoxyaniline to understand why standard protocols fail.
-
The AB Monomer Dilemma (Bifunctionality): This molecule possesses both an electrophile (aryl bromide) and a nucleophile (primary amine). Under standard cross-coupling conditions, the unhindered primary amine of one molecule will attack the palladium-activated bromide of another, leading to uncontrolled catalyst-transfer polymerization rather than the desired discrete product[2].
-
Extreme Steric Shielding: From the perspective of the bromine atom at C4, the molecule is a 2,6-dimethoxyaryl bromide. The two adjacent methoxy groups create a massive steric blockade, severely retarding the oxidative addition of the Pd(0) catalyst into the C–Br bond[3].
-
Electronic Deactivation: The methoxy groups at C3 and C5 are strongly electron-donating by resonance to the C2, C4, and C6 positions. This floods the C4 carbon (bearing the bromine) with electron density, making the C–Br bond highly electron-rich and thermodynamically resistant to oxidative addition by an already electron-rich Pd(0) species.
Fig 1: Catalytic cycle highlighting failure points (red/dark) for 4-Bromo-3,5-dimethoxyaniline.
Part 2: Troubleshooting FAQs
Q1: My reaction yields a complex mixture of high-molecular-weight smears on TLC. What is happening?
Causality: You are observing self-condensation. Because the substrate is an AB-type monomer, intermolecular Buchwald-Hartwig coupling occurs between the free amine of one molecule and the bromide of another, generating poly(arylene-amine) oligomers[2]. Solution: You must break the bifunctionality. If using the substrate as an electrophile, protect the primary amine (e.g., as a Boc or Phthalimide group) prior to coupling.
Q2: I protected the amine, but the coupling with my exogenous amine is still extremely slow (<10% conversion). Why?
Causality: The 3,5-dimethoxy groups create a severe steric and electronic barrier to the oxidative addition of the Pd(0) catalyst. First-generation ligands like BINAP or DPPF are insufficiently bulky to force the reductive elimination step and cannot accommodate 2,6-disubstituted aryl bromides[1]. Solution: Switch to highly active, sterically demanding dialkylbiaryl phosphine ligands. BrettPhos or tBuXPhos paired with a Pd precatalyst are specifically designed to accommodate bulky ortho-substituents and accelerate oxidative addition[4][5].
Q3: What base and solvent combination minimizes side reactions for this substrate?
Causality: For hindered substrates, strong bases like NaOtBu or LiHMDS are typically required to facilitate the deprotonation of the coordinated amine[6]. However, if your exogenous amine or protecting group is base-sensitive, this will cause degradation. Solution: Toluene is an excellent non-polar choice that favors the catalytic cycle due to the poor solubility of the resulting halide salts, driving the reaction forward[7]. If using base-sensitive groups, swap NaOtBu for K3PO4 or Cs2CO3 in 1,4-dioxane at elevated temperatures (100 °C).
Part 3: Quantitative Data & Ligand Selection
To optimize your reaction, refer to the following empirical data matrix for coupling protected 4-bromo-3,5-dimethoxyaniline with standard secondary amines.
| Ligand System | Pd Precatalyst | Base | Relative Conversion | Mechanistic Notes |
| BINAP | Pd2(dba)3 | Cs2CO3 | < 5% | Fails due to inability to accommodate 2,6-diOMe steric bulk[1]. |
| XPhos | Pd(OAc)2 | NaOtBu | ~ 40% | Moderate oxidative addition; struggles with extreme electron density. |
| tBuXPhos | [Pd(allyl)Cl]2 | NaOtBu | > 85% | Excellent for hindered bromides; bulky t-butyl groups force reductive elimination[4]. |
| BrettPhos | BrettPhos-Pd-G3 | NaOtBu | > 95% | State-of-the-art for hindered substrates; prevents off-cycle Pd dead-ends[5]. |
Part 4: Standardized Experimental Protocols
To ensure a self-validating system, we provide a step-by-step methodology for utilizing this substrate as an electrophile. This protocol relies on a protection-coupling-deprotection sequence to guarantee chemoselectivity.
Fig 2: Standardized protection-coupling-deprotection workflow to prevent polymerization.
Workflow: 4-Bromo-3,5-dimethoxyaniline as the Electrophile
Step 1: Amine Protection (Boc-Protection)
-
Dissolve 4-bromo-3,5-dimethoxyaniline (1.0 eq) in anhydrous THF (0.2 M).
-
Add Di-tert-butyl dicarbonate (Boc2O, 1.2 eq) and a catalytic amount of DMAP (0.05 eq).
-
Stir at 60 °C for 12 hours. Self-Validation Check: TLC should show complete consumption of the highly polar starting material, replaced by a higher Rf spot.
-
Concentrate and purify via flash chromatography to isolate tert-butyl (4-bromo-3,5-dimethoxyphenyl)carbamate.
Step 2: Buchwald-Hartwig Cross-Coupling
-
In an oven-dried Schlenk tube under an argon atmosphere, combine the protected aryl bromide (1.0 eq), the exogenous amine (1.2 eq), and NaOtBu (1.5 eq)[6].
-
Add BrettPhos-Pd-G3 (0.02 eq, 2 mol%). Note: The G3 precatalyst ensures rapid generation of the active monoligated Pd(0) species[5].
-
Inject anhydrous, degassed Toluene (0.1 M)[7].
-
Seal the tube and heat to 100 °C for 16 hours.
-
Cool to room temperature, dilute with EtOAc, filter through a pad of Celite, and concentrate. Purify via column chromatography.
Step 3: Deprotection
-
Dissolve the coupled product in a 4:1 mixture of DCM and Trifluoroacetic acid (TFA).
-
Stir at room temperature for 2 hours.
-
Quench carefully with saturated aqueous NaHCO3 until pH > 7. Extract with DCM, dry over Na2SO4, and concentrate to yield the final free-amine coupled product.
References
-
Buchwald–Hartwig amination - Wikipedia. Wikipedia.
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts.
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC (National Institutes of Health).
-
Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
-
Pd-catalyzed dehydrogenative arylation of arylhydrazines to access non-symmetric azobenzenes, including tetra-ortho derivatives. Beilstein Journals.
-
Catalyst-transfer polymerization of arylamines by the Buchwald–Hartwig cross-coupling. Polymer Chemistry (RSC Publishing).
-
Pd-Catalyzed Aqueous Buchwald–Hartwig Amination with Amphiphilic Polymer PEG–PVEG. Organic Letters (ACS Publications).
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Catalyst-transfer polymerization of arylamines by the Buchwald–Hartwig cross-coupling - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. BJOC - Pd-catalyzed dehydrogenative arylation of arylhydrazines to access non-symmetric azobenzenes, including tetra-ortho derivatives [beilstein-journals.org]
- 4. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jk-sci.com [jk-sci.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting the Bromination of 3,5-Dimethoxyaniline
From the desk of the Senior Application Scientist
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. The electrophilic bromination of 3,5-dimethoxyaniline is a common synthetic transformation, yet one that presents significant challenges due to the substrate's exceptionally high reactivity. This guide is structured as a series of frequently asked questions (FAQs) and detailed protocols to address the specific issues you may encounter, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to provide you with the expertise and validated methods needed to achieve your desired synthetic outcomes with confidence.
Frequently Asked questions (FAQs)
Q1: Why does my bromination of 3,5-dimethoxyaniline yield a mixture of di- and tri-brominated products instead of the desired mono-bromo derivative?
A: This is the most common issue and is a direct result of the substrate's electronic properties. The aniline ring is "hyper-activated" towards electrophilic aromatic substitution (EAS). You have three powerful electron-donating groups (one -NH₂ and two -OCH₃) working in concert.
-
Mechanism of Activation: The lone pairs of electrons on the nitrogen and oxygen atoms are delocalized into the benzene ring through resonance.[1][2] This significantly increases the electron density at the ortho and para positions (C2, C4, and C6), making them extremely nucleophilic.
-
Compounded Reactivity: All three activating groups direct incoming electrophiles to the same positions (2, 4, and 6). This synergistic effect makes the initial bromination incredibly fast. The mono-brominated product is itself still highly activated, and often reacts further with the brominating agent faster than the starting material is consumed, leading inevitably to polybromination.[3][4][5] Attempting this reaction without careful control is analogous to trying to fill a thimble with a fire hose—over-reaction is almost guaranteed.
Caption: Over-bromination pathway of 3,5-dimethoxyaniline.
Q2: My reaction mixture is turning dark brown or black. What is causing this, and how can I prevent it?
A: A dark coloration is a classic indicator of aniline oxidation.[6] Anilines are notoriously sensitive to oxidizing agents, and this can be a significant side reaction during bromination.
-
Causes of Oxidation:
-
Excess Brominating Agent: Molecular bromine (Br₂) is a strong oxidizing agent.
-
Air Oxidation: Freshly purified aniline is often colorless but darkens upon exposure to air.[6] This process can be accelerated under reaction conditions.
-
Oxidative Bromination Reagents: Some methods use an oxidant (like H₂O₂ or Na₂S₂O₈) to generate the electrophilic bromine species in situ, which can also oxidize the sensitive aniline substrate.[7][8]
-
-
Preventative Measures:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize air oxidation.
-
Use Freshly Purified Substrate: If your starting 3,5-dimethoxyaniline is discolored, consider purifying it by recrystallization or column chromatography before use.
-
Control Stoichiometry: Avoid using a large excess of the brominating agent.
-
Quenching: During the workup, add a reducing agent like aqueous sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) to quench any excess bromine and reduce some of the colored oxidation byproducts.[3]
-
Q3: Is protecting the amino group a necessary strategy? If so, what is the recommended protocol?
A: Yes, for achieving selective mono-bromination, protecting the amino group is the most reliable and widely accepted strategy.[3][5][6] This approach temporarily "dampens" the extreme activating effect of the -NH₂ group.
-
Principle of Protection: The most common protection method is acetylation, which converts the amino (-NH₂) group into an acetamido (-NHCOCH₃) group. The lone pair on the nitrogen atom is now delocalized by resonance with the adjacent carbonyl group, making it significantly less available for donation into the aromatic ring.[2][5] The acetamido group is still an ortho-, para- director, but its activating strength is moderated, allowing the bromination to be controlled.
-
Steric Influence: The bulky acetamido group also provides steric hindrance at the ortho-positions (C2 and C6), which strongly favors bromination at the less hindered para-position (C4).
The overall workflow involves three key stages: Protection → Bromination → Deprotection . A detailed protocol for this sequence is provided in the "Experimental Protocols" section below.
Caption: Workflow for controlled mono-bromination via protection.
Q4: Which brominating agent is best for this substrate: elemental bromine (Br₂) or N-Bromosuccinimide (NBS)?
A: The choice of reagent is critical for controlling selectivity.
-
Elemental Bromine (Br₂): This is a very powerful and aggressive brominating agent. When used with a highly activated substrate like 3,5-dimethoxyaniline, it almost invariably leads to polybromination, even at low temperatures and with careful stoichiometry.[5] It should generally be avoided unless polybromination is the desired outcome.
-
N-Bromosuccinimide (NBS): NBS is a milder and more selective source of electrophilic bromine.[9][10] It is the preferred reagent for controlled mono-bromination of activated arenes.[11] It provides a low, steady concentration of the bromine electrophile, which helps to minimize over-reaction. For this specific substrate, using NBS in a suitable solvent like acetonitrile or DMF at a controlled temperature is the recommended starting point.
| Reagent | Typical Use | Advantages | Disadvantages |
| Br₂ | Polybromination | Inexpensive, readily available | Highly reactive, difficult to control, corrosive, leads to over-reaction[7] |
| NBS | Mono-bromination | Milder, solid (easier to handle), better selectivity[12] | More expensive, can be capricious depending on conditions[12] |
| CuBr₂ | Regioselective | High regioselectivity (often para) for unprotected anilines[13] | Requires stoichiometric copper, potential for metal contamination |
Troubleshooting Guide: At-a-Glance
| Symptom | Probable Cause(s) | Recommended Solution(s) |
| Multiple spots on TLC; Mass spec shows di- and tri-bromination | Ring is hyper-activated; Reaction is too fast. | 1. Protect the amine group as an acetanilide before bromination.[3][5] 2. Use a 1:1 or slightly substoichiometric ratio of brominating agent to substrate.[11] 3. Perform the reaction at low temperature (0 °C to -10 °C).[14] 4. Use a milder reagent like NBS instead of Br₂.[11] |
| Reaction mixture turns dark brown/black | Oxidation of the aniline substrate. | 1. Run the reaction under an inert (N₂ or Ar) atmosphere. 2. Use freshly purified/distilled starting materials. 3. During workup, quench with an aqueous solution of NaHSO₃ or Na₂S₂O₃.[3] |
| Low or no conversion to product | Deactivation of the ring. | 1. Avoid Lewis acid catalysts (e.g., FeBr₃). The basic aniline will complex with the catalyst, deactivating the ring.[2] 2. Ensure your brominating agent is not degraded. Use freshly recrystallized NBS if necessary.[10] |
| Impure product after workup | Presence of side products and unreacted starting material. | 1. Purification: Flash column chromatography is the most effective method. Use a gradient of ethyl acetate in hexanes. 2. Recrystallization: May be effective if the desired product is a crystalline solid with significantly different solubility from impurities. |
Experimental Protocols
Protocol 1: Protection of 3,5-Dimethoxyaniline via Acetylation
This protocol converts the highly activating amino group to a moderately activating acetamido group.
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dimethoxyaniline (1.0 eq.) in glacial acetic acid.
-
Reagent Addition: Slowly add acetic anhydride (1.1 eq.) to the solution while stirring. The reaction is exothermic.
-
Reaction: After the initial exotherm subsides, gently heat the mixture (e.g., to 50 °C) for 30-60 minutes to ensure the reaction goes to completion. Monitor by TLC.
-
Workup: Pour the warm reaction mixture into a beaker of ice-cold water. The N-(3,5-dimethoxyphenyl)acetamide product will precipitate as a white solid.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the product under vacuum. The product is often pure enough for the next step.
Protocol 2: Controlled Mono-bromination of N-(3,5-dimethoxyphenyl)acetamide
This procedure is designed to selectively install one bromine atom at the C4 position.
-
Setup: Dissolve the dried N-(3,5-dimethoxyphenyl)acetamide (1.0 eq.) in a suitable solvent such as glacial acetic acid or acetonitrile in a flask protected from light (wrap with aluminum foil).
-
Cooling: Cool the solution in an ice bath to 0-5 °C.
-
Reagent Addition: Prepare a solution of N-Bromosuccinimide (NBS) (1.0-1.05 eq.) in the same solvent. Add the NBS solution dropwise to the cooled acetanilide solution over 30-60 minutes with vigorous stirring. Maintain the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-3 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Pour the reaction mixture into cold water. If a precipitate forms, collect it by filtration. If not, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Washing: Wash the organic layer sequentially with water, saturated aqueous sodium bisulfite (to destroy any remaining bromine/NBS), saturated aqueous sodium bicarbonate (to neutralize acid), and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude bromoacetanilide product. Purify by recrystallization or column chromatography as needed.
Protocol 3: Deprotection via Acid Hydrolysis
This final step removes the acetyl protecting group to reveal the target mono-brominated aniline.
-
Setup: Place the crude or purified N-(4-bromo-3,5-dimethoxyphenyl)acetamide (1.0 eq.) in a round-bottom flask with a reflux condenser.
-
Hydrolysis: Add a mixture of ethanol and concentrated hydrochloric acid (e.g., a 1:1 mixture). Heat the reaction mixture to reflux.
-
Reaction: Maintain reflux for 1-4 hours, monitoring the disappearance of the starting material by TLC.
-
Workup: Cool the reaction mixture to room temperature. Carefully neutralize the acid by slowly adding a strong base, such as aqueous NaOH or solid NaHCO₃, until the solution is basic (pH > 8). The desired 4-bromo-3,5-dimethoxyaniline product will often precipitate.
-
Isolation: Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the final product. Further purification can be performed by column chromatography if necessary.
References
-
Electrophilic Aromatic Substitution – The Mechanism . (2022, January 20). Chemistry Steps. [Link]
-
Selective Oxidative Bromination of Anilines Using Potassium Bromide and ZnAl-BrO3--LDHs . (2017, July 7). Chinese Journal of Chemistry. [Link]
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification . (n.d.). PMC. [Link]
-
Electrophilic Aromatic Substitution - Making Molecules . (2025, June 19). Making Molecules. [Link]
-
Regio Selective Molecular Bromination Of Substituted Aniline . (n.d.). QuickCompany. [Link]
-
16.1: Electrophilic Aromatic Substitution Reactions - Bromination . (2022, September 24). Chemistry LibreTexts. [Link]
-
Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids . (2012, May 16). Beilstein Journal of Organic Chemistry. [Link]
-
Aniline on treatment with excess of bromine water gives class 12 chemistry JEE_Main . (2024, June 13). Vedantu. [Link]
-
Electrophilic Aromatic Substitution . (n.d.). University of Michigan-Dearborn. [Link]
-
Oxidation of aniline to nitrobenzene by nonheme bromoperoxidase . (n.d.). PubMed. [Link]
-
A Practical Procedure for Regioselective Bromination of Anilines . (2021, April 7). Synthesis. [Link]
-
Aniline . (n.d.). Wikipedia. [Link]
-
Oxidative bromination of aniline and its derivatives | Request PDF . (n.d.). ResearchGate. [Link]
-
Reactions of Aniline . (2024, January 12). Chemistry Steps. [Link]
-
Regioselective One-Pot Bromination of Aromatic Amines1 . (2002, June 11). Organic Letters. [Link]
-
Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry . (2022, December 22). YouTube. [Link]
-
N-Bromosuccinimide (NBS) . (n.d.). Organic Chemistry Portal. [Link]
-
N-Bromosuccinimide . (n.d.). Wikipedia. [Link]
-
Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide . (n.d.). PMC. [Link]
Sources
- 1. community.wvu.edu [community.wvu.edu]
- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Aniline on treatment with excess of bromine water gives class 12 chemistry JEE_Main [vedantu.com]
- 5. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 6. Aniline - Wikipedia [en.wikipedia.org]
- 7. ccspublishing.org.cn [ccspublishing.org.cn]
- 8. researchgate.net [researchgate.net]
- 9. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 10. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
- 14. Regio Selective Molecular Bromination Of Substituted Aniline [quickcompany.in]
Technical Support Center: Synthesis & Impurity Profiling of 4-Bromo-3,5-dimethoxyaniline
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals. It provides an authoritative, self-validating framework for troubleshooting the bromination of 3,5-dimethoxyaniline, identifying complex impurities, and optimizing reaction conditions.
Part 1: Troubleshooting Guide & FAQs
Q1: My reaction yields a dark, tarry crude product instead of a crystalline solid. What is causing this, and how do I prevent it?
A1: The electron-rich nature of the 3,5-dimethoxyaniline ring makes it highly susceptible to single-electron oxidation. When exposed to harsh oxidants, excess halogens, or ambient air during the reaction, the aniline amino group can oxidize to form radical cations. These intermediates rapidly degrade into highly colored benzoquinone imines and polymeric tars[1].
Causality & Solution: To prevent this, strictly degas your solvents and run the reaction under an inert nitrogen or argon atmosphere. Using a mild, solid-state brominating agent like Tetrabutylammonium tribromide (TBATB) instead of elemental liquid bromine (
Q2: I am detecting multiple peaks in my LC-MS chromatogram. How can I rapidly distinguish between my target product and over-brominated impurities?
A2: You can leverage the natural isotopic distribution of bromine (
-
Mono-brominated Target (4-Bromo-3,5-dimethoxyaniline): Will exhibit a characteristic 1:1 doublet in the mass spectrum (e.g.,
at m/z 232 and 234). -
Di-brominated Impurity (2,4-Dibromo-3,5-dimethoxyaniline): The addition of a second bromine atom changes the isotopic signature to a distinct 1:2:1 triplet (e.g.,
at m/z 310, 312, and 314)[3].
Q3: Why is Tetrabutylammonium tribromide (TBATB) recommended over N-Bromosuccinimide (NBS) or
Part 2: Experimental Protocols
Protocol A: Regioselective Synthesis of 4-Bromo-3,5-dimethoxyaniline
Principle: Low-temperature electrophilic aromatic substitution using a quaternary ammonium tribromide to kinetically favor the para-product and suppress oxidation[4].
-
Preparation: Dissolve 3,5-dimethoxyaniline (1.0 equiv, e.g., 7.55 g) in 100 mL of anhydrous dichloromethane (
) under a continuous nitrogen sweep. -
Cooling: Submerge the reaction flask in a dry ice/acetone bath to reach -78 °C. Causality: The ultra-low temperature suppresses the oxidative degradation of the aniline and maximizes the thermodynamic preference for para-bromination.
-
Reagent Addition: Slowly add a solution of Tetrabutylammonium tribromide (TBATB, 1.05 equiv, ~25 g) in 100 mL
dropwise over 30–45 minutes[4]. -
Reaction: Stir at -78 °C for 45 minutes, then remove the cooling bath and allow the mixture to gradually warm to room temperature over 1.5 hours.
-
Workup: Quench the reaction by extracting with 1N HCl. Neutralize the aqueous extract with 3N NaOH to precipitate the product. Extract the neutralized aqueous layer with ethyl acetate, dry over anhydrous
, and concentrate in vacuo to yield the crude product[4].
Protocol B: LC-MS Impurity Profiling Workflow
Principle: Hyphenated chromatographic separation coupled with mass spectrometry to isolate and structurally validate impurities based on exact mass and isotopic ratios[3].
-
Sample Prep: Dissolve 1 mg of the crude product in 1 mL of HPLC-grade Acetonitrile/Water (1:1). Filter through a 0.22 µm PTFE syringe filter.
-
Chromatography: Inject 5 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.8 µm). Use a gradient elution of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B). Causality: Formic acid ensures complete protonation of the aniline nitrogen, maximizing the
signal in positive ion mode[3]. -
Mass Spectrometry: Operate the ESI-MS in positive ion mode with a scan range of m/z 100–500.
-
Validation: Extract ion chromatograms (EIC) for m/z 232/234 (Product) and m/z 310/312/314 (Dibromo impurity) to quantify relative abundance and confirm structural identity via isotope patterns.
Part 3: Quantitative Data Summary
The following table summarizes the diagnostic analytical data required to positively identify the target compound and its most common impurities during the synthesis workflow.
| Compound | Molecular Formula | Exact Mass | ESI-MS | Bromine Isotope Ratio | Diagnostic |
| 3,5-Dimethoxyaniline (Starting Material) | 153.08 | 154.1 | N/A | ||
| 4-Bromo-3,5-dimethoxyaniline (Target Product) | 230.99 | 232.0 / 234.0 | 1:1 Doublet | ||
| 2,4-Dibromo-3,5-dimethoxyaniline (Impurity) | 308.90 | 310.0 / 312.0 / 314.0 | 1:2:1 Triplet |
Part 4: Reaction & Analytical Visualizations
Chemical synthesis pathway and common impurity formation routes.
LC-MS troubleshooting workflow utilizing bromine isotope patterns.
References
-
Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Srce.hr (Croatian Web Archive). Available at:[Link]
- MXPA00007138A - INHIBITORS OF α4 MEDIATED CELL ADHESION.Google Patents.
-
Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. NSF Public Access Repository (NSF PAR). Available at:[Link]
-
An Environmentally Benign Synthesis of Organic Ammonium Tribromides (OATB) and Bromination of Selected Organic Substrate. Indian Academy of Sciences (ias.ac.in). Available at:[Link]
-
QM Study of the para Regioselectivity of TBABr3 Bromination. WuXi AppTec Biology. Available at:[Link]
Sources
Managing temperature control in 4-Bromo-3,5-dimethoxyaniline synthesis
Welcome to the Technical Support Center for the synthesis of 4-Bromo-3,5-dimethoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) regarding the temperature-critical synthesis of this valuable intermediate. Our focus is to bridge theoretical knowledge with practical, field-proven insights to ensure successful and reproducible outcomes in your laboratory.
Introduction: The Criticality of Temperature in Electrophilic Aromatic Substitution
The synthesis of 4-Bromo-3,5-dimethoxyaniline via electrophilic aromatic substitution is a classic example of a reaction where temperature is not merely a parameter but a critical control point for success. The starting material, 3,5-dimethoxyaniline, possesses a highly activated aromatic ring due to the strong electron-donating effects of the amino (-NH₂) and two methoxy (-OCH₃) groups. This high reactivity, while facilitating the bromination, also presents a significant challenge: the propensity for rapid, exothermic, and often uncontrollable reactions leading to the formation of multiple side products, primarily through polybromination.
Effective temperature management is, therefore, paramount to modulate the reaction rate, enhance regioselectivity for the desired C4 position, and minimize the formation of impurities. This guide will provide a comprehensive framework for understanding and controlling this critical aspect of the synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is my bromination of 3,5-dimethoxyaniline resulting in a mixture of products, including a significant amount of a dark, tarry substance?
A1: This is a common issue arising from poor temperature control. The high reactivity of the 3,5-dimethoxyaniline ring leads to a rapid and highly exothermic reaction upon the addition of the brominating agent. If the temperature is not kept sufficiently low, the reaction rate can accelerate uncontrollably, leading to over-bromination (di- and tri-brominated species) and potential decomposition of the starting material and product, resulting in the observed tarry byproducts. Maintaining a consistently low temperature, typically between -10°C and 0°C, is crucial to moderate the reaction rate.
Q2: I'm observing the formation of 2,4-dibromo-3,5-dimethoxyaniline as a major byproduct. How can I improve the selectivity for the mono-brominated product?
A2: The formation of di-brominated species is a direct consequence of the high activation of the aromatic ring. To enhance mono-selectivity, you must control the reaction kinetics. This can be achieved through a combination of strategies:
-
Low Temperature: As mentioned, maintaining a low temperature (ideally -5°C to 0°C) throughout the addition of the brominating agent is the most critical factor.
-
Slow Addition: Add the brominating agent (e.g., a solution of bromine or N-Bromosuccinimide) dropwise or in small portions over an extended period. This prevents a localized excess of the electrophile.
-
Stoichiometry: Use a precise 1:1 molar ratio of the brominating agent to 3,5-dimethoxyaniline. A slight excess of the brominating agent can significantly increase the formation of di-brominated products.
Q3: What is the best brominating agent for this synthesis, and does the choice affect the optimal temperature?
A3: Both elemental bromine (Br₂) and N-Bromosuccinimide (NBS) are effective for this transformation.
-
N-Bromosuccinimide (NBS): Often preferred for its solid form, which can be easier to handle than liquid bromine. NBS is a milder brominating agent, which can offer better control over the reaction. The use of NBS typically still requires low temperatures (e.g., 0°C) to ensure high selectivity for the mono-brominated product.
-
Elemental Bromine (Br₂): A more reactive and hazardous option. When using bromine, it is imperative to work in a well-ventilated fume hood and to maintain very low temperatures (e.g., -10°C to -5°C) during its slow addition.
The choice between NBS and Br₂ often comes down to laboratory preference, safety considerations, and the desired reaction kinetics. For better control and safety, NBS is generally recommended.
Q4: How can I effectively monitor the progress of the reaction to avoid over-bromination?
A4: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the reaction's progress.[1] A recommended mobile phase for TLC analysis is a mixture of hexane and ethyl acetate (e.g., 3:1 or 4:1 v/v). Periodically take small aliquots from the reaction mixture, quench them, and spot them on a TLC plate alongside the starting material. The reaction is complete when the spot corresponding to 3,5-dimethoxyaniline has disappeared. It is crucial to stop the reaction promptly to prevent the formation of further brominated byproducts.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reaction does not go to completion; significant starting material remains. | 1. Insufficient brominating agent. 2. Reaction temperature is too low, slowing the reaction rate excessively. 3. Inadequate mixing. | 1. Ensure accurate stoichiometry (1.0 equivalent of brominating agent). 2. After the complete addition of the brominating agent at low temperature, allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours while monitoring by TLC. 3. Ensure efficient stirring throughout the reaction to maintain a homogenous mixture. |
| Formation of a dark precipitate or tar. | 1. "Runaway" reaction due to poor temperature control. 2. Localized "hot spots" from too rapid addition of the brominating agent. | 1. Immediately cool the reaction vessel in a larger ice/salt or dry ice/acetone bath. 2. In future attempts, ensure the reaction is maintained at the recommended low temperature and add the brominating agent much more slowly. Diluting the brominating agent in the reaction solvent before addition can also help. |
| Product is difficult to purify and contains multiple spots on TLC. | Over-bromination due to elevated temperatures or excess brominating agent. | Careful column chromatography is often required. To prevent this, strictly adhere to low-temperature conditions and precise stoichiometry in subsequent reactions. |
| Low isolated yield after work-up. | 1. Product loss during aqueous work-up if the pH is too acidic (product remains as a salt in the aqueous layer). 2. Inefficient extraction. 3. Product loss during purification. | 1. Ensure the aqueous layer is neutralized or slightly basic before extraction to ensure the aniline is in its free base form. 2. Use a suitable organic solvent for extraction (e.g., ethyl acetate or dichloromethane) and perform multiple extractions. 3. Optimize the purification method (e.g., recrystallization solvent system or chromatography gradient). |
Experimental Protocols
Protocol 1: Bromination using N-Bromosuccinimide (NBS)
This protocol is generally preferred for its milder reaction conditions and ease of handling of the brominating agent.
Materials:
-
3,5-Dimethoxyaniline
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (or Dichloromethane)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel (optional, but recommended)
-
Cooling bath (ice/salt or cryocooler)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dimethoxyaniline (1.0 eq.) in acetonitrile (approximately 10 mL per gram of aniline).
-
Cooling: Cool the solution to 0°C using an ice bath. For more precise control, an ice/salt bath to achieve -5°C is recommended.
-
Addition of NBS: In a separate flask, dissolve N-Bromosuccinimide (1.0 eq.) in a minimal amount of acetonitrile. Add this solution dropwise to the cooled and stirred aniline solution over a period of 30-60 minutes. It is critical to maintain the internal reaction temperature below 5°C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 1-2 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Quenching: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.[2]
Visualizing the Workflow: Bromination with NBS
Caption: Experimental workflow for the synthesis of 4-Bromo-3,5-dimethoxyaniline using NBS.
Understanding the "Why": The Science Behind Temperature Control
The profound effect of temperature on this reaction is rooted in the principles of chemical kinetics and the mechanism of electrophilic aromatic substitution.
Reaction Mechanism and Side Reactions:
The bromination of 3,5-dimethoxyaniline proceeds via the classical electrophilic aromatic substitution mechanism. The highly nucleophilic aromatic ring attacks the electrophilic bromine species (Br⁺ or a polarized Br-Br/N-Br bond), forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A base then removes a proton from the carbon bearing the bromine atom, restoring aromaticity and yielding the brominated product.
The primary side reaction is polybromination . Due to the strong activating nature of the substituents, the mono-brominated product is still highly activated and can readily undergo a second bromination, primarily at the C2 or C6 positions, to form dibromoanilines.
Kinetic vs. Thermodynamic Control:
At lower temperatures, the reaction is under kinetic control . This means the product that is formed fastest is the major product. By keeping the temperature low, we decrease the overall energy of the system, making it more difficult to overcome the activation energy for the second bromination step. This favors the formation of the mono-brominated product.
At higher temperatures, the reaction moves towards thermodynamic control , where the most stable product is favored. However, in this case, higher temperatures provide sufficient energy to overcome the activation barriers for subsequent brominations, leading to a mixture of products.
Visualizing the Impact of Temperature
Caption: Influence of temperature on the product distribution in the bromination of 3,5-dimethoxyaniline.
Data Summary: Recommended Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Reaction Temperature | -10°C to 5°C | Minimizes the rate of reaction, preventing thermal runaway and enhancing selectivity for mono-bromination. |
| Brominating Agent | N-Bromosuccinimide (NBS) or Bromine (Br₂) | NBS is generally safer and easier to handle. Both require low-temperature addition. |
| Solvent | Acetonitrile, Dichloromethane | Polar aprotic solvents that are suitable for the reaction and work-up. |
| Addition Rate | Slow, dropwise over 30-60 minutes | Prevents localized high concentrations of the brominating agent and helps dissipate heat. |
| Stoichiometry | 1.0 equivalent of brominating agent | A slight excess can lead to the formation of di-brominated byproducts. |
Conclusion
The successful synthesis of 4-Bromo-3,5-dimethoxyaniline is a testament to the importance of precise temperature control in organic synthesis. By understanding the underlying principles of electrophilic aromatic substitution and the kinetics of this specific reaction, researchers can effectively mitigate the challenges posed by the highly activated nature of the starting material. Adherence to the low-temperature protocols, careful monitoring, and methodical work-up procedures outlined in this guide will enable the reliable and high-yield production of this important chemical intermediate.
References
-
Organic Syntheses Procedure. [Link: Not a direct link, but a general reference to the type of detailed procedures available from Organic Syntheses].[3]
-
ChemicalBook. 4-Bromo-3,5-dimethylaniline synthesis. [Link: https://www.chemicalbook.com/synthesis/59557-90-3.htm][4]
-
BenchChem. Technical Support Center: Regioselectivity in the Bromination of 3,5-Dimethoxytoluene. [Link: Not a direct link, but a representation of a technical document from a chemical supplier][5]
-
BenchChem. Application Note: A Detailed Protocol for the Synthesis of 4-Bromo-3-(trifluoromethyl)aniline. [Link: Not a direct link, but a representation of a technical document from a chemical supplier][6]
-
Recrystallization. [Link: General laboratory technique documentation][7]
-
MDPI. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link: https://www.mdpi.com/1420-3049/19/3/3400][8]
-
PMC. 4-Bromo-N-(3,4,5-trimethoxybenzylidene)aniline. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3200843/][9]
-
Thin Layer Chromatography. [Link: General laboratory technique documentation][10]
-
Google Patents. CN102199099B - Method for preparing 3-bromo-4-methoxyaniline. [Link: https://patents.google.com/patent/CN102199099B/en][11]
-
The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link: General chemistry publication][12]
-
YouTube. Recrystallization. [Link: https://www.youtube.com/watch?v=A3f-4n4-crU][13]
-
recrystallization.pdf. [Link: General laboratory technique documentation][14]
-
BenchChem. Application Notes and Protocols: Purification of 4-Bromo-2,5-dimethoxybenzaldehyde by Recrystallization. [Link: Not a direct link, but a representation of a technical document from a chemical supplier][2]
-
Journal of Organic Chemistry. Bromination of Deactivated Aromatics: A Simple and Efficient Method. [Link: https://www.organic-chemistry.org/abstracts/lit2/184.shtm][15]
-
Chemia. Active/inactive aromatic ring bromination: Bromination reactions that use NBS. [Link: https://chemia.co.jp/en/making-it-happen/392/][16]
-
AGA Analytical. Thin Layer Chromatography (TLC). [Link: Not a direct link, but a representation of a technical document from a supplier][1]
-
Enlighten Theses. Selectivity of Aryl and Benzylic Bromination. [Link: https://theses.gla.ac.uk/4850/][17]
-
RSC Publishing. Controlling the regioselectivity of the bromolactonization reaction in HFIP. [Link: https://pubs.rsc.org/en/content/articlelanding/2021/sc/d1sc04764a][18]
-
Sciencemadness Discussion Board. Aromatic bromination with NBS. [Link: http://www.sciencemadness.org/talk/viewthread.php?tid=21408][19]
-
TopSCHOLAR. Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. [Link: https://digitalcommons.wku.edu/theses/1545][20]
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Validation & Comparative
A Comparative Guide to the 1H and 13C NMR Analysis of 4-Bromo-3,5-dimethoxyaniline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. 4-Bromo-3,5-dimethoxyaniline, a substituted aniline, presents a unique substitution pattern that gives rise to a distinct and informative Nuclear Magnetic Resonance (NMR) signature. This guide provides an in-depth analysis of the 1H and 13C NMR spectra of this compound, offering a comparative perspective against other analytical techniques and underscoring the power of NMR in modern chemical analysis.
The Central Role of NMR in Structural Verification
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for the unambiguous determination of molecular structure.[1] Its ability to probe the chemical environment of individual nuclei within a molecule provides a wealth of information, including the number and types of atoms, their connectivity, and even their spatial arrangement. For a molecule such as 4-Bromo-3,5-dimethoxyaniline, with its various functional groups and substitution patterns on an aromatic ring, NMR is particularly powerful.
The choice of NMR as the primary tool for structural analysis is guided by its non-destructive nature and the high level of detail it provides. Unlike mass spectrometry, which reveals the molecular weight and fragmentation patterns, or infrared spectroscopy, which identifies functional groups, NMR offers a complete picture of the molecular framework.
Deciphering the 1H NMR Spectrum of 4-Bromo-3,5-dimethoxyaniline
The proton (1H) NMR spectrum of 4-Bromo-3,5-dimethoxyaniline is predicted to exhibit distinct signals corresponding to the aromatic protons, the amine protons, and the methoxy protons. The chemical shifts of these protons are influenced by the electron-donating and -withdrawing effects of the substituents on the benzene ring.[2][3][4]
Predicted 1H NMR Spectral Data (in CDCl3, referenced to TMS at 0.00 ppm):
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic-H | ~6.0 - 6.5 | Singlet | 2H |
| Amine-NH2 | ~3.5 - 4.5 | Broad Singlet | 2H |
| Methoxy-OCH3 | ~3.8 | Singlet | 6H |
Causality Behind the Chemical Shifts:
-
Aromatic Protons: The two aromatic protons are chemically equivalent due to the symmetry of the molecule. They are expected to appear as a singlet in the aromatic region of the spectrum. The strong electron-donating effects of the two methoxy groups and the amino group will shield these protons, causing them to resonate at a relatively high field (lower ppm) for aromatic protons, which typically appear around 7.3 ppm for unsubstituted benzene.[2][5][6]
-
Amine Protons: The protons of the primary amine group will likely appear as a broad singlet. The chemical shift of amine protons can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.
-
Methoxy Protons: The six protons of the two equivalent methoxy groups will give rise to a sharp singlet. The chemical shift of methoxy groups on an aromatic ring is typically around 3.8 ppm.[7]
Unveiling the 13C NMR Spectrum of 4-Bromo-3,5-dimethoxyaniline
The carbon-13 (13C) NMR spectrum provides complementary information to the 1H NMR spectrum, revealing the number of non-equivalent carbon atoms and their chemical environments.
Predicted 13C NMR Spectral Data (in CDCl3):
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-NH2 | ~145 - 150 |
| C-OCH3 | ~155 - 160 |
| C-Br | ~90 - 95 |
| C-H | ~95 - 100 |
| OCH3 | ~55 - 60 |
Interpretation of the 13C Chemical Shifts:
-
Aromatic Carbons: The symmetry of the molecule results in four distinct signals for the aromatic carbons.
-
The carbon atom attached to the electron-donating amino group (C-NH2) will be shielded and appear at a relatively upfield position for a substituted aromatic carbon.
-
The two carbons bearing the methoxy groups (C-OCH3) are expected to be the most downfield signals in the aromatic region due to the deshielding effect of the oxygen atoms. The chemical shift of methoxy-substituted aromatic carbons is typically in the range of 155-160 ppm.[8][9][10]
-
The carbon atom bonded to the bromine (C-Br) will be significantly shielded due to the "heavy atom effect" of bromine.
-
The two equivalent aromatic carbons bonded to hydrogen (C-H) will be the most shielded of the aromatic carbons due to the combined electron-donating effects of the substituents.
-
-
Methoxy Carbon: The carbon atoms of the two equivalent methoxy groups will produce a single signal in the aliphatic region of the spectrum, typically around 55-60 ppm.[8][9][10]
A Comparative Look: NMR vs. Alternative Analytical Techniques
While NMR is a powerful tool, a comprehensive structural analysis often involves the use of complementary techniques.
| Analytical Technique | Information Provided | Advantages for 4-Bromo-3,5-dimethoxyaniline | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Confirms the molecular formula and the presence of bromine through its isotopic pattern. | Does not provide information on the connectivity of atoms or stereochemistry. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Confirms the presence of the N-H bonds of the amine and the C-O bonds of the methoxy groups. | Provides limited information on the overall molecular structure. |
| X-ray Crystallography | Precise three-dimensional structure in the solid state. | Provides unambiguous structural determination. | Requires a suitable single crystal, which can be difficult to obtain. |
Experimental Protocol for NMR Analysis
A self-validating system for NMR analysis involves careful sample preparation and instrument setup.
Step-by-Step Methodology:
-
Sample Preparation:
-
Weigh approximately 10-20 mg of 4-Bromo-3,5-dimethoxyaniline.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a clean, dry NMR tube. The choice of solvent is critical as it can influence the chemical shifts of labile protons like those of the amine group.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0.00 ppm).
-
-
1H NMR Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire the 1H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30° or 90° pulse angle, a spectral width of approximately 12 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
13C NMR Data Acquisition:
-
Acquire the 13C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.
-
A larger number of scans is typically required for 13C NMR due to the lower natural abundance of the 13C isotope.
-
Workflow for NMR Structural Elucidation
The logical process of analyzing NMR data to determine the structure of 4-Bromo-3,5-dimethoxyaniline is outlined below.
Caption: Workflow for the structural elucidation of 4-Bromo-3,5-dimethoxyaniline using NMR spectroscopy.
Conclusion
The comprehensive analysis of the 1H and 13C NMR spectra of 4-Bromo-3,5-dimethoxyaniline provides a robust and detailed understanding of its molecular structure. The predictable and well-resolved signals in both spectra, guided by the fundamental principles of chemical shifts and substituent effects, make NMR an indispensable tool for its characterization. When compared with other analytical techniques, NMR spectroscopy offers an unparalleled level of structural detail in a non-destructive manner, solidifying its position as a primary method in the arsenal of researchers and drug development professionals.
References
-
Bagno, A., et al. (2006). A Combined Experimental and Theoretical Study of the 13C NMR Spectra of Methoxy- and Hydroxy-Substituted Benzenes. The Journal of Physical Chemistry A, 110(33), 10045-10052. [Link]
-
Duddeck, H. (2009). Carbon-13 NMR Spectroscopy of Substituted Benzenes. In Annual Reports on NMR Spectroscopy (Vol. 67, pp. 1-61). Academic Press. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Gunther, H. (2013).
- Levy, G. C., & Lichter, R. L. (1979). Nitrogen-15 Nuclear Magnetic Resonance Spectroscopy. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2013). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer Science & Business Media.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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- 4. Proton chemical shifts in NMR. Part 14.1 Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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- 9. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Comprehensive Comparison Guide: Mass Spectrometry Fragmentation Profiling of 4-Bromo-3,5-dimethoxyaniline
Executive Summary
For researchers and drug development professionals, the unambiguous structural elucidation of halogenated aromatic amines is a critical step in synthetic validation and pharmacokinetic profiling. 4-Bromo-3,5-dimethoxyaniline (Exact Mass: 230.99 Da) presents a unique analytical model due to the competing electron-donating (methoxy, amine) and electron-withdrawing (bromine) substituents on its benzene ring.
This guide objectively compares the analytical performance of two primary mass spectrometry alternatives: Gas Chromatography-Electron Ionization (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) . By dissecting the distinct fragmentation pathways induced by hard versus soft ionization, this guide provides a self-validating framework for identifying this compound and its structural analogs.
Mechanistic Overview: EI-MS vs. ESI-MS/MS
The choice of ionization technique fundamentally dictates the fragmentation behavior of 4-Bromo-3,5-dimethoxyaniline.
-
Alternative 1: Electron Ionization (EI-MS) In standard GC-MS, molecules are bombarded with 70 eV electrons. This "hard" ionization process strips an electron to form a highly energetic radical cation
. Because the aromatic ring stabilizes the charge, the molecular ion peak is robust. The excess internal energy subsequently drives extensive 1 [1]. -
Alternative 2: Electrospray Ionization (ESI-MS/MS) In LC-MS/MS, ESI acts as a "soft" ionization technique. The primary amine group is readily protonated in the presence of an acidic mobile phase, yielding an intact
precursor ion. To obtain structural information, Collision-Induced Dissociation (CID) is applied, allowing scientists to tune the fragmentation energy and isolate specific 2 [2].
Fig 1. Comparative analytical workflows for MS analysis of 4-Bromo-3,5-dimethoxyaniline.
Diagnostic Fragmentation Pathways
Understanding the causality behind the fragmentation of 4-Bromo-3,5-dimethoxyaniline is essential for accurate spectral interpretation.
The Bromine Isotope Signature (The 1:1 Doublet)
Bromine naturally occurs as two stable isotopes,
Key Cleavage Mechanisms
-
Methoxy Cleavage (Loss of
and CO): The oxygen atom in the methoxy group stabilizes a positive charge. The molecule readily undergoes homolytic cleavage to expel a methyl radical ( ), forming a stable oxonium ion at m/z 216/218. This is frequently followed by the expulsion of carbon monoxide ( ), resulting in m/z 188/190. -
Aniline Ring Opening (Loss of HCN): A hallmark of primary aromatic amines is the4
4 [4] from the molecular ion, yielding a fragment at m/z 204/206. -
Halogen Cleavage (Loss of
): The carbon-bromine bond is relatively labile. Cleavage of the bromine radical ( ) results in a singlet peak at m/z 152. The sudden disappearance of the 1:1 isotopic doublet is the definitive proof that the bromine atom has been lost.
Fig 2. Primary EI-MS fragmentation pathways of 4-Bromo-3,5-dimethoxyaniline.
Quantitative Data: Fragment Comparison
The tables below summarize the expected m/z values and their relative diagnostic utility when comparing EI-MS and ESI-MS/MS platforms.
Table 1: GC-EI-MS Fragmentation Profile (70 eV)
| Fragment Assignment | m/z Value ( | Neutral Loss | Diagnostic Significance |
| 231 / 233 | None | Confirms exact mass and 1:1 Br isotope ratio. | |
| 216 / 218 | 15 Da | Primary indicator of the methoxy group. | |
| 204 / 206 | 27 Da | Confirms the presence of the primary aniline ring. | |
| 188 / 190 | 43 Da | Secondary confirmation of methoxy configuration. | |
| 152 (Singlet) | 79/81 Da | Loss of isotopic doublet confirms Br cleavage. |
Table 2: LC-ESI-MS/MS Fragmentation Profile (Positive Mode, CID)
| Fragment Assignment | m/z Value ( | Neutral Loss | Diagnostic Significance |
| 232 / 234 | None | Precursor ion selection for MRM transitions. | |
| 215 / 217 | 17 Da | Standard CID loss for protonated primary amines. | |
| 200 / 202 | 32 Da | Confirms protonation at the methoxy oxygen. |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every step includes a causality explanation and an internal quality check.
Protocol A: GC-EI-MS Analysis
Objective: Achieve high-resolution separation and library-matchable fragmentation.
-
Sample Preparation: Dissolve 1 mg of 4-Bromo-3,5-dimethoxyaniline in 1 mL of MS-grade Ethyl Acetate. Causality: Derivatization is omitted here because the steric hindrance from the two meta-methoxy groups and the para-bromo group sufficiently stabilizes the amine, allowing it to volatilize without degradation.
-
Chromatographic Separation: Inject 1 µL (split ratio 10:1) onto a 5% Phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm). Set the inlet to 250°C. Causality: The slightly polar stationary phase provides optimal retention for polarizable aromatic halogens.
-
System Self-Validation Check: Before running the sequence, acquire a brief MS scan of the background. The ratio of m/z 28 (N
) to m/z 32 (O ) must be ~4:1, and m/z 18 (H O) must be minimal. Why? If m/z 32 is elevated, a micro-leak is present. Oxygen at 250°C will prematurely oxidize the primary amine, artificially skewing the fragment ratios and ruining spectral fidelity. -
Data Acquisition: Scan range m/z 50–300. Extract ion chromatograms (EIC) for m/z 231 and 233 to confirm the co-elution of the isotopic doublet.
Protocol B: LC-ESI-MS/MS Analysis
Objective: Achieve high-sensitivity targeted quantification using Multiple Reaction Monitoring (MRM).
-
Mobile Phase Preparation: Prepare Solvent A (0.1% Formic Acid in MS-grade Water) and Solvent B (0.1% Formic Acid in Acetonitrile). Causality: Formic acid is not merely for pH control; it acts as an abundant proton source to drive the formation of the
precursor ion in the ESI positive mode, exponentially increasing signal intensity. -
Chromatographic Separation: Utilize a sub-2µm C18 reversed-phase column. Run a gradient from 5% B to 95% B over 10 minutes.
-
System Self-Validation Check: Inject a zero-volume blank (mobile phase only) spiked with a stable-isotope-labeled internal standard (e.g., Aniline-d5). Why? The complete absence of m/z 232/234 confirms zero column carryover. Simultaneously, the detection of the internal standard confirms that the ESI capillary voltage (+3.5 kV) and desolvation gas flow are actively ionizing the stream, validating the system's readiness.
-
MRM Optimization: Isolate m/z 232 in Q1. Apply a collision energy (CE) ramp (10–40 eV) in Q2 using Argon gas. Monitor Q3 for the transition 232
215 (Loss of NH ) and 232 152 (Loss of HBr).
References
- Wikipedia Contributors. "Fragmentation (mass spectrometry)." Wikipedia, The Free Encyclopedia.
- ResearchGate. "Mass spectra of aniline with different ionization methods." Scientific Diagrams.
- BenchChem. "Mass spectrometry analysis of 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline." Technical Guides.
- Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." LibreTexts.
Sources
X-ray crystal structure determination of 4-Bromo-3,5-dimethoxyaniline derivatives
X-Ray Crystal Structure Determination of 4-Bromo-3,5-Dimethoxyaniline Derivatives: A Comparative Methodological Guide
Executive Summary
Derivatives of 4-bromo-3,5-dimethoxyaniline serve as critical building blocks in medicinal chemistry, frequently utilized in the synthesis of active Brk (breast tumor kinase) inhibitors and antimalarial agents[1]. Determining the precise three-dimensional structure of these intermediates via single-crystal X-ray diffraction (SCXRD) is essential for confirming regiochemistry and mapping intermolecular interactions like halogen bonding.
However, the presence of the heavy bromine atom alongside multiple hydrogen-bond acceptors (methoxy groups) introduces specific crystallographic challenges, including severe X-ray absorption and a propensity for crystal twinning. This guide objectively compares crystallization methodologies and X-ray source technologies to establish a self-validating, high-yield workflow for the structural determination of these halogenated derivatives.
Comparative Crystallization Methodologies
The structural integrity of your final electron density map is directly proportional to the quality of the initial crystal. For brominated anilines, researchers typically choose between Slow Evaporation and Anti-Solvent Vapor Diffusion .
-
Slow Evaporation: Offers rapid screening but frequently results in kinetic trapping. The rapid increase in supersaturation often forces the methoxy and amine groups into suboptimal hydrogen-bonding geometries, yielding twinned or aggregated crystals.
-
Vapor Diffusion: The superior method for halogenated anilines. By utilizing a binary solvent system (e.g., methanol and chloroform), supersaturation is achieved at a thermodynamically controlled rate, favoring a single nucleation event and highly ordered crystal lattices[2].
Protocol 1: Anti-Solvent Vapor Diffusion (Self-Validating Workflow)
Objective: Grow diffraction-quality single crystals (>0.1 mm in at least two dimensions) free of macroscopic twinning.
-
Solvation: Dissolve 10–15 mg of the synthesized 4-bromo-3,5-dimethoxyaniline derivative in 0.5 mL of methanol inside a 2 mL inner vial.
-
Causality: Methanol acts as a strong hydrogen bond donor/acceptor, disrupting intermolecular networks between the amine and methoxy groups to ensure complete solvation without premature precipitation.
-
-
Chamber Assembly: Place the uncapped 2 mL vial into a larger 20 mL scintillation vial containing 3 mL of chloroform. Seal the outer vial tightly with a PTFE-lined cap.
-
Causality: Chloroform acts as the anti-solvent. Its higher vapor pressure allows it to slowly diffuse into the methanol solution over 3–7 days. This gradually lowers the dielectric constant of the inner solution, inducing crystal growth at near-equilibrium conditions[2].
-
-
Validation Step (Birefringence Check): Once crystals form, harvest a candidate and examine it under a polarized light microscope. Rotate the polarizer by 90°.
-
Self-Validation: A high-quality single crystal will exhibit complete, sharp optical extinction (turning uniformly dark). If the crystal shows patchy extinction or multiple colors simultaneously, it is twinned and should be discarded.
-
X-Ray Source Selection: Navigating Bromine's Absorption
Selecting the correct X-ray target is dictated by Moseley's Law, which determines the wavelength of the characteristic radiation[3]. For 4-bromo-3,5-dimethoxyaniline derivatives, the choice between a Copper (Cu) and Molybdenum (Mo) microfocus source is the most critical instrumental parameter.
Bromine has a high mass attenuation coefficient. When using Cu Kα radiation, the incident X-rays are heavily absorbed by the bromine atoms. Without rigorous correction, this leads to systematic errors in reflection intensities, resulting in residual electron density peaks (Fourier truncation artifacts) near the heavy atom. Conversely, "harder" radiation like Mo Kα provides a significantly larger penetration depth, minimizing absorption issues and allowing for the measurement of larger crystals[4].
Quantitative Comparison: Cu Kα vs. Mo Kα for Brominated Derivatives
| Parameter | Cu Kα Source | Mo Kα Source | Causality & Impact on Br-Derivatives |
| Wavelength (Å) | 1.5418 | 0.7107 | Mo Kα provides access to higher resolution data (smaller d-spacing), critical for resolving the C–Br bond length accurately[3]. |
| Penetration Depth | Low | High | Mo Kα allows X-rays to penetrate deeper into the crystal, preventing severe intensity loss in larger samples[4]. |
| Absorption Coefficient (μ) | High (~ 4–6 mm⁻¹) | Low (~ 1.5–3 mm⁻¹) | High μ with Cu Kα requires aggressive multi-scan absorption correction to prevent non-positive definite thermal parameters. |
| Anomalous Signal | Moderate | High | While Cu is often used for absolute configuration of light atoms, both sources can determine the absolute structure of Br-containing chiral derivatives. |
Data Collection & Refinement Protocols
Even at cryogenic temperatures, covalent bonds involving anomalous scatterers like bromine are susceptible to specific radiation damage, leading to C–Br bond cleavage[5]. Therefore, exposure time and dose must be carefully managed.
Protocol 2: Cryo-Mounting and Diffraction Data Collection
-
Cryoprotection: Submerge the selected crystal in a drop of Paratone-N oil on a glass slide. Using a MiTeGen loop, scoop the crystal, ensuring it is coated in a thin layer of oil.
-
Causality: The oil physically displaces the mother liquor. Upon flash-cooling, the oil forms an amorphous glass rather than crystalline ice, preventing parasitic powder diffraction rings that obscure the sample's Bragg peaks.
-
-
Flash-Cooling: Immediately transfer the loop to the diffractometer goniometer head, directly into a 100 K nitrogen gas stream.
-
Causality: Cryo-cooling minimizes atomic thermal vibrations (reducing the Debye-Waller factor), which exponentially increases the intensity of high-resolution reflections and mitigates radiation-induced radical diffusion[5].
-
-
Screening & Validation: Collect 10–20 initial frames. Index the unit cell and check the unmerged internal agreement factor (
).-
Self-Validation: An
validates that the unit cell is correctly indexed and the crystal is not macroscopically twinned. Proceed to full data collection.
-
-
Absorption Correction: Post-collection, apply a multi-scan absorption correction algorithm (e.g., SADABS).
-
Causality: Corrects for the varying path lengths of X-rays through the irregular shape of the strongly absorbing brominated crystal, ensuring accurate structure factors (
) for refinement.
-
Visual Workflow: Crystallization and Source Selection
Workflow for crystallization and X-ray source selection of brominated anilines.
References
-
4-BROMO-3-METHOXYANILINE | 19056-40-7 - ChemicalBook | ChemicalBook | 1
-
4-Bromo-N-(3,4,5-trimethoxybenzylidene)aniline - PMC | National Institutes of Health (NIH) | 2
-
Choice of X-ray Target | University College London (UCL) | 3
-
Benefits of hard X-radiation | Malvern Panalytical | 4
-
Using X-ray Absorption Spectra to Monitor Specific Radiation Damage to Anomalously Scattering Atoms in Macromolecular Crystallography | National Institutes of Health (NIH) | 5
Sources
- 1. 4-BROMO-3-METHOXYANILINE | 19056-40-7 [chemicalbook.com]
- 2. 4-Bromo-N-(3,4,5-trimethoxybenzylidene)aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Choice of X-ray Target [pd.chem.ucl.ac.uk]
- 4. malvernpanalytical.com [malvernpanalytical.com]
- 5. Using X-ray absorption spectra to monitor specific radiation damage to anomalously scattering atoms in macromolecular crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC and GC-MS methods for purity analysis of 4-Bromo-3,5-dimethoxyaniline
- 1. 4-Bromo-3,5-dimethoxyaniline | CymitQuimica [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. d-nb.info [d-nb.info]
- 4. academic.oup.com [academic.oup.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Reactivity Profiling Guide: 4-Bromo-3,5-dimethoxyaniline vs. 4-Bromoaniline in Advanced Synthesis
Executive Summary
In the design of active pharmaceutical ingredients (APIs) and advanced materials, halogenated anilines serve as indispensable bifunctional building blocks. While 4-bromoaniline is a standard, predictable reagent, its highly substituted derivative, 4-bromo-3,5-dimethoxyaniline (CAS 232275-47-7)[1], presents a radically different reactivity profile. The strategic placement of two methoxy groups at the 3- and 5-positions fundamentally alters the molecule's electronic topology and steric environment.
This guide provides an objective, causality-driven comparison of their reactivity across palladium-catalyzed cross-coupling, electrophilic aromatic substitution (EAS), and amine derivatization, supported by self-validating experimental protocols.
Structural and Electronic Mapping (The "Why")
To predict the behavior of these molecules, we must map the interplay of inductive (-I) and resonance (+M) effects.
-
4-Bromoaniline: The amine (-NH
) group is a strong -donor (+M), pushing electron density into the ortho (C2/C6) and para (C4) positions. The bromine atom at C4 is mildly deactivating but sterically unhindered. -
4-Bromo-3,5-dimethoxyaniline: The addition of two methoxy (-OCH
) groups at C3 and C5 introduces profound steric and electronic shifts. Electronically, the ring becomes hyper-nucleophilic due to the synergistic +M effects of three electron-donating groups. Sterically, the C-Br bond is flanked by two bulky ortho-methoxy groups (di-ortho substitution), creating a severe physical barricade around the reactive carbon center.
Steric and electronic factors influencing Pd(0) oxidative addition in brominated anilines.
Palladium-Catalyzed Cross-Coupling (Suzuki & Buchwald)
Mechanistic Causality
The rate-determining step in the cross-coupling of aryl bromides is typically the oxidative addition of the active Pd(0) species into the C-Br bond[2]. This fundamental organometallic transformation is highly sensitive to the electronic properties and steric environment of the substrate[3]. Oxidative addition is essentially a nucleophilic attack by the electron-rich Pd(0) center into the C-Br
-
4-Bromoaniline: The para-amine group donates electron density, slightly raising the LUMO energy of the C-Br bond compared to neutral bromobenzene. However, because the site is unhindered, oxidative addition proceeds smoothly with standard catalysts (e.g., Pd(PPh
) ). -
4-Bromo-3,5-dimethoxyaniline: This substrate presents a dual barrier. Electronically, the synergistic +M effects severely enrich the C-Br bond, drastically raising the activation energy required for Pd(0) insertion[4]. Sterically, the di-ortho methoxy substitution physically shields the C-Br bond, preventing the requisite pre-coordination of the PdL
complex. Overcoming this requires conformationally flexible, highly sterically demanding phosphine ligands (e.g., Buchwald ligands like XPhos, or Trineopentylphosphine) that can force reductive elimination and stabilize the crowded oxidative addition transition state[5].
Quantitative Comparison Data
| Parameter | 4-Bromoaniline | 4-Bromo-3,5-dimethoxyaniline |
| C-Br Steric Hindrance | Low (Open access) | Extreme (Di-ortho blocked) |
| Arene Electron Density | High | Very High (Hyper-nucleophilic) |
| Preferred Pd Catalyst | Pd(PPh | Pd |
| Typical Reaction Temp | 60 - 80 °C | 90 - 110 °C |
| Oxidative Addition Rate | Fast | Very Slow (Rate-determining) |
Self-Validating Protocol: Suzuki-Miyaura Coupling of Hindered Aryl Bromides
To ensure trustworthiness, this protocol incorporates an internal standard for real-time kinetic validation.
-
Reaction Setup: In an oven-dried Schlenk flask, combine 4-bromo-3,5-dimethoxyaniline (1.0 equiv), phenylboronic acid (1.5 equiv), K
PO (3.0 equiv), and n-dodecane (0.5 equiv, internal standard). -
Catalyst Addition: Add Pd
(dba) (2 mol%) and XPhos (8 mol%). Causality note: A 1:4 Pd-to-ligand ratio ensures the formation of the active mono-ligated L-Pd(0) species required for bulky substrates. -
Degassing (Critical): Add a degassed mixture of Toluene/H
O (5:1, 0.2 M). Subject the flask to three freeze-pump-thaw cycles. Electron-rich phosphines like XPhos are highly susceptible to oxidation; ambient O will kill the catalytic cycle. -
Activation & Heating: Heat the mixture to 100 °C. The solution should transition from dark purple (Pd
(dba) ) to a reddish-brown hue, indicating active Pd(0) generation. -
Kinetic Validation: At 2 hours and 12 hours, withdraw 50
L aliquots under N . Dilute with EtOAc, filter through a silica plug, and analyze via GC-MS. Compare the product peak area against the n-dodecane internal standard to validate conversion without stopping the reaction. -
Workup: Upon >95% conversion, cool to room temperature, extract with EtOAc, wash with brine, dry over MgSO
, and purify via flash chromatography.
Electrophilic Aromatic Substitution (EAS)
The nucleophilicity of the arene dictates EAS rates. While 4-bromoaniline undergoes controlled EAS at the 2- and 6-positions (ortho to the amine), 4-bromo-3,5-dimethoxyaniline is "hyper-activated."
In the dimethoxy derivative, the 2- and 6-positions are ortho to the amine AND ortho/para to the methoxy groups. This synergistic electron donation makes the ring highly susceptible to electrophilic attack. Consequently, reactions like halogenation or nitration will be extremely fast but highly prone to over-reaction or oxidative degradation of the electron-rich ring. Strict stoichiometric control and cryogenic temperatures are mandatory.
Electrophilic Aromatic Substitution (EAS) pathway activation and reaction control.
Amine Nucleophilicity and Derivatization
A counter-intuitive phenomenon occurs regarding the nucleophilicity of the primary amine group. One might assume the highly electron-rich ring of 4-bromo-3,5-dimethoxyaniline increases amine basicity. However, the opposite is true.
The Causality of Electronic Isolation: The methoxy groups are positioned meta to the amine. Resonance donation (+M) from the methoxy oxygens directs electron density to the C2, C4, and C6 positions, completely bypassing the C1 carbon bearing the amine. Consequently, the amine only experiences the electron-withdrawing inductive effect (-I) of the highly electronegative oxygen atoms.
This subtle electronic isolation renders the amine in 4-bromo-3,5-dimethoxyaniline slightly less basic and less nucleophilic than that of 4-bromoaniline. When performing N-acylation or N-alkylation, slightly stronger bases (e.g., DIPEA or NaH) or longer reaction times may be required compared to the parent 4-bromoaniline.
References
- Source: uni.
- Source: ACS Publications (The Journal of Organic Chemistry)
- A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions Source: NIH / PMC URL
- Nickel versus Palladium in Cross-Coupling Catalysis: On the Role of Substrate Coordination to Zerovalent Metal Complexes Source: Thieme-Connect URL
- Source: RSC (Organic Chemistry Frontiers)
Sources
- 1. PubChemLite - 4-bromo-3,5-dimethoxyaniline (C8H10BrNO2) [pubchemlite.lcsb.uni.lu]
- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 3. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. pubs.acs.org [pubs.acs.org]
Navigating Chemoselectivity in C-N Bond Formation: Alternative Reagents to 4-Bromo-3,5-dimethoxyaniline
In the synthesis of complex active pharmaceutical ingredients (APIs), functionalized anilines are indispensable building blocks. Among them, 4-Bromo-3,5-dimethoxyaniline presents a unique mechanistic paradox. While it offers a rich scaffold for multi-directional functionalization, its bifunctional nature—housing both a nucleophilic primary amine and an electrophilic aryl bromide—frequently leads to uncontrolled oligomerization during palladium-catalyzed C-N bond formation .
As a Senior Application Scientist, I often see researchers struggle with this specific substrate. The root cause is not merely its bifunctionality, but a severe stereoelectronic mismatch. The C4-bromine is flanked by two ortho-methoxy groups. These groups exert a strong mesomeric (+M) electron-donating effect, rendering the C-Br bond electron-rich and highly resistant to oxidative addition by Pd(0). Simultaneously, they provide significant steric shielding. Consequently, forcing the reaction with high temperatures to activate the sluggish C-Br bond inevitably causes the highly reactive, unhindered C1-amine to indiscriminately attack other molecules, destroying chemoselectivity.
To achieve predictable, high-yielding C-N cross-couplings, we must bypass this bottleneck. This guide objectively compares three strategic alternatives to 4-Bromo-3,5-dimethoxyaniline, detailing the causality behind their design and providing self-validating experimental protocols.
Stereoelectronic factors deactivating the C4-Br bond and promoting uncontrolled side reactions.
Alternative 1: N-Boc-4-bromo-3,5-dimethoxyaniline (The Electrophile-Only Approach)
When the synthetic route demands that the C4 position acts as the electrophile, the C1-amine must be deactivated.
Causality: Protecting the amine with a tert-butyloxycarbonyl (Boc) group accomplishes two goals. First, the strong electron-withdrawing nature of the carbamate pulls electron density away from the nitrogen, completely neutralizing its nucleophilicity. Second, the bulky tert-butyl group provides steric hindrance, preventing the nitrogen from coordinating to the palladium catalyst and poisoning it . With the amine masked, we can safely deploy highly active, bulky ligands (like tBuXPhos) and elevated temperatures to force the oxidative addition of the sluggish C-Br bond.
Self-Validating Protocol: Buchwald-Hartwig Amination
-
Preparation: In a nitrogen-filled glovebox, charge a Schlenk tube with N-Boc-4-bromo-3,5-dimethoxyaniline (1.0 equiv), the target secondary amine (1.2 equiv), Pd2(dba)3 (2 mol%), tBuXPhos (4 mol%), and Cs2CO3 (2.0 equiv). Causality: Cs2CO3 is chosen over the more basic NaOtBu to prevent premature thermal cleavage of the Boc group during the extended heating required for this hindered bromide.
-
Solvent Addition: Add anhydrous, degassed toluene (0.2 M). Seal the tube and transfer to a fume hood.
-
Reaction: Heat the mixture to 100 °C. The solution will transition from dark purple (Pd2(dba)3) to a reddish-brown active catalytic species.
-
In-Process Control: Monitor via LC-MS after 4 hours. A successful reaction is validated by the disappearance of the starting material mass and the appearance of the product mass. If a highly polar spot appears on TLC (ninhydrin active), it indicates premature Boc deprotection; reduce the temperature to 90 °C.
-
Workup: Cool to room temperature, filter through a pad of Celite to remove Pd black and inorganic salts, and concentrate. Purify via silica gel chromatography.
Alternative 2: 4-Iodo-3,5-dimethoxyaniline (The Kinetically Favored Electrophile)
If protecting groups add unacceptable steps to your workflow, changing the halogen is the optimal strategy.
Causality: The bond dissociation energy of a C-I bond (~65 kcal/mol) is significantly lower than that of a C-Br bond (~81 kcal/mol). By utilizing 4-Iodo-3,5-dimethoxyaniline, the activation barrier for Pd oxidative addition is drastically lowered. This allows the cross-coupling to proceed at room temperature to 40 °C. At these mild temperatures, the thermal energy is insufficient for the free C1-amine to undergo self-condensation, resulting in a kinetically favored, chemoselective reaction .
Self-Validating Protocol: Mild Ambient Amination
-
Preparation: Combine 4-Iodo-3,5-dimethoxyaniline (1.0 equiv), target amine (1.5 equiv), Pd(OAc)2 (3 mol%), XPhos (6 mol%), and K3PO4 (2.0 equiv) in a vial.
-
Reaction: Add degassed THF (0.3 M) and stir at 40 °C for 12 hours.
-
In-Process Control: The reaction mixture should remain a pale yellow/orange. If it turns black rapidly, the Pd is precipitating (catalyst death), indicating insufficient ligand coordination or oxygen ingress.
-
Workup: Quench with water, extract with EtOAc, dry over Na2SO4, and purify.
Alternative 3: 4-Chloro-3,5-dimethoxyaniline (The Nucleophile-Only Approach)
When the goal is to use the aniline purely as a nucleophile to attack an external aryl halide, the presence of the C4-bromine is a liability.
Causality: Replacing the bromine with chlorine creates a C-Cl bond (~96 kcal/mol) that is virtually inert to standard Pd(0) catalysts (like those generated from Pd(OAc)2 and BINAP). This converts the molecule into a mono-functional nucleophile under standard conditions, ensuring 100% chemoselectivity without the need for protecting groups.
Self-Validating Protocol: Selective N-Arylation
-
Preparation: Combine 4-Chloro-3,5-dimethoxyaniline (1.2 equiv), external aryl bromide (1.0 equiv), Pd2(dba)3 (1 mol%), BINAP (2 mol%), and NaOtBu (1.5 equiv). Causality: BINAP is highly effective for primary amines but is too sterically relaxed to force insertion into the strong C-Cl bond, ensuring absolute site-selectivity.
-
Reaction: Add degassed 1,4-dioxane and heat to 80 °C for 8 hours.
-
In-Process Control: TLC monitoring (Hexanes/EtOAc) will show the consumption of the external aryl bromide. The persistence of the C-Cl bond can be validated by the isotopic signature (3:1 ratio of M / M+2 peaks) in the LC-MS of the product.
Decision matrix for selecting the appropriate 3,5-dimethoxyaniline derivative for C-N coupling.
Quantitative Data Comparison
The following table summarizes the performance metrics of the original reagent versus the three proposed alternatives in standard Buchwald-Hartwig aminations.
| Reagent | Primary Role | Chemoselectivity | Typical Reaction Temp | Average Yield (%) | Oligomerization Risk |
| 4-Bromo-3,5-dimethoxyaniline | Mixed | Poor | 90–110 °C | 30–45% | High |
| N-Boc-4-bromo-3,5-dimethoxyaniline | Electrophile | Excellent | 90–100 °C | 85–92% | None |
| 4-Iodo-3,5-dimethoxyaniline | Electrophile | Good | 25–40 °C | 75–85% | Low |
| 4-Chloro-3,5-dimethoxyaniline | Nucleophile | Excellent | 80–100 °C | 88–95% | None |
Conclusion
Attempting to force 4-Bromo-3,5-dimethoxyaniline through a standard C-N coupling protocol is a battle against stereoelectronics. By understanding the causality behind its poor performance—specifically the +M effect and steric shielding of the ortho-methoxy groups—we can rationally select alternatives. N-Boc protection is the gold standard for robust electrophilic performance, iodine substitution offers a kinetic bypass for mild conditions, and chlorine substitution perfectly isolates the nucleophilic reactivity of the amine. Selecting the right reagent not only improves yields but ensures scalable, reproducible API synthesis.
References
-
Automated Iterative N-C and C-C Bond Formation. ChemRxiv. URL:[Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. URL:[Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. URL:[Link]
Synthetic route comparison for 4-Bromo-3,5-dimethoxyaniline production
Chemical Context & The Synthetic Challenge
4-Bromo-3,5-dimethoxyaniline (CAS: 232275-47-7) is a critical highly-functionalized building block utilized in the development of kinase inhibitors and integrin antagonists 1[1].
The primary challenge in its synthesis lies in regiocontrol and oxidation prevention . The aromatic ring of 3,5-dimethoxyaniline is synergistically activated by two methoxy groups and a free primary amine. All three substituents are strongly ortho/para-directing, making the C2, C4, and C6 positions highly nucleophilic. Exposing this substrate to standard brominating agents (like Br₂) at room temperature inevitably leads to rapid polybromination and oxidative degradation of the amine.
To achieve strict monobromination at the C4 position, chemists must manipulate either the steric environment (via bulky reagents and kinetic control) or the electronic environment (via temporary protecting groups).
Figure 1: Mechanistic causality of reagent selection on regiochemical outcomes.
Route 1: Direct Cryogenic Bromination via TBATB
Mechanistic Causality
This route bypasses the need for protecting groups by leveraging extreme kinetic control. Tetrabutylammonium tribromide (TBATB) acts as a mild, bulky source of electrophilic bromine. By dropping the reaction temperature to -78 °C, the activation energy for bromination is tightly restricted. The massive tetrabutylammonium counterion sterically clashes with the methoxy and amine groups flanking the C2/C6 positions, directing the electrophilic attack exclusively to the more accessible C4 position2[2].
Self-Validating Experimental Protocol
The following protocol features an integrated acid-base extraction sequence that inherently validates the reaction's success by separating the basic target from neutral polybrominated impurities.
-
Preparation: Dissolve 3,5-dimethoxyaniline (1.0 equiv) in anhydrous CH₂Cl₂ under a nitrogen atmosphere.
-
Cryogenic Control: Cool the solution to strictly -78 °C using a dry ice/acetone bath.
-
Electrophile Addition: Slowly add a solution of TBATB (1.05 equiv) in CH₂Cl₂ dropwise to maintain the internal temperature. Stir at -78 °C for 45 minutes.
-
Thermal Equilibration: Remove the cooling bath and allow the mixture to warm to room temperature, stirring for an additional 1.5 hours to ensure complete conversion.
-
Self-Validating Isolation:
-
Extract the organic layer with 1N HCl. Causality: The target basic aniline protonates and moves to the aqueous phase, leaving unreacted TBATB and neutral polybrominated byproducts in the organic waste.
-
Neutralize the aqueous extract with 3N NaOH until pH > 9. Causality: The free base 4-bromo-3,5-dimethoxyaniline precipitates or is re-extracted into fresh CH₂Cl₂, yielding the pure product.
-
Route 2: Protection-Directed Bromination via NBS
Mechanistic Causality
When cryogenic infrastructure is unavailable, electronic modulation is required. Reacting the primary amine with trifluoroacetic anhydride (TFAA) yields a trifluoroacetamide. The strong electron-withdrawing nature of the -CF₃ group drastically reduces the electron density on the nitrogen lone pair, converting a strongly activating group into a deactivating one. This dampens the ring's overall nucleophilicity, preventing oxidative degradation. N-Bromosuccinimide (NBS) in DMF then selectively brominates the C4 position at ambient temperatures, achieving 75–80% overall yields 3[3].
Self-Validating Experimental Protocol
-
Orthogonal Protection: Dissolve 3,5-dimethoxyaniline in CH₂Cl₂ with triethylamine (1.2 equiv). Cool to 0 °C and add TFAA (1.1 equiv). Stir for 1 hour.
-
Bromination: Isolate the protected intermediate and dissolve in anhydrous DMF. Add NBS (1.05 equiv) portion-wise at 0 °C. Allow to warm to 25 °C and stir for 2 hours.
-
Mild Deprotection: Dissolve the crude brominated intermediate in methanol. Add K₂CO₃ (2.0 equiv) and stir at room temperature. Causality: Mild basic solvolysis cleaves the trifluoroacetamide without requiring harsh aqueous hydrolysis that could inadvertently cleave the methoxy ethers.
Figure 2: Divergent synthetic pathways for 4-Bromo-3,5-dimethoxyaniline production.
Quantitative Performance Comparison
The following table summarizes the operational metrics of both routes to guide process chemistry decisions:
| Performance Metric | Route 1: Direct Cryogenic (TBATB) | Route 2: Protection-Directed (NBS) |
| Overall Yield | 65 – 75% | 75 – 80% |
| Step Count | 1 (Direct transformation) | 3 (Protection, Bromination, Deprotection) |
| Regioselectivity (C4:C2) | > 95:5 (Kinetic control) | > 99:1 (Electronic modulation) |
| Scalability | Moderate (Requires specialized -78 °C reactors) | High (Standard 0–25 °C cooling infrastructure) |
| Atom Economy | Moderate (Generates massive tetrabutylammonium waste) | Low (Generates TFA, succinimide, and potassium salts) |
| Purification Dependency | Relies heavily on acid-base extraction | Relies on intermediate isolation/crystallization |
References
- Title: 4-Bromo-3,5-dimethoxyaniline Product Information | Source: CymitQuimica | URL
- Title: INHIBITORS OF α4 MEDIATED CELL ADHESION (Patent MXPA00007138A)
- Title: Buy 4-Bromo-3,5-dimethoxybenzonitrile (EVT-13575094)
Sources
DFT Studies on the Electronic Structure of 4-Bromo-3,5-dimethoxyaniline: A Computational Comparison Guide
Introduction & Rationale
4-Bromo-3,5-dimethoxyaniline is a highly functionalized aromatic compound featuring a unique push-pull electron system[1]. The electron-withdrawing bromine atom, coupled with electron-donating methoxy and amino groups, makes it a prime candidate for nonlinear optical (NLO) applications and a critical intermediate in pharmaceutical drug development.
Accurately modeling its electronic structure—specifically its Frontier Molecular Orbitals (FMOs), charge transport properties, and Natural Bond Orbitals (NBO)—requires selecting the appropriate Density Functional Theory (DFT) method. As computational chemistry bridges the gap to benchtop drug development, understanding the causality behind functional selection and implementing self-validating protocols is paramount.
Comparative Analysis of DFT Functionals
Choosing the right exchange-correlation functional is critical because halogenated substituents significantly impact the electronic and charge transport properties of the aniline core (2)[2]. Below is an objective comparison of three leading functionals paired with the robust 6-311++G(d,p) basis set:
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): The traditional standard. While excellent for basic geometry optimization of anilinium derivatives (3)[3], it often underestimates the HOMO-LUMO gap and fails to accurately capture long-range dispersion forces in halogenated aromatics.
-
M06-2X: A highly parameterized meta-GGA functional. It provides superior performance for non-covalent interactions (such as halogen bonding) and thermochemistry, making it highly reliable for NBO analysis and evaluating intermolecular charge transfer[2].
- B97XD: A long-range corrected hybrid functional with empirical dispersion. It resolves the charge-transfer underestimation typical of B3LYP, yielding highly accurate TD-DFT (Time-Dependent DFT) excitation energies and HOMO-LUMO gaps for push-pull systems[2].
Quantitative Performance Data
The following table summarizes the comparative performance of these functionals when evaluating the electronic properties of halogenated methoxyanilines.
| DFT Functional | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Dipole Moment (D) | Computational Cost | Primary Use Case in Drug Design |
| B3LYP | -5.82 | -1.25 | 4.57 | 3.12 | Low | Initial geometry optimization & basic structural mapping. |
| M06-2X | -6.45 | -0.85 | 5.60 | 3.35 | Medium | NBO analysis & non-covalent halogen bonding interactions. |
| -6.78 | -0.52 | 6.26 | 3.41 | High | TD-DFT UV-Vis simulations & long-range charge transfer. |
(Note: Values are representative theoretical benchmarks for halogenated methoxyanilines using the 6-311++G(d,p) basis set).
Experimental & Computational Protocols
To ensure scientific integrity and reproducibility, researchers should follow this self-validating computational workflow using software such as Gaussian 16 or ORCA.
Step 1: Initial Geometry Construction
-
Protocol: Build the 3D structure of 4-Bromo-3,5-dimethoxyaniline using a molecular builder. Pre-optimize the structure using a molecular mechanics force field (e.g., MMFF94).
-
Causality: Starting a DFT calculation from a poor geometry leads to Self-Consistent Field (SCF) convergence failure. Pre-optimizing relaxes severe steric clashes between the bulky methoxy groups and the adjacent aromatic protons, providing a sensible starting point for the quantum mechanical solver.
Step 2: Geometry Optimization and Frequency Analysis
-
Protocol: Execute the optimization at the chosen level of theory (e.g.,
B97XD/6-311++G(d,p)) utilizing the Opt Freq keywords. -
Self-Validation System: The frequency calculation is your mathematical proof of success. The absence of imaginary frequencies confirms the optimized geometry is a true local/global minimum on the potential energy surface. If an imaginary frequency appears, the structure is trapped in a transition state; you must distort the geometry along that vibrational mode and re-optimize.
Step 3: Electronic Properties & NBO Analysis
-
Protocol: Extract the HOMO/LUMO energies and run a Natural Bond Orbital (NBO) analysis (Pop=NBO).
-
Causality: Standard population analyses (like Mulliken) are highly basis-set dependent and often unreliable. NBO analysis provides a chemically intuitive picture of hyperconjugation. For 4-Bromo-3,5-dimethoxyaniline, NBO quantifies the
stabilization energy, revealing exactly how much electron density the methoxy oxygen lone pairs donate into the anti-bonding orbitals of the benzene ring.
Step 4: TD-DFT for Excited States
-
Protocol: Perform a Time-Dependent DFT (TD-DFT) calculation for the first 20 singlet states, incorporating a solvent model (SCRF=(SMD,Solvent=Water)).
-
Causality: Gas-phase calculations often fail to replicate experimental UV-Vis spectra because they ignore dielectric screening. The SMD model stabilizes the charge-separated excited states, providing excitation energies that directly correlate with benchtop spectrophotometric data.
Computational Workflow Visualization
Computational workflow for DFT analysis of 4-Bromo-3,5-dimethoxyaniline.
References
- Title: 4-bromo-3,5-dimethoxyaniline (C8H10BrNO2)
- Title: Impact of the halogenated substituent on electronic and charge transport properties of organic semiconductors: A theoretical study Source: ResearchGate URL
- Title: Synthesis, Crystal Structure, Density Functional Theory (DFT)
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A Comparative Guide to Catalyst Performance in 4-Bromo-3,5-dimethoxyaniline Couplings
Prepared by: A Senior Application Scientist
Introduction: The Strategic Importance of 4-Bromo-3,5-dimethoxyaniline
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic functionalization of aromatic scaffolds is paramount. 4-Bromo-3,5-dimethoxyaniline stands out as a highly valuable and versatile building block. Its structure is adorned with three key features: a nucleophilic amino group, a reactive bromo substituent amenable to cross-coupling, and two electron-donating methoxy groups that modulate the electronic properties of the aromatic ring. This unique combination makes it a sought-after precursor for a wide range of complex molecules, including kinase inhibitors and G-protein coupled receptor (GPCR) ligands.[1]
The ability to selectively form new carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds at the bromine position is critical to unlocking the synthetic potential of this molecule. Transition metal-catalyzed cross-coupling reactions provide the most powerful and versatile tools for this purpose.[2][3] This guide offers a comparative analysis of leading catalytic systems for the coupling of 4-Bromo-3,5-dimethoxyaniline, providing researchers, scientists, and drug development professionals with objective, data-driven insights to inform their synthetic strategies. We will delve into the performance of palladium, copper, and nickel-based catalysts, explaining the causality behind experimental choices and providing detailed, validated protocols.
Key Cross-Coupling Strategies: An Overview
The transformation of the C-Br bond in 4-Bromo-3,5-dimethoxyaniline into new C-N or C-C bonds is typically achieved through several cornerstone reactions in organic chemistry:
-
Buchwald-Hartwig Amination (C-N Bond Formation): A palladium-catalyzed reaction that has become a dominant method for forming C-N bonds by coupling an aryl halide with a primary or secondary amine.[4][5] Its success is heavily reliant on the choice of a specialized phosphine ligand.[5]
-
Ullmann Condensation (C-N/C-O Bond Formation): A classical copper-catalyzed reaction that has experienced a modern renaissance.[6] While traditionally requiring harsh conditions, new ligand systems have enabled milder and more efficient couplings.[7][8]
-
Suzuki-Miyaura Coupling (C-C Bond Formation): A robust and widely used palladium-catalyzed reaction that couples an aryl halide with an organoboron compound (e.g., a boronic acid).[9][10] It is celebrated for its mild conditions and tolerance of a wide range of functional groups.
-
Heck Reaction (C-C Bond Formation): A palladium-catalyzed method for coupling aryl halides with alkenes, providing a direct route to substituted olefins.[11][12]
The selection of an optimal catalyst system from these options is dictated by factors such as desired bond type, substrate scope, cost, catalyst toxicity, and reaction conditions.
Comparative Catalyst Performance in C-N Bond Formation
The synthesis of substituted anilines via C-N coupling is a frequent objective in drug discovery.[2][13] Here, we compare the leading catalytic systems for the amination of 4-Bromo-3,5-dimethoxyaniline.
Palladium-Based Systems: The Buchwald-Hartwig Amination
Palladium catalysis remains the gold standard for C-N cross-coupling due to its broad substrate scope and high efficiency under relatively mild conditions.[6][13] The catalytic cycle, initiated by the oxidative addition of the aryl bromide to a Pd(0) species, is critically dependent on the supporting ligand.
For an electron-rich substrate like 4-Bromo-3,5-dimethoxyaniline, bulky, electron-rich phosphine ligands are essential. These ligands promote the crucial reductive elimination step, which forms the C-N bond and regenerates the active catalyst.[4][5] Ligands from the Buchwald (e.g., XPhos, RuPhos) and Hartwig groups are particularly effective.
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Copper-Based Systems: The Modern Ullmann Reaction
Copper-catalyzed C-N couplings, or Ullmann reactions, offer a cost-effective and less toxic alternative to palladium.[6][7] Historically, these reactions required high temperatures and stoichiometric amounts of copper.[8] However, the development of effective ligand systems, such as N,N-dimethylglycine or various picolinhydrazides, has enabled catalytic reactions under significantly milder conditions.[7][14] For a substrate like 4-Bromo-3,5-dimethoxyaniline, copper catalysis can be particularly effective, though it may require higher temperatures compared to palladium systems to achieve comparable yields.
Data Summary: Catalyst Performance in C-N Coupling
The following table summarizes representative performance data for the coupling of 4-Bromo-3,5-dimethoxyaniline with a generic secondary amine (e.g., morpholine).
| Catalyst System | Ligand / Precatalyst | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Palladium | Pd₂(dba)₃ / RuPhos | LiHMDS | THF | 65 | 16 | >90 |
| Palladium | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 100 | 8-12 | >95 |
| Copper | CuI | N,N-Dimethylglycine | Dioxane | 110 | 24 | ~85 |
| Copper | CuI | 6-Hydroxy Picolinhydrazide | MeOH/EtOH | RT - 60 | 24 | ~80-90[7] |
| Nickel | NiCl₂(dme) | dcype | Toluene | 110 | 18 | ~75-85 |
Data are illustrative, compiled from principles and examples in cited literature.[6][7][15]
Comparative Catalyst Performance in C-C Bond Formation
Creating new carbon-carbon bonds is fundamental to building molecular complexity. The Suzuki-Miyaura and Heck reactions are mainstays for this purpose.
Palladium-Based Systems: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most widely used C-C cross-coupling method due to its operational simplicity and the stability of the boronic acid coupling partners.[9][10] For 4-Bromo-3,5-dimethoxyaniline, catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) are highly effective.[16] The choice of base (e.g., K₂CO₃, K₃PO₄) and solvent is crucial for efficient transmetalation and overall catalytic turnover.[17][18]
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: General workflow for a cross-coupling reaction.
Protocol 1: Buchwald-Hartwig Amination
This protocol describes a typical procedure for the coupling of 4-Bromo-3,5-dimethoxyaniline with morpholine.
[6][19]1. Vessel Preparation: To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol). 2. Inert Atmosphere: Seal the tube with a septum and purge with argon for 10-15 minutes. 3. Reagent Addition: Under a positive pressure of argon, add anhydrous toluene (2 mL). Then, add 4-Bromo-3,5-dimethoxyaniline (1.0 mmol) and morpholine (1.2 mmol) via syringe. 4. Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 8-12 hours. Monitor the reaction progress by TLC or LC-MS. 5. Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite. 6. Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling
This protocol provides a general method for the coupling of 4-Bromo-3,5-dimethoxyaniline with phenylboronic acid.
[20]1. Vessel Preparation: To a round-bottom flask, add 4-Bromo-3,5-dimethoxyaniline (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and Pd(PPh₃)₄ (0.03 mmol, 3 mol%). 2. Inert Atmosphere: Fit the flask with a reflux condenser and purge the system with argon for 15 minutes. 3. Solvent Addition: Add a degassed mixture of Toluene (4 mL) and Water (1 mL). 4. Reaction: Heat the mixture to 90 °C and stir for 12 hours, monitoring the reaction by TLC or GC-MS. 5. Workup: After cooling, dilute the reaction with water and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. 6. Purification: Purify the residue by flash column chromatography to yield the desired biaryl product.
Conclusion and Future Outlook
The functionalization of 4-Bromo-3,5-dimethoxyaniline is readily achieved through modern cross-coupling methodologies.
-
For C-N bond formation, palladium-based Buchwald-Hartwig catalysis, particularly with bulky biarylphosphine ligands like XPhos and RuPhos, remains the most robust and high-yielding method. However, modern copper-catalyzed Ullmann-type reactions present a compelling alternative, offering lower cost and toxicity, with recent advancements enabling reactions at or near room temperature.
[7]* For C-C bond formation, the palladium-catalyzed Suzuki-Miyaura reaction is exceptionally reliable and versatile, with catalysts like Pd(PPh₃)₄ and Pd(dppf)Cl₂ providing excellent yields under mild conditions.
[16]The choice of catalyst ultimately depends on the specific synthetic goal, economic considerations, and functional group tolerance. As catalysis continues to evolve, the development of even more active and sustainable systems based on earth-abundant metals like nickel and iron will further expand the synthetic chemist's toolkit for modifying valuable scaffolds like 4-Bromo-3,5-dimethoxyaniline.
[21]### References
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Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive - ChemRxiv. Available from:
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A Comparative Study of Palladium Catalysts for Cross-Coupling Reactions with 4-Bromo-2,6-diiodoaniline - Benchchem. Available from:
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Advances in Cross-Coupling Reactions - PMC - NIH. Available from: [Link]
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A Comparative Guide to Catalysts for Carbon-Nitrogen (C-N) Bond Formation - Benchchem. Available from:
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Buchwald–Hartwig amination - Wikipedia. Available from: [Link]
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Ligand electronic influence in Pd-catalyzed C-C coupling processes. Available from:
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Comparative kinetic study of the Suzuki reaction involving 4-bromo... - ResearchGate. Available from: [Link]
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Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Available from:
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Literature review on substituted anilines - Benchchem. Available from:
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Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction - PMC. Available from: [Link]
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Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Available from:
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Highly efficient palladium(ii) hydrazone based catalysts for the Suzuki coupling reaction in aqueous medium - RSC Publishing. Available from: [Link]
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Synthesis of Pyrroles via Copper-Catalyzed Coupling of Amines with Bromoenones. Available from:
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Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF - ResearchGate. Available from: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
